Saredutant
Description
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
structure given in first source; neurokinin A antagonist; tachykinin receptor antagonist; SR 48965 is the inactive R-enantiomer of SR 48968
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(2S)-4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35Cl2N3O2/c1-23(37)34-31(27-11-7-4-8-12-27)16-19-36(20-17-31)18-15-26(25-13-14-28(32)29(33)21-25)22-35(2)30(38)24-9-5-3-6-10-24/h3-14,21,26H,15-20,22H2,1-2H3,(H,34,37)/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKXDIMONUAMFR-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCN(CC1)CCC(CN(C)C(=O)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1(CCN(CC1)CC[C@H](CN(C)C(=O)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161923 | |
| Record name | Saredutant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142001-63-6 | |
| Record name | Saredutant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142001-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Saredutant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142001636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Saredutant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06660 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Saredutant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SAREDUTANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/720U2QK8I5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Saredutant mechanism of action in CNS
An In-Depth Technical Guide on the Core Mechanism of Action of Saredutant in the Central Nervous System
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (SR-48968) is a potent and selective, non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor.[1][2][3] It was developed by Sanofi-Aventis and investigated primarily for its potential as a novel treatment for major depressive disorder (MDD) and generalized anxiety disorder (GAD), reaching Phase III clinical trials before its development for MDD was discontinued.[1][4] This guide provides a detailed examination of this compound's mechanism of action within the central nervous system (CNS), summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing the underlying biological pathways.
The tachykinin family of neuropeptides includes substance P (SP), neurokinin A (NKA), and neurokinin B (NKB). These peptides exert their effects by binding to three distinct G-protein coupled receptors (GPCRs): the NK1, NK2, and NK3 receptors, respectively. While there is some cross-reactivity, SP shows the highest affinity for NK1 receptors, NKA for NK2 receptors, and NKB for NK3 receptors. NKA and SP are produced from the same gene, TAC1. Tachykinins are widely distributed throughout the CNS and are implicated in the modulation of pain, inflammation, mood, and stress responses.
Core Mechanism of Action in the CNS
This compound exerts its pharmacological effects by acting as a competitive antagonist at the NK2 receptor. Its primary mechanism involves blocking the binding of the endogenous ligand, Neurokinin A (NKA), to NK2 receptors located in the CNS.
NK2 receptors are found in brain regions critical for emotional regulation, including the prefrontal cortex, hippocampus, and amygdala. As typical GPCRs, NK2 receptors are coupled to G-proteins. The binding of NKA to the NK2 receptor initiates a signaling cascade that primarily involves the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to various downstream cellular responses.
By competitively inhibiting NKA binding, this compound prevents the activation of this signaling pathway. This blockade of NKA-mediated neurotransmission in key emotional circuits is believed to underlie its anxiolytic and antidepressant-like effects observed in preclinical models.
Data Presentation
Quantitative In Vitro Data: Receptor Binding Affinity
This compound's selectivity for the NK2 receptor over other tachykinin receptors is a key feature of its pharmacological profile. The following table summarizes its inhibitory activity at cloned human NK1 and NK2 receptors.
| Target Receptor | Cell Line | Radioligand | IC50 (nM) | Reference |
| Human NK2 | CHO | [125I]neurokinin A | 0.13 | |
| Human NK1 | CHO | Not Specified | 800 | |
| Human NK1 | IM-9 | [I]-Bolton Hunter labeled SP | 593 |
CHO: Chinese Hamster Ovary cells; IM-9: Human B-lymphoblastoid cells.
Quantitative In Vivo Data: Preclinical Efficacy
This compound has demonstrated efficacy in a variety of rodent models of anxiety and depression. The table below highlights key findings from these studies.
| Animal Model | Species | Doses Tested | Route | Key Findings | Reference |
| Anxiety Models | |||||
| Holeboard Test | Mouse | 3-30 mg/kg | p.o. | Trend to increase head dipping at 30 mg/kg without affecting general activity. | |
| Stress-Induced Hyperthermia | Mouse | 30 mg/kg | p.o. | Significant reduction in stress-induced temperature. | |
| Four-Plate Test | Mouse | 3-30 mg/kg | p.o. | Increased the number of punished crossings at all doses, indicating anxiolytic-like effects. | |
| Elevated Plus Maze | Mouse | 1 and 3 mg/kg | i.p. | Increased percentage of time and entries in open arms. Effective even after prior stress exposure. | |
| Social Interaction Test | Gerbil | 3-10 mg/kg | p.o. | Produced significant anxiolytic-like effects. | |
| Depression Models | |||||
| Forced Swim Test (FST) | Rat | 2.5, 5, 10 mg/kg | i.p. | Reduced immobility time, indicating antidepressant-like activity, including after stress exposure. | |
| Flinders Sensitive Line (FSL) Rat | Rat | 3 and 10 mg/kg | Not specified | Reduced immobility in the FST and increased social interaction (at 10 mg/kg). | |
| Tonic Immobility Test | Gerbil | 5-10 mg/kg | i.p. | Reduced duration of immobility, similar to fluoxetine. | |
| Cognition Models | |||||
| Morris Water Maze | Rat | 3-30 mg/kg | p.o. | No detrimental effect on cognition. | |
| Y-Maze (Spontaneous Alternation) | Mouse | 3-30 mg/kg | p.o. | No detrimental effect on cognition. | |
| Novel Object Recognition | Mouse | 3-30 mg/kg | p.o. | No detrimental effect on cognition. |
p.o.: per os (oral); i.p.: intraperitoneal.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of this compound.
In Vitro Receptor Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably transfected with the human NK2 receptor gene are cultured and harvested. The cells are then homogenized in a buffer solution and centrifuged to isolate the cell membranes, which contain the receptors.
-
Binding Reaction: The cell membranes are incubated in a solution containing a fixed concentration of a radiolabeled NK2 ligand (e.g., [125I]neurokinin A) and varying concentrations of the test compound (this compound).
-
Separation and Counting: After incubation, the mixture is rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity retained on the filter, representing the bound ligand, is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
Forced Swim Test (FST) in Rats
The FST is a widely used behavioral test to screen for antidepressant-like activity.
-
Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (e.g., 25°C) to a depth that prevents the rat from touching the bottom with its tail or paws.
-
Acclimation (Pre-test): On the first day, rats are placed in the cylinder for a 15-minute session. This is done to induce a state of behavioral despair.
-
Drug Administration: this compound, a positive control (e.g., a known antidepressant), or vehicle is administered at specified times before the test session (e.g., 24, 5, and 1 hour prior).
-
Test Session: 24 hours after the pre-test, the rats are placed back into the water for a 5-minute test session. The session is video-recorded.
-
Scoring: An observer, blind to the treatment conditions, scores the duration of immobility. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water. A decrease in immobility time is indicative of an antidepressant-like effect.
Elevated Plus Maze (EPM) Test in Mice
The EPM is a standard model for assessing anxiolytic-like behavior in rodents.
-
Apparatus: The maze consists of four arms (e.g., 30 cm long, 5 cm wide) arranged in a plus shape and elevated above the floor (e.g., 40 cm). Two opposite arms are enclosed by high walls (closed arms), while the other two are exposed (open arms).
-
Drug Administration: this compound, a positive control (e.g., diazepam), or vehicle is administered intraperitoneally (i.p.) a set time (e.g., 30 minutes) before the test.
-
Test Procedure: Each mouse is placed individually in the center of the maze, facing an open arm, and is allowed to explore freely for a 5-minute period.
-
Data Collection: The session is recorded and analyzed for several parameters, including the number of entries into the open and closed arms and the time spent in each type of arm.
-
Interpretation: An increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms is interpreted as an anxiolytic-like effect.
Mandatory Visualizations
Signaling Pathway of the NK2 Receptor and this compound's Action
Caption: this compound competitively blocks NKA binding to the NK2 receptor, inhibiting G-protein signaling.
Experimental Workflow for Preclinical Antidepressant Assessment
Caption: Workflow for evaluating this compound's antidepressant-like effects using the Forced Swim Test.
Logical Relationship of Tachykinin Receptors and Ligands
Caption: Preferential binding of endogenous tachykinin ligands to their respective receptors.
Conclusion
This compound is a selective NK2 receptor antagonist that modulates CNS activity by blocking the signaling of Neurokinin A in brain regions integral to mood and stress. Preclinical data robustly support its anxiolytic and antidepressant-like properties without the cognitive deficits associated with other drug classes like benzodiazepines. While its clinical development for depression was halted, the extensive research into this compound provides a valuable framework for understanding the role of the NK2 receptor system in psychiatric disorders and serves as a critical reference for the ongoing development of novel therapeutics targeting the tachykinin pathway.
References
Preclinical Profile of Saredutant: A Neurokinin-2 Receptor Antagonist for Depression
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Saredutant (SR48968) is a potent and selective non-peptide antagonist of the neurokinin-2 (NK2) receptor that has been investigated for its potential as a novel antidepressant. Preclinical studies have demonstrated its efficacy in various animal models of depression and anxiety. This document provides a comprehensive overview of the preclinical data for this compound, including its binding affinity, in vivo efficacy, and the experimental protocols used to generate these findings. Furthermore, it elucidates the underlying signaling pathways and experimental workflows through detailed diagrams, offering a valuable resource for researchers and professionals in the field of neuropsychopharmacology and drug development.
Introduction
Major depressive disorder (MDD) is a prevalent and debilitating psychiatric illness, and a significant portion of patients do not achieve remission with currently available antidepressant therapies. This highlights the urgent need for novel therapeutic agents with distinct mechanisms of action. The tachykinin system, particularly the neurokinin-2 (NK2) receptor and its endogenous ligand neurokinin A (NKA), has emerged as a promising target for the development of new antidepressant drugs. This compound (SR48968) is a selective antagonist of the NK2 receptor, and this whitepaper will detail the preclinical evidence supporting its investigation as a treatment for depression.
Pharmacological Profile of this compound
In Vitro Binding and Functional Activity
This compound demonstrates high affinity and selectivity for the human NK2 receptor. The following table summarizes the key in vitro pharmacological parameters.
| Parameter | Species | Cell Line | Value | Reference |
| IC50 | Human | CHO (cloned hNK2R) | 0.13 nM | [1] |
| IC50 | Human | CHO (cloned hNK2R) | 0.8 nM | [1] |
| pA2 | Human | Isolated Bronchus | 9.40 | [2] |
| Off-Target Activity | ||||
| IC50 (NK1R) | Human | CHO (cloned hNK1R) | 800 nM | [1] |
| IC50 (NK1R) | Human | IM-9 cells | 593 nM | [1] |
| IC50 (NK3R) | Human | CHO (cloned hNK3R) | 350 nM | |
| IC50 (NK3R) | Rat | CHO (cloned rNK3R) | >10,000 nM |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Preclinical Pharmacokinetics
While comprehensive preclinical pharmacokinetic data for this compound is not extensively published in a single source, available information suggests it possesses properties suitable for in vivo studies. The oral bioavailability of this compound has been investigated in multiple species, with one study in mice reporting an absolute bioavailability of 46-52% and a brain-to-plasma ratio of 0.67-1.2, indicating good brain penetration. Another study reported a lower oral bioavailability of less than 1.6% in rats.
Preclinical Efficacy in Animal Models of Depression
This compound has demonstrated antidepressant-like effects in a variety of well-validated rodent models of depression.
Forced Swim Test (FST)
The FST is a widely used behavioral despair model to screen for potential antidepressant drugs. This compound has consistently shown a reduction in immobility time in this test, indicative of an antidepressant-like effect.
| Species | Doses (mg/kg, i.p.) | Effect on Immobility Time | Reference |
| Rat (Flinders Sensitive Line) | 3, 10 | Significant reduction | |
| Rat | 2.5, 5, 10 | Significant reduction | |
| Rat | 5 | Significant reduction (under basal and stress conditions) |
Social Interaction Test
Deficits in social interaction are a core feature of depression. The social interaction test assesses the social engagement of a rodent with an unfamiliar conspecific.
| Species | Dose (mg/kg, i.p.) | Effect on Social Interaction | Reference |
| Rat (Flinders Sensitive Line) | 10 | Increased social interaction |
Synergistic Effects with Conventional Antidepressants
Preclinical evidence suggests that this compound may have a synergistic effect when co-administered with traditional antidepressants. In the Flinders Sensitive Line (FSL) rat model of depression, a sub-effective dose of this compound (1 mg/kg) combined with a sub-effective dose of the tricyclic antidepressant desipramine (2.5 mg/kg) significantly reduced immobility time in the forced swim test.
Experimental Protocols
Forced Swim Test (Rat)
Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility in rats forced to swim in an inescapable cylinder.
Apparatus:
-
Transparent Plexiglas cylinders (40-50 cm high, 20 cm in diameter).
-
Water maintained at 23-25°C, with a depth of 15-30 cm to prevent the rat from touching the bottom.
Procedure:
-
Pre-test Session (Day 1): Naive rats are placed individually into the swim cylinder for a 15-minute period. This session serves to induce a stable level of immobility on the subsequent test day. After 15 minutes, the rats are removed, dried, and returned to their home cages.
-
Test Session (Day 2): 24 hours after the pre-test, the rats are administered this compound or vehicle via intraperitoneal (i.p.) injection. Following the appropriate pre-treatment time (typically 30-60 minutes), the rats are placed back into the swim cylinder for a 5-minute test session.
-
Scoring: The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded during the 5-minute test session. A decrease in immobility time is indicative of an antidepressant-like effect. Other behaviors such as swimming and climbing can also be scored.
Social Interaction Test (Rat)
Objective: To evaluate the anxiolytic and/or antidepressant-like effects of a compound by measuring the amount of time a rat spends in social contact with an unfamiliar conspecific.
Apparatus:
-
An open-field arena (e.g., 60 x 60 x 30 cm) with dim, indirect lighting.
-
A video camera mounted above the arena to record the sessions.
Procedure:
-
Habituation: The test rat is placed individually in the arena for a 10-minute habituation period on two consecutive days prior to testing.
-
Test Session: On the test day, the test rat is administered this compound or vehicle (i.p.). After the appropriate pre-treatment time, it is placed back into the arena with an unfamiliar, weight- and sex-matched partner rat.
-
Scoring: The total duration of active social interaction is recorded over a 10-minute session. Social interaction is defined as sniffing, grooming, following, and playing with the partner rat. An increase in the duration of social interaction is interpreted as an anxiolytic or antidepressant-like effect.
Signaling Pathways and Experimental Workflows
Neurokinin-2 (NK2) Receptor Signaling Pathway
This compound exerts its effects by blocking the binding of neurokinin A (NKA) to the NK2 receptor, a G-protein coupled receptor (GPCR). The NK2 receptor is primarily coupled to the Gq alpha subunit.
Experimental Workflow for Preclinical Antidepressant Screening
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel antidepressant candidate like this compound.
Hypothesized Interaction between NK2 and CRF Signaling in the Amygdala
Stress and anxiety are closely linked to depression, and the corticotropin-releasing factor (CRF) system in the amygdala plays a crucial role in these responses. It is hypothesized that NK2 receptor antagonism by this compound may modulate the activity of the CRF system, contributing to its antidepressant and anxiolytic effects. CRF primarily acts on CRF1 and CRF2 receptors, both of which are Gs-coupled GPCRs that increase intracellular cAMP levels. There is evidence that CRF1 and CRF2 receptors can have opposing effects on anxiety-like behaviors in the amygdala.
Conclusion
The preclinical data for this compound strongly support its potential as a novel antidepressant with a distinct mechanism of action. Its high affinity and selectivity for the NK2 receptor, coupled with its efficacy in well-established animal models of depression, make it a compelling candidate for further investigation. The potential for synergistic effects with existing antidepressants also suggests its utility in treatment-resistant depression. The detailed experimental protocols and pathway diagrams provided in this document offer a valuable resource for researchers dedicated to advancing the field of antidepressant drug discovery. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with major depressive disorder.
References
The Investigational History of Saredutant (SR 48968): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saredutant (SR 48968) is a potent and selective, non-peptide antagonist of the neurokinin-2 (NK2) receptor. Developed by Sanofi-Aventis, it was investigated primarily for the treatment of major depressive disorder (MDD) and anxiety disorders. The rationale for its development was based on the hypothesis that antagonism of the NK2 receptor, a key component of the tachykinin neuropeptide system, could modulate stress responses and exert antidepressant and anxiolytic effects. This compound progressed to Phase III clinical trials, a significant milestone in drug development. However, in May 2009, Sanofi-Aventis announced the discontinuation of its development for MDD. This whitepaper provides an in-depth technical guide to the investigational history of this compound, summarizing its mechanism of action, preclinical findings, and clinical trial designs. All quantitative data from key cited studies are presented in structured tables, and detailed experimental methodologies are provided. Additionally, key signaling pathways and experimental workflows are visualized using the DOT language for clear illustration.
Introduction
This compound, chemically known as N-[(2S)-4-(4-acetamido-4-phenylpiperidin-1-yl)- 2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide, is a selective antagonist of the neurokinin-2 (NK2) receptor[1]. The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), and their respective receptors (NK1, NK2, and NK3) are widely distributed in the central and peripheral nervous systems. They are implicated in a variety of physiological and pathological processes, including inflammation, pain, and mood regulation. This compound's development was centered on the hypothesis that by blocking the action of NKA at the NK2 receptor, it could offer a novel therapeutic approach for depression and anxiety[2].
Mechanism of Action: NK2 Receptor Antagonism
This compound functions by competitively binding to and blocking the NK2 receptor, thereby preventing the endogenous ligand, Neurokinin A (NKA), from activating it[2]. The NK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.
Signaling Pathway
Activation of the NK2 receptor by NKA initiates a downstream signaling cascade. As a Gq-coupled receptor, it activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses. By blocking this initial step, this compound inhibits the entire downstream cascade.
Preclinical Investigational History
This compound demonstrated antidepressant- and anxiolytic-like effects in various rodent models. Key preclinical studies provided the foundational evidence for its progression into clinical trials.
Animal Models of Depression and Anxiety
The Forced Swim Test is a widely used behavioral model to screen for potential antidepressant activity. A reduction in immobility time is indicative of an antidepressant-like effect.
Table 1: Effect of this compound in the Forced Swim Test in Flinders Sensitive Line (FSL) Rats
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) |
| Vehicle | - | Data not specified |
| This compound | 1 | No significant effect |
| This compound | 3 | Significantly reduced |
| This compound | 10 | Significantly reduced |
| Desipramine (Active Control) | 5 | Significantly reduced |
Data adapted from a study in a genetic animal model of depression, the Flinders Sensitive Line (FSL) rat. The study reported that this compound at 3 and 10 mg/kg significantly reduced immobility.
The social interaction test is used to assess anxiety-like behavior in rodents. An increase in social interaction time suggests an anxiolytic-like effect.
Table 2: Effect of this compound in the Social Interaction Test in Flinders Sensitive Line (FSL) Rats
| Treatment Group | Dose (mg/kg) | Social Interaction Time |
| Vehicle | - | Data not specified |
| This compound | 10 | Significantly increased |
| Desipramine (Active Control) | 5 | Significantly increased |
Data adapted from a study in FSL rats, which reported that this compound at 10 mg/kg increased social interaction.
Experimental Protocols
The following is a representative protocol for the Forced Swim Test based on common laboratory practices.
Methodology Details:
-
Apparatus: A transparent glass or plastic cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or hind limbs.
-
Procedure:
-
Day 1 (Pre-test): Each animal is individually placed in the cylinder for a 15-minute session. This initial exposure is to induce a state of behavioral despair.
-
Day 2 (Test): 24 hours after the pre-test, the animals are treated with this compound, a reference antidepressant, or vehicle. Following the appropriate absorption time, they are placed back in the cylinder for a 5-minute test session.
-
-
Data Analysis: The 5-minute test session is recorded, and the duration of immobility (the animal makes only the minimal movements necessary to keep its head above water) is scored by a trained observer blinded to the treatment conditions.
The following is a representative protocol for the Social Interaction Test.
Methodology Details:
-
Apparatus: A novel, neutral arena (e.g., an open-field box) that is unfamiliar to both test animals.
-
Procedure:
-
The test animal is paired with an unfamiliar partner of the same sex and strain.
-
The pair is placed in the arena for a defined period (e.g., 10 minutes).
-
-
Data Analysis: The session is videotaped, and the cumulative time spent in active social behaviors (e.g., sniffing, grooming, following) is scored by a trained observer.
Clinical Investigational History
This compound underwent a comprehensive clinical development program, reaching Phase III trials for Major Depressive Disorder and Generalized Anxiety Disorder.
Phase III Clinical Trial Program
Several Phase III studies were initiated to evaluate the efficacy and safety of this compound. While the development was ultimately discontinued, the design of these trials provides valuable insight into the clinical investigation of novel antidepressants.
Table 3: Overview of Key this compound Phase III Clinical Trials for Depression
| ClinicalTrials.gov Identifier | Title | Condition | Intervention | Primary Outcome | Status |
| NCT00250614 | An Eight-week Study to Evaluate the Efficacy and Safety of this compound in Patients With Depression[3] | Major Depressive Disorder | This compound 100 mg, Placebo, Paroxetine | Change from baseline in Hamilton Depression Rating Scale (HAM-D) total score at Day 56 | Completed |
| NCT00531622 | An Eight-week Study of this compound and Escitalopram as Combination Treatment for Major Depressive Disorder[4] | Major Depressive Disorder | This compound 100 mg + Escitalopram 10 mg, Placebo + Escitalopram 10 mg | Efficacy of combination therapy | Completed |
| NCT00250627 | An Eight-Week Study to Evaluate the Efficacy and Safety of this compound in Patients With Depression | Major Depressive Disorder | This compound 100 mg, Placebo, Paroxetine | Change from baseline in HAM-D total score at Day 56 | Completed |
| NCT00250653 | A Fifty-two-week Study to Evaluate the Safety of this compound in Adult and Elderly Patients With Depression | Major Depressive Disorder | This compound 100 mg (Open-label) | Long-term safety and tolerability | Completed |
Note: Despite the completion of these trials, detailed quantitative results are not widely available in the public domain.
Clinical Trial Experimental Protocol: A Representative Phase III Design (based on NCT00250614)
The following diagram illustrates a typical workflow for a Phase III clinical trial for an antidepressant, based on the publicly available information for this compound's trials.
Methodology Details:
-
Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled parallel-group study.
-
Patient Population: Adult patients diagnosed with Major Depressive Disorder according to DSM-IV criteria, with a minimum baseline score on a standardized depression rating scale (e.g., HAM-D ≥ 20).
-
Treatment Arms:
-
This compound (e.g., 100 mg once daily)
-
Placebo
-
Active Comparator (e.g., an approved SSRI like Paroxetine)
-
-
Primary Efficacy Endpoint: The change from baseline to the end of the treatment period (e.g., 8 weeks) in the total score of the Hamilton Depression Rating Scale (HAM-D).
-
Secondary Efficacy Endpoints: May include changes in other depression and anxiety scales (e.g., Montgomery-Åsberg Depression Rating Scale (MADRS), Clinical Global Impression (CGI) scale), and measures of quality of life and disability.
-
Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests throughout the study.
Discontinuation and Future Directions
In May 2009, Sanofi-Aventis officially announced the cessation of the research and development program for this compound for the treatment of major depressive disorder. The specific reasons for this decision have not been made public in detail, but in the highly competitive and challenging field of antidepressant drug development, reasons can range from insufficient efficacy compared to existing treatments, an unfavorable side-effect profile, or strategic business decisions.
The investigation of tachykinin receptor antagonists for psychiatric disorders has yielded mixed results. While the NK1 receptor antagonist Aprepitant also failed to show efficacy in depression, the exploration of this and other neuropeptide systems continues to be an area of interest for novel drug discovery in neuroscience. The comprehensive preclinical and clinical data generated during the development of this compound, though ultimately not leading to a marketed product, contributes valuable knowledge to the field.
Conclusion
The investigational history of this compound (SR 48968) represents a rigorous and extensive effort to develop a novel antidepressant based on the antagonism of the NK2 receptor. Preclinical studies provided a strong rationale for its antidepressant and anxiolytic potential. The progression to a large-scale Phase III clinical trial program underscores its initial promise. Although its development was discontinued, the story of this compound offers important lessons and a wealth of data for researchers and scientists in the field of drug development and neuroscience. The detailed methodologies and signaling pathway information presented in this whitepaper serve as a comprehensive technical resource for understanding the scientific journey of this investigational compound.
References
Saredutant: A Technical Guide to its Role as a Selective Tachykinin NK2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saredutant (SR-48,968) is a potent and selective non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor.[1][2] This document provides a comprehensive technical overview of this compound's interaction with the tachykinin system, including its binding affinity for tachykinin receptor subtypes, its mechanism of action, and detailed experimental methodologies for its characterization. This compound was under development by Sanofi-Aventis as a potential therapeutic for anxiety and depression, reaching Phase III clinical trials before its discontinuation for these indications.[1] Its high affinity and selectivity for the NK2 receptor make it a valuable tool for research into the physiological and pathological roles of the tachykinin system.
Introduction to the Tachykinin System
The tachykinin family of neuropeptides includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[3] These peptides exert their biological effects through three distinct G protein-coupled receptors (GPCRs): the NK1, NK2, and NK3 receptors.[3] Each tachykinin has a preferential affinity for a specific receptor: SP for NK1, NKA for NK2, and NKB for NK3. Tachykinin receptors are widely distributed throughout the central and peripheral nervous systems and are involved in a variety of physiological processes, including pain transmission, inflammation, smooth muscle contraction, and emotional responses.
The NK2 receptor, in particular, is predominantly expressed in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts, as well as in discrete regions of the central nervous system. Activation of the NK2 receptor by its endogenous ligand, NKA, typically leads to the stimulation of phospholipase C (PLC), initiating a signaling cascade that results in the mobilization of intracellular calcium.
This compound's Mechanism of Action and In Vitro Pharmacology
This compound acts as a competitive antagonist at the NK2 receptor, selectively inhibiting the binding of NKA and subsequent downstream signaling. Its high affinity for the human NK2 receptor, coupled with significantly lower affinity for NK1 and NK3 receptors, underscores its selectivity.
Data Presentation: Binding Affinities of this compound
The following table summarizes the reported binding affinities of this compound for human tachykinin receptors.
| Receptor Subtype | Ligand | Assay Type | Species | Affinity (pKi) | Affinity (IC50) | Reference |
| NK2 | This compound | Radioligand Binding | Human | 9.2 | ||
| NK1 | This compound | Radioligand Binding | Human | 800 nM | ||
| NK3 | This compound | Radioligand Binding | Human | 350 nM |
Tachykinin NK2 Receptor Signaling Pathway
Activation of the NK2 receptor by its endogenous agonist, Neurokinin A, initiates a well-characterized signaling cascade. The receptor is coupled to the Gq/11 class of G proteins. Upon agonist binding, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a variety of cellular responses. This compound competitively binds to the NK2 receptor, preventing NKA from initiating this signaling cascade.
Experimental Protocols
The following sections outline generalized protocols for key experiments used to characterize this compound. It is important to note that specific parameters may require optimization depending on the experimental setup and reagents.
Radioligand Binding Assay for this compound at the NK2 Receptor
This protocol describes a competitive binding assay to determine the affinity of this compound for the NK2 receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the human NK2 receptor.
Materials:
-
Membrane preparations from cells stably expressing the human NK2 receptor (e.g., CHO cells).
-
Radioligand: [³H]SR 48968 or [¹²⁵I]NKA.
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand (typically at or below its Kd value), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit NKA-induced increases in intracellular calcium.
Objective: To determine the functional antagonist potency of this compound at the NK2 receptor.
Materials:
-
Cells stably expressing the human NK2 receptor (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Neurokinin A (NKA).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Plate the NK2 receptor-expressing cells in microplates and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a specified period.
-
Agonist Stimulation: Using the fluorescence plate reader's injector, add a fixed concentration of NKA (typically the EC80) to stimulate the cells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Plot the NKA-induced calcium response against the concentration of this compound to determine the IC50 value for the inhibition of the functional response.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the tachykinin NK2 receptor. Its high affinity for the human NK2 receptor and its ability to competitively inhibit NKA-mediated signaling make it an invaluable pharmacological tool for elucidating the role of the NK2 receptor in health and disease. Although its clinical development for depression and anxiety has been discontinued, the data gathered on this compound continues to be relevant for researchers in the fields of neuroscience, pharmacology, and drug development. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the broader tachykinin system.
References
Saredutant: A Technical Guide for Research in Anxiety Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saredutant (SR48968) is a potent and selective, non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor.[1] It was investigated by Sanofi-Aventis for the treatment of anxiety disorders and major depressive disorder.[2][3] Tachykinins, including Substance P, neurokinin A (NKA), and neurokinin B, are a family of neuropeptides that mediate their effects through three distinct G-protein coupled receptors: NK1, NK2, and NK3. NKA is the preferential endogenous ligand for the NK2 receptor.[4] The localization of NK2 receptors in brain regions implicated in the regulation of mood and stress responses has made them a target for the development of novel anxiolytic and antidepressant medications.[5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and relevant experimental protocols for researchers in the field of anxiety disorders.
Mechanism of Action
This compound exerts its pharmacological effects by competitively blocking the binding of neurokinin A to the NK2 receptor. The NK2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like NKA, couples to the Gq alpha subunit of the heterotrimeric G-protein complex. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various intracellular proteins, leading to a cellular response. By antagonizing the NK2 receptor, this compound inhibits this signaling pathway, thereby modulating neuronal activity in brain circuits associated with anxiety and stress.
Quantitative Data
Binding Affinity
While a specific Ki value for this compound is not consistently reported across publicly available literature, it is described as having a subnanomolar affinity for the human NK2 receptor. One study reported an IC50 value of 350 nM for this compound at the human NK3 receptor, indicating a significantly lower affinity compared to its primary target.
| Compound | Receptor | Affinity Metric | Value | Reference |
| This compound (SR48968) | Human NK2 | Affinity Description | Subnanomolar | |
| This compound (SR48968) | Human NK3 | IC50 | 350 nM |
Preclinical Efficacy in Animal Models of Anxiety
This compound has demonstrated anxiolytic-like effects in various rodent models of anxiety. The effective dose range in these studies provides valuable information for designing preclinical experiments.
| Animal Model | Species | This compound Dose Range (mg/kg) | Route of Administration | Observed Effect | Reference |
| Elevated Plus Maze | Gerbil | 3-10 | p.o. | Anxiolytic-like effects. | |
| Social Interaction Test | Gerbil | 3-10 | p.o. | Anxiolytic-like effects. | |
| Stress-Induced Hyperthermia | Mouse | 3-30 | p.o. | Reduction in stress-induced temperature at 30 mg/kg. | |
| Four-Plate Test | Mouse | 3-30 | p.o. | Increased punished crossings at all doses. |
Preclinical Efficacy in Animal Models of Depression
This compound has also shown antidepressant-like activity in rodent models.
| Animal Model | Species | This compound Dose Range (mg/kg) | Route of Administration | Observed Effect | Reference |
| Forced Swim Test | Rat (Flinders Sensitive Line) | 3-10 | i.p. | Reduced immobility. | |
| Social Interaction Test | Rat (Flinders Sensitive Line) | 10 | i.p. | Increased social interaction. | |
| Forced Swim Test (Synergism) | Rat (Flinders Sensitive Line) | 1 (subeffective dose) | i.p. | Synergistic effect with desipramine in reducing immobility. | |
| Tonic Immobility Test | Gerbil | 5-10 | i.p. | Antidepressant-like effects. |
Clinical Trial Data in Generalized Anxiety Disorder (GAD)
Two key Phase 3 clinical trials investigated the efficacy of this compound in patients with Generalized Anxiety Disorder (NCT00417118 and NCT00390650). The primary outcome measure for both studies was the change from baseline in the Hamilton Anxiety Rating Scale (HAM-A) total score after 8 weeks of treatment with a 100 mg daily dose of this compound compared to placebo. While these trials have been completed, the specific quantitative results, including the mean change in HAM-A scores and statistical significance, have not been publicly released in detail. For context, a separate pooled analysis of three clinical trials for the SNRI duloxetine in GAD showed a mean improvement of -11.1 points on the HAM-A total score for the drug group compared to -8.0 for placebo (p < 0.001).
| Clinical Trial Identifier | Phase | Condition | Intervention | Primary Outcome | Results | Reference |
| NCT00417118 | 3 | Generalized Anxiety Disorder | This compound 100 mg/day | Change from baseline in HAM-A total score at week 8 | Not publicly available in detail | |
| NCT00390650 | 3 | Generalized Anxiety Disorder | This compound 100 mg/day | Change from baseline in HAM-A total score at week 8 | Not publicly available in detail |
Experimental Protocols
Detailed, step-by-step protocols for the specific preclinical studies involving this compound are not fully available in the published literature. However, standardized methodologies for the key behavioral assays are described below. These can serve as a foundation for designing new studies.
Elevated Plus Maze (EPM) for Rodents
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor.
-
Two open arms and two enclosed arms of equal dimensions.
-
A central platform connecting the four arms.
-
An automated tracking system or video camera to record the animal's movement.
Procedure:
-
Acclimatize the animal to the testing room for at least 30-60 minutes before the test.
-
Place the animal on the central platform, facing one of the open arms.
-
Allow the animal to explore the maze freely for a 5-minute session.
-
Record the number of entries into and the time spent in the open and closed arms.
-
Anxiolytic effects are indicated by a significant increase in the time spent in and/or the number of entries into the open arms.
-
Thoroughly clean the maze between each animal to remove olfactory cues.
Forced Swim Test (FST) for Rodents
The FST is a common behavioral despair model used to screen for antidepressant-like activity.
Apparatus:
-
A transparent cylindrical container filled with water (23-25°C).
-
The water depth should be sufficient to prevent the animal from touching the bottom with its tail or paws.
-
A video camera for recording the session.
Procedure:
-
Acclimatize the animal to the testing room.
-
Place the animal into the cylinder of water.
-
A pre-test session of 15 minutes is often conducted 24 hours before the 5-minute test session.
-
During the test session (typically 5-6 minutes), record the animal's behavior.
-
The primary measure is the duration of immobility, where the animal makes only the minimal movements necessary to keep its head above water.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
After the test, the animal should be removed, dried, and returned to its home cage.
Conclusion
This compound, as a selective NK2 receptor antagonist, has demonstrated a preclinical profile consistent with anxiolytic and antidepressant properties. While the detailed results of its clinical development in generalized anxiety disorder are not fully public, the available data suggest that the NK2 receptor remains a compelling target for the development of novel therapeutics for anxiety and mood disorders. This guide provides a foundational understanding of this compound's mechanism of action and a summary of its known preclinical and clinical investigation, which can inform future research in this area. Further studies are warranted to fully elucidate the therapeutic potential of targeting the NK2 receptor pathway for the treatment of anxiety disorders.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ggriebel.perso.worldonline.fr [ggriebel.perso.worldonline.fr]
- 5. What are NK2R agonists and how do they work? [synapse.patsnap.com]
Saredutant: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saredutant (also known by its development code SR-48968) is a potent and selective, non-peptide antagonist of the neurokinin-2 (NK2) receptor.[1][2] It was investigated by Sanofi-Aventis as a potential novel therapeutic agent for the treatment of major depressive disorder and anxiety disorders.[1] Despite reaching Phase III clinical trials, its development was ultimately discontinued.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, synthesis, and key experimental protocols related to this compound.
Chemical Structure and Identification
This compound is a complex synthetic molecule with the IUPAC name N-[(2S)-4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide.[3] Its chemical structure is characterized by a central butylamine core, substituted with a 3,4-dichlorophenyl group at the 2-position and a piperidine moiety at the 4-position. The piperidine ring is further substituted with an acetamido and a phenyl group at the 4-position.
| Identifier | Value |
| IUPAC Name | N-[(2S)-4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide |
| CAS Number | 142001-63-6 |
| Molecular Formula | C31H35Cl2N3O2 |
| SMILES | CC(=O)NC1(CCN(CC1)CC--INVALID-LINK--C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
| InChI Key | PGKXDIMONUAMFR-AREMUKBSSA-N |
Physicochemical and Pharmacological Properties
This compound's properties are summarized in the table below. The data is a combination of experimentally determined and computationally predicted values.
| Property | Value | Source |
| Molecular Weight | 552.54 g/mol | |
| Boiling Point | 734.7 °C at 760 mmHg | |
| Flash Point | 398.1 °C | |
| Density | 1.26 g/cm³ | |
| LogP | 6.69550 | |
| Mechanism of Action | Selective Neurokinin-2 (NK2) receptor antagonist | |
| Primary Target | Substance-K receptor (NK2 receptor) |
Mechanism of Action: NK2 Receptor Antagonism
This compound exerts its pharmacological effects by acting as a selective antagonist at the neurokinin-2 (NK2) receptor, a G-protein coupled receptor (GPCR). The endogenous ligand for the NK2 receptor is Neurokinin A (Substance K). By competitively binding to the NK2 receptor, this compound blocks the downstream signaling cascade initiated by Neurokinin A. This signaling pathway is believed to play a role in the pathophysiology of depression and anxiety.
Chemical Synthesis
The synthesis of this compound has been described as an asymmetric synthesis. While a detailed, step-by-step protocol is not publicly available, the general approach involves the functional probing of the backbone of the parent compound, SR 48968, to create analogues. This suggests a modular synthesis strategy where different fragments of the molecule can be modified and then combined to produce the final compound and its derivatives.
Experimental Protocols
Radioligand Binding Assay for NK2 Receptor Affinity
This protocol outlines a general method for determining the binding affinity of this compound to the NK2 receptor using a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human NK2 receptor are prepared and homogenized in a suitable buffer.
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-Neurokinin A) and varying concentrations of this compound.
-
Incubation: The mixture is incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through a glass fiber filter, which traps the cell membranes.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: Calcium Flux Measurement
This protocol describes a general method to assess the antagonist activity of this compound at the NK2 receptor by measuring changes in intracellular calcium concentration.
Methodology:
-
Cell Culture: Cells stably expressing the human NK2 receptor are cultured in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Agonist Stimulation: The cells are then stimulated with a known NK2 receptor agonist, such as Neurokinin A.
-
Signal Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced calcium flux is quantified to determine its potency as an antagonist.
Clinical Trials Summary
This compound underwent several Phase III clinical trials to evaluate its efficacy and safety in the treatment of major depressive disorder and generalized anxiety disorder. However, detailed quantitative results from these studies are not widely published, and the development of the drug was ultimately halted by Sanofi-Aventis in 2009.
| NCT Number | Title | Phase | Condition | Status |
| NCT00250614 | An Eight-week Study to Evaluate the Efficacy and Safety of this compound in Patients With Depression | 3 | Depression | Completed |
| NCT00250627 | An Eight-Week Study to Evaluate the Efficacy and Safety of this compound in Patients With Depression | 3 | Depression | Completed |
| NCT00531622 | An Eight-week Study of this compound and Escitalopram as Combination Treatment for Major Depressive Disorder | 3 | Depression | Completed |
| NCT00390650 | A North-American Eight-week Study to Evaluate the Efficacy and Safety of this compound in Patients With Generalized Anxiety Disorder | 3 | Generalized Anxiety Disorder | Completed |
Conclusion
This compound is a well-characterized selective NK2 receptor antagonist with a robust preclinical profile. Despite promising initial data, its clinical development was discontinued. The information presented in this technical guide provides a comprehensive resource for researchers and scientists interested in the chemical and pharmacological properties of this compound and its interaction with the NK2 receptor. This information can be valuable for the design of new NK2 receptor antagonists and for further investigation into the role of the neurokinin system in psychiatric disorders.
References
Saredutant: A Technical Whitepaper on a Selective NK2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Saredutant, a selective antagonist of the tachykinin NK2 receptor. It details the compound's chemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols for its preclinical evaluation.
Core Compound Data
This compound, also known as SR-48968, is a potent and selective non-peptide antagonist of the tachykinin NK2 receptor.[1] It was investigated for its potential therapeutic effects in mood and anxiety disorders.[1]
| Property | Value | Source |
| CAS Number | 142001-63-6 | [2][3][4] |
| Molecular Formula | C31H35Cl2N3O2 | |
| Molecular Weight | 552.54 g/mol | |
| Synonyms | SR-48968, SR48968 |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by competitively blocking the binding of the endogenous tachykinin neuropeptide, Neurokinin A (NKA), to the NK2 receptor. The NK2 receptor is a G protein-coupled receptor (GPCR) predominantly coupled to Gq and Gs proteins.
NK2 Receptor Signaling Cascade:
Upon activation by an agonist like NKA, the NK2 receptor initiates two primary signaling cascades:
-
Gq Pathway: Activation of the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a variety of cellular responses.
-
Gs Pathway: The Gs protein-coupled pathway involves the activation of adenylyl cyclase, which increases intracellular levels of cyclic adenosine monophosphate (cAMP).
By antagonizing the NK2 receptor, this compound effectively inhibits these downstream signaling events.
Caption: NK2 Receptor Signaling Pathways.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound's activity.
In Vitro: NK2 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the human NK2 receptor.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 receptor.
-
Radioligand: [³H]-SR48968 (this compound) or another suitable NK2 receptor radioligand.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled NK2 receptor antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well microplates, glass fiber filters, scintillation fluid, microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice. Homogenize the membranes in the assay buffer and determine the protein concentration. Dilute the membranes to the desired final concentration in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of diluted cell membranes.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of diluted cell membranes.
-
Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 100 µL of diluted cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
In Vitro: Inositol Phosphate (IP) Accumulation Assay
This assay measures the functional antagonism of this compound on Gq-coupled NK2 receptor signaling.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human NK2 receptor.
-
Labeling Reagent: myo-[³H]-inositol.
-
Stimulation Buffer: HBSS or similar buffer containing LiCl (e.g., 10 mM).
-
Agonist: Neurokinin A (NKA).
-
Antagonist: this compound.
-
Lysis Buffer: e.g., 0.1 M HCl.
-
Ion-exchange Columns: Dowex AG1-X8.
-
Elution Buffers: Water, 60 mM ammonium formate/5 mM sodium tetraborate, 1 M ammonium formate/0.1 M formic acid.
-
Equipment: Scintillation counter.
Procedure:
-
Cell Labeling: Plate cells in 24-well plates and incubate with myo-[³H]-inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells with stimulation buffer and pre-incubate with varying concentrations of this compound or vehicle for 15-30 minutes.
-
Stimulation: Add NKA to the wells to stimulate IP production and incubate for 30-60 minutes at 37°C.
-
Lysis: Terminate the reaction by aspirating the medium and adding ice-cold lysis buffer.
-
IP Isolation: Neutralize the lysates and apply them to Dowex columns.
-
Elution: Wash the columns sequentially with water and the second elution buffer to remove free inositol and glycerophosphoinositol. Elute the total inositol phosphates with the third elution buffer.
-
Quantification: Measure the radioactivity of the eluates using a scintillation counter.
-
Data Analysis: Determine the concentration-response curve for NKA in the presence and absence of this compound to calculate the potency of this compound as an antagonist.
In Vivo: Forced Swim Test (Rat)
This model is used to assess the antidepressant-like effects of this compound.
Materials:
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Apparatus: A transparent cylindrical container (40-50 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Test Compound: this compound.
-
Vehicle Control: The vehicle used to dissolve this compound.
-
Positive Control: A known antidepressant (e.g., imipramine).
-
Equipment: Video camera for recording, stopwatch.
Procedure:
-
Acclimation: Allow rats to acclimate to the testing room for at least 1 hour before the experiment.
-
Pre-test Session (Day 1): Place each rat individually into the swim cylinder for a 15-minute session. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage. This session induces a state of behavioral despair.
-
Drug Administration (Day 2): 24, 5, and 1 hour before the test session, administer this compound, vehicle, or the positive control via the appropriate route (e.g., intraperitoneal injection).
-
Test Session (Day 2): 24 hours after the pre-test, place the rats back into the swim cylinder for a 5-minute test session. Record the session for later analysis.
-
Behavioral Scoring: An observer blinded to the treatment conditions should score the duration of immobility (the rat makes only the necessary movements to keep its head above water), swimming, and climbing.
-
Data Analysis: Compare the duration of immobility between the different treatment groups. A significant decrease in immobility time for the this compound group compared to the vehicle group suggests an antidepressant-like effect.
This technical guide provides a foundational understanding of this compound for research and drug development professionals. The detailed protocols offer a starting point for the preclinical assessment of this and similar compounds targeting the NK2 receptor.
References
Saredutant: A Technical Analysis of a Tachykinin NK2 Receptor Antagonist as a Non-SSRI Antidepressant
Executive Summary: Saredutant (SR48968) is a potent and selective, non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor. Developed by Sanofi-Aventis, it represented a novel, non-monoaminergic approach to treating major depressive disorder (MDD) and generalized anxiety disorder (GAD). The rationale was based on the role of the tachykinin system, particularly the neuropeptide neurokinin A (NKA) and its NK2 receptor, in modulating stress and emotional circuits in the brain. Preclinical studies in various rodent models demonstrated promising anxiolytic and antidepressant-like effects. However, despite a favorable side-effect profile compared to standard SSRIs, this compound failed to consistently demonstrate statistically significant efficacy over placebo in pivotal Phase III clinical trials, ultimately leading to the discontinuation of its development for these indications. This guide provides a detailed technical overview of its mechanism, preclinical data, experimental protocols, and the clinical trial outcomes that defined its trajectory.
Mechanism of Action
This compound exerts its pharmacological effect by acting as a competitive antagonist at the tachykinin NK2 receptor. The endogenous ligand for this receptor is neurokinin A (NKA), a neuropeptide implicated in a range of physiological and pathological processes, including inflammation, smooth muscle contraction, and the modulation of neural circuits involved in stress and emotion.
The Tachykinin NK2 Receptor Signaling Pathway
The NK2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 subunit. Upon binding of NKA, the receptor undergoes a conformational change, activating the G-protein and initiating a downstream signaling cascade. This cascade involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling ultimately leads to neuronal excitation. This compound competitively binds to the NK2 receptor, preventing NKA from binding and thereby inhibiting this entire signaling cascade.
Figure 1: this compound's Antagonistic Action on the NK2 Receptor Pathway.
Preclinical Evidence
This compound demonstrated high affinity and selectivity for the NK2 receptor in vitro and showed efficacy in multiple rodent models of anxiety and depression.
Receptor Binding and Potency
This compound is characterized by its potent and selective antagonism of the NK2 receptor, with significantly lower affinity for NK1 and NK3 receptors. This selectivity is crucial for minimizing off-target effects.
| Parameter | Species / Tissue | Value | Reference |
| pA2 | Isolated Human Bronchus | 9.40 | [1] |
| IC50 (NK3 Receptor) | Cloned Human (CHO cells) | 350 nM | [2] |
| IC50 (NK3 Receptor) | Cloned Rat (CHO cells) | > 10,000 nM | [2] |
Note: A specific Ki value for this compound at the human NK2 receptor is not consistently reported in publicly available literature, though its high pA2 value indicates potent antagonism.
In Vivo Efficacy in Animal Models
Preclinical studies consistently showed that this compound produced antidepressant and anxiolytic-like effects across various behavioral paradigms.
| Animal Model | Species | Doses Tested (p.o. or i.p.) | Key Findings | Reference(s) |
| Forced Swim Test | Rat (Flinders Sensitive Line) | 1, 3, 10 mg/kg | Reduced immobility at 3 and 10 mg/kg, suggesting antidepressant effect. | [3] |
| Social Interaction Test | Rat (Flinders Sensitive Line) | 10 mg/kg | Increased social interaction time, indicative of anxiolytic/antidepressant effect. | [3] |
| Social Interaction Test | Gerbil | 3, 10 mg/kg | Produced significant anxiolytic-like effects. | |
| Tonic Immobility Test | Gerbil | 5, 10 mg/kg | Reduced duration of immobility, similar to fluoxetine. | |
| Four-Plate Test | Mouse | 3, 10, 30 mg/kg | Increased the number of punished crossings, suggesting anxiolytic activity. | |
| Stress-Induced Hyperthermia | Mouse | 30 mg/kg | Significantly reduced the stress-induced rise in body temperature. |
Preclinical Experimental Protocols
The FST is a widely used model to screen for antidepressant efficacy. The protocol used in studies with FSL rats, a genetic model of depression, is a modified version of the Porsolt test.
-
Apparatus: An opaque plastic cylinder (approximately 40 cm high x 20 cm in diameter) is filled with water (25°C) to a depth of 30 cm, preventing the rat from touching the bottom or escaping.
-
Procedure: The test consists of two sessions.
-
Pre-test Session (Day 1): Naive rats are placed in the cylinder for a 15-minute swim session.
-
Test Session (Day 2): 24 hours after the pre-test, the rats (following drug or vehicle administration) are placed back in the cylinder for a 5-minute test session.
-
-
Scoring: The session is videotaped, and an observer blind to the treatment conditions scores the animal's behavior. The primary measure is "immobility," defined as the time the rat spends making only the minimal movements necessary to keep its head above water. A reduction in immobility time is indicative of an antidepressant-like effect.
Figure 2: Generalized Workflow for Preclinical Antidepressant Studies.
Human Pharmacokinetics
A comprehensive human pharmacokinetic profile for this compound is not publicly available. Phase I studies in healthy volunteers are a standard part of drug development to determine absorption, distribution, metabolism, and excretion (ADME) parameters. However, specific values from these studies have not been published.
| Parameter | Value |
| Time to Peak Concentration (Tmax) | Not publicly available |
| Peak Plasma Concentration (Cmax) | Not publicly available |
| Elimination Half-life (t½) | Not publicly available |
| Oral Bioavailability | Not publicly available |
Clinical Trials in MDD and GAD
This compound advanced to Phase III clinical trials for both Major Depressive Disorder and Generalized Anxiety Disorder. The primary endpoint for these studies was typically the change from baseline in a standardized rating scale score compared to placebo.
Efficacy in Major Depressive Disorder (MDD)
Multiple Phase III studies, including the INDIGO and MAGENTA trials, were conducted. The standard dose was 100 mg/day.
| Study Endpoint | Outcome |
| Primary Endpoint | Change from baseline in Hamilton Depression Rating Scale (HAM-D) total score over 8 weeks. |
| Reported Results | This compound failed to consistently demonstrate a statistically significant separation from placebo on the primary endpoint across all pivotal trials. While some pooled analyses suggested a modest short-term benefit, the results were not robust enough to support a regulatory submission for MDD. |
Note: Specific quantitative data (e.g., mean change in HAM-D scores, p-values) from the Phase III MDD trials are not available in the public domain.
Efficacy in Generalized Anxiety Disorder (GAD)
Similar to the MDD program, this compound was evaluated for GAD.
| Study Endpoint | Outcome |
| Primary Endpoint | Change from baseline in Hamilton Anxiety Rating Scale (HAM-A) total score over 8 weeks. |
| Reported Results | The clinical program for GAD also failed to meet its primary efficacy endpoints, showing no significant advantage over placebo. |
Safety and Tolerability
A key differentiating feature of this compound was its favorable side-effect profile, which was hypothesized to improve patient compliance compared to SSRIs.
| Adverse Event Profile |
| This compound was generally well-tolerated in clinical trials. Pooled data indicated a significantly lower incidence of common SSRI-related side effects, including nausea, insomnia, somnolence, and particularly, sexual dysfunction. However, without robust efficacy, the superior tolerability was insufficient for regulatory approval. |
Note: Specific incidence rates (%) for adverse events from Phase III trials are not publicly available.
Figure 3: this compound's Path Through Clinical Drug Development.
Discussion and Conclusion
This compound represented a scientifically rational and innovative approach to antidepressant therapy by targeting the NK2 receptor system, a pathway outside the classical monoamine hypothesis. Preclinical data were robust, showing clear signals of anxiolytic and antidepressant activity in validated animal models. Furthermore, the compound demonstrated a significant clinical advantage in terms of tolerability, lacking many of the burdensome side effects that lead to non-adherence with SSRIs and SNRIs.
The failure of this compound in Phase III trials underscores the profound challenge of translating preclinical findings in neuroscience to clinical efficacy in complex psychiatric disorders like MDD and GAD. Several factors may have contributed to this outcome:
-
High Placebo Response: Antidepressant trials are notoriously plagued by a high placebo response rate, making it difficult to demonstrate a statistically significant drug-placebo difference, even for an effective compound.
-
Target Validation: While the NK2 receptor is involved in stress circuits, its role as a primary driver or a sufficiently powerful modulator of depressive pathophysiology in humans may be less critical than hypothesized. The redundancy and complexity of neural circuits governing mood may mean that antagonizing a single receptor target is insufficient.
-
Patient Heterogeneity: Major depression is a heterogeneous syndrome. It is possible that NK2 antagonism is effective only in a specific sub-population of patients with a particular neurobiological profile, which would not be detected in a broad, all-comers trial design.
References
An In-Depth Technical Guide to the Pharmacology of Saredutant and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacology of saredutant, a potent and selective non-peptide tachykinin neurokinin-2 (NK₂) receptor antagonist, and its analogues, ibodutant and nepadutant. This compound was investigated as a potential therapeutic agent for major depressive disorder and anxiety. This document details its mechanism of action, binding affinities, and the downstream signaling pathways affected by its antagonism of the NK₂ receptor. Furthermore, it presents a comparative analysis of its pharmacological profile with that of its analogues, ibodutant and nepadutant. Detailed methodologies for key in vitro and in vivo assays are provided to facilitate the replication and extension of these findings. The guide also includes a review of the clinical trial outcomes for this compound in the context of major depressive disorder.
Introduction
Tachykinins, a family of neuropeptides that includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), play a significant role in a wide range of physiological processes.[1] Their actions are mediated by three distinct G-protein coupled receptors: NK₁, NK₂, and NK₃. The NK₂ receptor, for which NKA is the preferential endogenous ligand, is implicated in various functions, including smooth muscle contraction, inflammation, and nociception.[1][2] Notably, evidence also suggests the involvement of the tachykinin system in the pathophysiology of mood and anxiety disorders, making the NK₂ receptor a compelling target for drug development in these therapeutic areas.[3]
This compound (SR-48968) emerged as a potent and selective non-peptide antagonist of the NK₂ receptor.[4] Developed by Sanofi-Aventis, it progressed to Phase III clinical trials for the treatment of major depressive disorder (MDD) and generalized anxiety disorder. However, its development was ultimately discontinued. This guide provides an in-depth exploration of the pharmacology of this compound and its analogues, ibodutant and nepadutant, to serve as a valuable resource for researchers in the field.
Mechanism of Action and Signaling Pathways
This compound exerts its pharmacological effects by competitively blocking the binding of Neurokinin A (NKA) to the tachykinin NK₂ receptor. The NK₂ receptor is known to couple to multiple G-protein signaling pathways, primarily the Gq/11 and Gs pathways.
-
Gq/11 Pathway: Upon activation by an agonist like NKA, the NK₂ receptor stimulates the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
Gs Pathway: The NK₂ receptor can also couple to the Gs protein, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), another important second messenger that activates protein kinase A (PKA).
By blocking the NK₂ receptor, this compound and its analogues inhibit these downstream signaling cascades.
Comparative Pharmacology of this compound and its Analogues
This compound belongs to a class of non-peptide NK₂ receptor antagonists. Its analogues, ibodutant and nepadutant, have also been extensively studied. The following tables summarize the quantitative data on their binding affinities and antagonist potencies.
| Compound | Receptor | Assay Type | Preparation | pKi | Reference |
| This compound | Human NK₂ | Radioligand Binding | Human Colon Smooth Muscle Membranes | 9.2 | |
| Ibodutant | Human NK₂ | Radioligand Binding | Human Colon Smooth Muscle Membranes | 9.9 | |
| Nepadutant | Human NK₂ | Radioligand Binding | Human Colon Smooth Muscle Membranes | 8.4 |
Table 1: Comparative Binding Affinities (pKi) of this compound and its Analogues at the Human NK₂ Receptor.
| Compound | Receptor | Assay Type | Preparation | pA₂ / pKB | Reference |
| This compound | - | - | - | - | - |
| Ibodutant | Human NK₂ | Functional Assay (Contraction) | Human Colon Smooth Muscle Strips | 9.1 (pKB) | |
| Nepadutant | Human NK₂ | Functional Assay (Contraction) | Rabbit Pulmonary Artery | 8.6 (pKB) | |
| Nepadutant | Rat NK₂ | Functional Assay (Contraction) | Rat Urinary Bladder | 9.0 (pKB) |
Table 2: Comparative Antagonist Potencies (pA₂/pKB) of this compound Analogues.
Experimental Protocols
Radioligand Binding Assay for NK₂ Receptor Affinity
This protocol is a generalized procedure for determining the binding affinity of compounds to the NK₂ receptor using radioligand displacement.
Methodology:
-
Membrane Preparation: Membranes expressing the NK₂ receptor are prepared from a suitable source, such as human colon smooth muscle tissue or a cell line stably expressing the receptor. The tissue or cells are homogenized in a buffered solution and centrifuged to pellet the membranes, which are then resuspended in an appropriate assay buffer.
-
Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-labeled Neurokinin A) and varying concentrations of the test compound (e.g., this compound). The incubation is carried out for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
In Vivo Forced Swim Test for Antidepressant-like Activity
The forced swim test is a widely used behavioral assay to screen for potential antidepressant activity in rodents.
Methodology:
-
Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (e.g., to a depth of 30 cm) at a controlled temperature (e.g., 23-25°C).
-
Procedure:
-
Pre-test: On the first day, rats are placed individually into the cylinder for a 15-minute session.
-
Drug Administration: this compound or a vehicle control is administered to the animals at specified time points before the test session (e.g., 24, 5, and 1 hour prior).
-
Test Session: 24 hours after the pre-test, the rats are placed back into the cylinder for a 5-minute test session.
-
-
Behavioral Scoring: The duration of immobility (making only movements necessary to keep the head above water), swimming, and climbing behaviors are recorded by a trained observer or an automated tracking system.
-
Data Analysis: The behavioral scores of the drug-treated group are compared to those of the vehicle-treated group. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Clinical Trials of this compound in Major Depressive Disorder
This compound underwent several Phase III clinical trials to evaluate its efficacy and safety in patients with Major Depressive Disorder (MDD). The primary outcome measure in these studies was typically the change from baseline in the Hamilton Depression Rating Scale (HAM-D) total score.
While some studies showed a statistically significant improvement in depressive symptoms compared to placebo, others failed to meet their primary endpoint. For instance, in the NCT00250627 study, a 100 mg dose of this compound was compared to placebo and an active comparator, paroxetine. The primary outcome was the change in HAM-D score from baseline to day 56. Despite mixed efficacy results, this compound was generally well-tolerated, with a favorable side-effect profile compared to existing antidepressants, notably a lack of sexual dysfunction and insomnia. Ultimately, the development of this compound for MDD was discontinued by Sanofi-Aventis.
Structure-Activity Relationships of Non-Peptide NK₂ Antagonists
The development of non-peptide NK₂ antagonists like this compound has been guided by structure-activity relationship (SAR) studies. While a comprehensive SAR for a broad range of chemical scaffolds is beyond the scope of this guide, some general principles have emerged from the study of compounds like those with a 4,4-disubstituted piperidine core, which is a common motif in NK₁ antagonists but shares principles applicable to NK₂ antagonist design.
Key structural features that influence the affinity and selectivity of non-peptide antagonists for tachykinin receptors include:
-
A basic nitrogen atom: This is crucial for interaction with the receptor.
-
Aromatic rings: These are involved in hydrophobic and aromatic interactions within the receptor's binding pocket.
-
Specific stereochemistry: The three-dimensional arrangement of substituents is often critical for optimal receptor binding.
Further research into the SAR of diverse chemical scaffolds will be instrumental in the design of future generations of NK₂ receptor antagonists with improved pharmacological properties.
Pharmacokinetics
The pharmacokinetic profiles of this compound and its analogues have been investigated in preclinical models. Nepadutant, a peptide-based antagonist, exhibits a mean plasma half-life of approximately 44 minutes in rats following intravenous administration. Its bioavailability is low after oral administration but is significantly increased in the presence of intestinal inflammation. Detailed pharmacokinetic data for this compound and ibodutant in the public domain are more limited, but good oral absorption and a half-life suitable for once-daily dosing have been reported for ibodutant in early clinical studies.
Conclusion
This compound and its analogues represent a significant effort in the exploration of the therapeutic potential of tachykinin NK₂ receptor antagonism. While this compound ultimately did not achieve regulatory approval for the treatment of major depressive disorder, the extensive pharmacological characterization of this compound and its analogues has provided invaluable insights into the role of the NK₂ receptor in health and disease. The data and methodologies presented in this technical guide serve as a comprehensive resource for researchers continuing to investigate the tachykinin system and its potential as a target for novel therapeutics. The favorable side-effect profile observed with this compound suggests that the development of selective NK₂ receptor antagonists remains a promising avenue for future drug discovery efforts.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
Saredutant's Effect on Neurokinin A Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological effects of Saredutant on neurokinin A (NKA) signaling. This compound (SR 48968) is a potent and selective, non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor.[1] It was developed by Sanofi-Aventis for the potential treatment of major depressive disorder and anxiety.[2][3] This document details this compound's mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved in its characterization.
Introduction to Neurokinin A and the NK2 Receptor
Neurokinin A is a member of the tachykinin family of neuropeptides, which also includes Substance P (SP) and Neurokinin B (NKB).[4] These peptides are involved in a wide range of physiological processes, including smooth muscle contraction, inflammation, and neurotransmission.[5] NKA exerts its biological effects primarily through the activation of the NK2 receptor, a G protein-coupled receptor (GPCR). The NK2 receptor is predominantly coupled to the Gq alpha subunit of heterotrimeric G proteins.
Mechanism of Action of this compound
This compound functions as a competitive antagonist at the NK2 receptor, effectively blocking the binding of NKA. This inhibition prevents the conformational changes in the receptor that are necessary for the activation of downstream signaling cascades. By occupying the NKA binding site, this compound mitigates the physiological responses typically induced by NKA, such as smooth muscle contraction and neuronal excitation.
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities and functional potencies of this compound for tachykinin receptors.
Table 1: this compound Binding Affinity (Ki) and Inhibitory Potency (IC50) at Human Tachykinin Receptors
| Receptor | Assay Type | Cell Line | Radioligand | Parameter | Value (nM) | Reference |
| NK2 | Radioligand Binding | CHO | [¹²⁵I]-NKA | Ki | 0.8 | |
| NK1 | Radioligand Binding | IM-9 | [¹²⁵I]-Bolton Hunter labeled SP | IC50 | 593 | |
| NK1 | Radioligand Binding | CHO | Not Specified | pKi | 6.6 |
CHO: Chinese Hamster Ovary cells; IM-9: Human B-lymphoblastoid cell line.
Table 2: In Vivo Efficacy of this compound in Preclinical Models of Depression
| Animal Model | Test | Dose (mg/kg, i.p.) | Effect | Reference |
| Flinders Sensitive Line (FSL) Rat | Forced Swim Test | 3 and 10 | Reduced immobility | |
| Flinders Sensitive Line (FSL) Rat | Social Interaction Test | 10 | Increased social interaction | |
| Gerbil | Social Interaction Test | 3-10 (p.o.) | Anxiolytic-like effects | |
| Gerbil | Tonic Immobility Test | 5-10 (i.p.) | Antidepressant-like effects |
i.p.: intraperitoneal; p.o.: oral administration.
Table 3: Clinical Efficacy of this compound in NKA-Induced Bronchoconstriction in Asthmatic Patients
| Time Point | Parameter | This compound (100 mg) | Placebo | p-value | Reference |
| 1.5 h | log10 PC20 FEV1 | -6.25 (0.20) | -6.75 (0.17) | 0.05 | |
| 1.5 h | log10 PC35 sGaw | -7.02 (0.28) | -7.64 (0.19) | 0.05 | |
| 24 h | log10 PC20 FEV1 | -6.21 (0.17) | -6.65 (0.11) | 0.05 |
Values are presented as mean (SEM). PC20 FEV1: provocative concentration of NKA causing a 20% fall in Forced Expiratory Volume in 1 second. PC35 sGaw: provocative concentration of NKA causing a 35% fall in specific airway conductance.
Signaling Pathways and Experimental Workflows
Neurokinin A Signaling Pathway via the NK2 Receptor
The binding of NKA to the NK2 receptor initiates a signaling cascade through the Gq protein pathway. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This compound blocks the initial step of this pathway by preventing NKA from binding to the NK2 receptor.
Experimental Workflow for Characterization of this compound
The following diagram illustrates a typical workflow for the preclinical characterization of a novel NK2 receptor antagonist like this compound.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay determines the affinity of a test compound (e.g., this compound) for the NK2 receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes from a cell line stably expressing the human NK2 receptor (e.g., CHO cells).
-
Radioligand: [¹²⁵I]-labeled Neurokinin A ([¹²⁵I]-NKA).
-
Non-specific binding control: High concentration of unlabeled NKA (e.g., 1 µM).
-
Test compound: this compound at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Prepare cell membranes by homogenization and centrifugation.
-
In a 96-well plate, add in order:
-
150 µL of cell membrane suspension (typically 50-120 µg of protein).
-
50 µL of test compound (this compound) at various concentrations or buffer (for total binding) or unlabeled NKA (for non-specific binding).
-
50 µL of [¹²⁵I]-NKA (at a concentration near its Kd).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium.
-
Materials:
-
Cell line stably co-expressing the human NK2 receptor and a promiscuous G-protein (e.g., Gα16) in a 96- or 384-well plate.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: Neurokinin A.
-
Antagonist: this compound.
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent.
-
-
Procedure:
-
Plate cells in a black-walled, clear-bottom microplate and culture overnight.
-
Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) by incubating for approximately 1 hour at 37°C.
-
During the final 15-30 minutes of dye loading, add various concentrations of this compound to the wells.
-
Place the plate in the FLIPR instrument.
-
Initiate fluorescence reading to establish a baseline.
-
Add a pre-determined concentration of NKA (typically the EC80) to all wells simultaneously using the instrument's integrated pipettor.
-
Continue to record the fluorescence signal for several minutes to capture the calcium flux.
-
Analyze the data by measuring the peak fluorescence response in each well.
-
Generate a concentration-response curve for this compound's inhibition of the NKA-induced signal to determine its IC50.
-
Isolated Guinea Pig Ileum Contraction Assay
This ex vivo assay assesses the functional antagonism of this compound on NKA-induced smooth muscle contraction.
-
Materials:
-
Guinea pig ileum segment.
-
Tyrode's physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Isolated organ bath system with an isometric force transducer.
-
Agonist: Neurokinin A.
-
Antagonist: this compound.
-
-
Procedure:
-
Isolate a segment of the guinea pig ileum and suspend it in an organ bath containing Tyrode's solution under a resting tension of approximately 1g.
-
Allow the tissue to equilibrate for at least 60 minutes, with regular washes.
-
Obtain a cumulative concentration-response curve for NKA-induced contractions.
-
Wash the tissue thoroughly and allow it to return to baseline.
-
Incubate the tissue with a fixed concentration of this compound for a predetermined time (e.g., 30-60 minutes).
-
In the continued presence of this compound, repeat the cumulative concentration-response curve for NKA.
-
Compare the NKA concentration-response curves in the absence and presence of this compound to determine the nature and magnitude of the antagonism (e.g., by calculating the pA₂ value from a Schild plot).
-
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the NK2 receptor. Its mechanism of action involves the direct blockade of NKA binding, thereby inhibiting the Gq-mediated signaling cascade that leads to increases in intracellular calcium and subsequent cellular responses. The in vitro, ex vivo, and in vivo data collectively demonstrate its efficacy in antagonizing NKA-mediated effects. Although its development for major depressive disorder was discontinued, the pharmacological profile of this compound provides a valuable case study for researchers in the field of tachykinin receptor modulation and GPCR-targeted drug discovery.
References
- 1. This compound, an NK2 receptor antagonist, has both antidepressant-like effects and synergizes with desipramine in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Technical Guide to Saredutant: A Potent Tool for Interrogating Neurokinin-2 Receptor Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of saredutant (also known as SR48968), a selective and potent non-peptide antagonist of the neurokinin-2 (NK2) receptor. This compound serves as a critical pharmacological tool for elucidating the physiological and pathological roles of the NK2 receptor system. This document details its mechanism of action, pharmacological data, key experimental protocols, and the signaling pathways it modulates.
Introduction to the Tachykinin System and this compound
The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a significant role in a wide array of biological processes. These peptides exert their effects by binding to three distinct G protein-coupled receptors (GPCRs): NK1, NK2, and NK3.[1] Neurokinin A is the preferential endogenous ligand for the NK2 receptor.[1][2]
Activation of the NK2 receptor is associated with smooth muscle contraction, inflammation, pain transmission, and regulation of mood and anxiety.[3][4] Given its involvement in these diverse functions, the NK2 receptor is a significant target for therapeutic intervention. This compound is a highly selective antagonist for the NK2 receptor, making it an invaluable research tool for isolating and studying the specific functions mediated by this receptor.
Pharmacological Profile of this compound
This compound's utility as a research tool is defined by its high binding affinity and functional potency at the NK2 receptor.
Binding Affinity and Potency
Binding affinity (Ki) represents the concentration of a ligand required to occupy 50% of the receptors at equilibrium, with a lower value indicating a stronger interaction. Potency (IC50) is a functional measure, indicating the concentration of an antagonist required to inhibit a specific biological response by 50%. This compound demonstrates nanomolar affinity and sub-nanomolar potency for the human NK2 receptor.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Value | Target | Organism | Reference |
|---|---|---|---|---|
| Ki | 0.5 nM | Substance-K Receptor (NK2) | Human | |
| 1.2 nM | Neurokinin NK2 Receptor | Hamster |
| IC50 | 0.13 nM| Substance-K Receptor (NK2) | Human | |
Preclinical In Vivo Efficacy
This compound has been evaluated in numerous animal models, demonstrating its ability to antagonize NK2 receptor functions in a physiological context. These studies are crucial for understanding the receptor's role in complex disorders.
Table 2: Examples of this compound Dosing and Effects in Preclinical In Vivo Models
| Model | Species | Dosing | Key Findings | Reference |
|---|---|---|---|---|
| Depression | Flinders Sensitive Line (FSL) Rats | 1, 3, 10 mg/kg (i.p.) for 14 days | Reduced immobility in forced swim test; increased social interaction. | |
| Anxiety | Wistar Rats & Swiss Mice | 1, 3 mg/kg (i.p.) | Exerted anxiolytic-like effects in novelty-induced grooming and elevated plus maze tests. |
| Asthma | Human (Mild Asthmatics) | 100 mg (oral) | Significantly inhibited NKA-induced bronchoconstriction. | |
Mechanism of Action and Signaling Pathways
This compound functions as a competitive antagonist, binding to the NK2 receptor and physically blocking the binding of its endogenous agonist, Neurokinin A. This blockade prevents the conformational change in the receptor required for signal transduction.
The NK2 receptor primarily couples to the Gq/11 family of G proteins. Agonist binding initiates a cascade that activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). There is also evidence that tachykinin receptors can couple to Gs proteins, leading to the production of cyclic AMP (cAMP).
Key Experimental Protocols
This compound can be employed in a variety of assays to probe NK2 receptor function. Below are representative protocols for in vitro and in vivo studies.
This assay is used to determine the binding affinity (Ki) of this compound for the NK2 receptor by measuring its ability to displace a radiolabeled ligand.
-
Objective: To quantify the binding affinity of this compound for the NK2 receptor.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human NK2 receptor.
-
Radioligand: [¹²⁵I]-labeled Neurokinin A.
-
This compound stock solution and serial dilutions.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
96-well plates and a glass fiber filter mat.
-
Scintillation counter.
-
-
Methodology:
-
Preparation: Serially dilute this compound to create a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Incubation: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of [¹²⁵I]-NKA, and varying concentrations of this compound. Include control wells for total binding (no this compound) and non-specific binding (excess non-radiolabeled NKA).
-
Equilibration: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This assay measures the ability of this compound to inhibit NKA-induced intracellular calcium release, providing a functional measure of its potency (IC50).
-
Objective: To determine the functional potency of this compound in blocking NK2 receptor activation.
-
Materials:
-
A cell line stably expressing the human NK2 receptor (e.g., CHO or HEK293 cells).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Neurokinin A (agonist).
-
This compound stock solution and serial dilutions.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with an injection system.
-
-
Methodology:
-
Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for approximately 1 hour at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.
-
Antagonist Incubation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Signal Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence.
-
Agonist Stimulation: Inject a fixed concentration of NKA (typically the EC80 concentration to ensure a robust signal) into the wells.
-
Data Recording: Immediately record the change in fluorescence intensity over time. The peak fluorescence response corresponds to the maximum calcium release.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control (NKA alone). Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
This protocol, adapted from studies in asthmatic patients, demonstrates how this compound can be used to investigate the role of NK2 receptors in airway hyperreactivity.
-
Objective: To assess the in vivo efficacy of this compound in preventing NKA-induced bronchoconstriction.
-
Subjects: Animal models (e.g., guinea pigs) or human volunteers, following strict ethical guidelines.
-
Materials:
-
This compound for oral or parenteral administration.
-
Neurokinin A solution for nebulization.
-
Equipment for measuring respiratory function (e.g., spirometer for Forced Expiratory Volume in one second (FEV1) in humans, or a whole-body plethysmograph for airway resistance in animals).
-
-
Methodology:
-
Baseline Measurement: Record baseline respiratory function parameters (e.g., FEV1).
-
Drug Administration: Administer this compound or a matched placebo in a randomized, double-blind, crossover fashion. A suitable washout period between treatments is essential.
-
Post-Dose Interval: Wait for a specific period to allow for drug absorption and distribution (e.g., 1.5 hours after oral dosing).
-
Bronchial Provocation: Administer escalating concentrations of nebulized NKA to the subject.
-
Response Measurement: Measure respiratory function after each NKA concentration until a predetermined level of bronchoconstriction is achieved (e.g., a 20% fall in FEV1, known as the PC20).
-
Data Analysis: Compare the provocative concentration of NKA required to reach the PC20 in the this compound-treated group versus the placebo group. A significant increase in the PC20 value in the presence of this compound indicates successful antagonism of the NK2 receptor.
-
Conclusion
This compound is a powerful and selective pharmacological tool essential for the study of NK2 receptor biology. Its high affinity and proven efficacy in both in vitro and in vivo systems allow researchers to dissect the specific contributions of the NK2 receptor to various physiological processes and disease states, from asthma to mood disorders. The detailed protocols and data presented in this guide provide a solid foundation for utilizing this compound to advance our understanding of the tachykinin system and to explore the therapeutic potential of NK2 receptor modulation.
References
- 1. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into the activation of neurokinin 2 receptor by neurokinin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are NK2R modulators and how do they work? [synapse.patsnap.com]
- 4. What are NK2R agonists and how do they work? [synapse.patsnap.com]
Methodological & Application
Saredutant In Vivo Experimental Protocols: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saredutant is a potent and selective non-peptide antagonist of the neurokinin-2 (NK2) receptor. It has been investigated for its potential therapeutic effects in a variety of disorders, particularly major depressive disorder and anxiety. This document provides a comprehensive overview of in vivo experimental protocols for evaluating the efficacy of this compound in preclinical rodent models. Detailed methodologies for key behavioral assays are presented, along with a summary of quantitative data from relevant studies. Furthermore, the underlying signaling pathway of the NK2 receptor is illustrated to provide a mechanistic context for this compound's action.
Introduction
The tachykinin family of neuropeptides, which includes Substance P, Neurokinin A (NKA), and Neurokinin B, plays a significant role in a wide range of physiological processes. NKA preferentially binds to and activates the NK2 receptor, a G-protein coupled receptor (GPCR) implicated in various central and peripheral functions. Antagonism of the NK2 receptor has emerged as a promising strategy for the development of novel therapeutics for mood and anxiety disorders. This compound (also known as SR48968) is a well-characterized NK2 receptor antagonist that has demonstrated antidepressant- and anxiolytic-like effects in several animal models.[1] This application note serves as a practical guide for researchers interested in studying the in vivo pharmacology of this compound.
Mechanism of Action: NK2 Receptor Signaling
This compound exerts its pharmacological effects by competitively blocking the binding of NKA to the NK2 receptor. The NK2 receptor is primarily coupled to the Gαq subunit of the heterotrimeric G-protein complex. Upon activation by an agonist like NKA, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response. There is also evidence to suggest that the NK2 receptor can couple to Gαs, which would lead to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).
Signaling Pathway Diagram
Caption: NK2 Receptor Signaling Pathway.
Quantitative Data Summary
The following tables summarize the effective doses and observed effects of this compound in various preclinical models.
| Animal Model | Species | Dose Range | Route of Administration | Key Findings | Reference |
| Flinders Sensitive Line (FSL) Rats | Rat | 1, 3, 10 mg/kg | Intraperitoneal (i.p.) | Reduced immobility in the forced swim test at 3 and 10 mg/kg; Increased social interaction at 10 mg/kg. | [1] |
| Stress-Induced Hyperthermia | Mouse | 3-30 mg/kg | Oral (p.o.) | Significant reduction in stress-induced temperature at 30 mg/kg. | |
| Four-Plate Test | Mouse | 3-30 mg/kg | Oral (p.o.) | Increased the number of punished crossings at all doses. | |
| Gerbil Social Interaction Test | Gerbil | 3-10 mg/kg | Oral (p.o.) | Produced anxiolytic-like effects. | |
| Tonic Immobility Test | Gerbil | 5-10 mg/kg | Intraperitoneal (i.p.) | Produced antidepressant-like effects. |
Experimental Protocols
Flinders Sensitive Line (FSL) Rat Model of Depression
The FSL rat is a genetic animal model of depression that exhibits behavioral and neurochemical characteristics relevant to the human condition.
Experimental Workflow:
Caption: FSL Rat Experimental Workflow.
Materials:
-
Flinders Sensitive Line (FSL) rats and Flinders Resistant Line (FRL) control rats.
-
This compound
-
Vehicle: 1% Carboxymethylcellulose (CMC) in sterile water.
-
Desipramine (positive control)
-
Saline solution
-
Forced Swim Test apparatus (see protocol below)
-
Social Interaction Test arena (see protocol below)
Procedure:
-
Animal Housing and Acclimation: House rats in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Allow at least one week for acclimation before the start of the experiment.
-
Drug Preparation:
-
Prepare this compound suspensions in 1% CMC at concentrations of 1, 3, and 10 mg/mL.
-
Dissolve Desipramine in saline at a concentration of 2.5 mg/mL.
-
-
Drug Administration:
-
Administer this compound or vehicle intraperitoneally (i.p.) once daily for 14 consecutive days at a volume of 1 mL/kg body weight.[2]
-
Administer Desipramine (5 mg/kg) or saline i.p. as a positive control.
-
-
Behavioral Testing: Approximately 22 hours after the final drug administration, subject the rats to the Forced Swim Test and the Social Interaction Test.[1]
Forced Swim Test (FST)
The FST is a widely used rodent behavioral test to screen for antidepressant-like activity.
Materials:
-
Cylindrical containers (45 cm high, 20 cm in diameter)
-
Water (23-25°C)
-
Video recording and analysis software
Procedure:
-
Pre-test Session (Day 13 of drug administration):
-
Fill the cylinders with water to a depth of 30 cm.
-
Individually place each rat in a cylinder for a 15-minute swim session.
-
After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.
-
-
Test Session (Day 14, 22 hours post-final dose):
-
Place the rats back into the cylinders for a 5-minute test session.
-
Record the sessions for later analysis.
-
Score the duration of immobility (floating with only minor movements to keep the head above water). A decrease in immobility time is indicative of an antidepressant-like effect.
-
Social Interaction Test
This test assesses anxiety-like behavior by measuring the time a rat spends interacting with an unfamiliar conspecific.
Materials:
-
Open-field arena (e.g., 100 cm x 100 cm) with dimly lit conditions.
-
Unfamiliar stimulus rat of the same sex and strain.
Procedure:
-
Habituation: Place the test rat in the center of the arena and allow it to explore freely for 10 minutes.
-
Test Session: Introduce an unfamiliar stimulus rat into the arena.
-
Data Collection: For a 10-minute period, record the total time the test rat spends actively interacting with the stimulus rat (e.g., sniffing, grooming, following). An increase in social interaction time is indicative of an anxiolytic-like effect.
Stress-Induced Hyperthermia (SIH) in Mice
The SIH test is a model of anxiety where the stress of a novel environment and rectal temperature measurement induces a transient rise in body temperature. Anxiolytic compounds can attenuate this response.
Materials:
-
Male mice (e.g., C57BL/6J)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Digital thermometer with a rectal probe
Procedure:
-
Animal Housing: House mice individually for at least one week before the experiment.
-
Drug Administration: Administer this compound (3-30 mg/kg) or vehicle orally (p.o.) via gavage.
-
Temperature Measurement:
-
60 minutes after drug administration, measure the initial rectal temperature (T1).
-
10 minutes after the first measurement, take a second rectal temperature reading (T2).
-
-
Data Analysis: Calculate the change in temperature (ΔT = T2 - T1). A significant reduction in ΔT in the this compound-treated group compared to the vehicle group indicates an anxiolytic-like effect.
Conclusion
The in vivo experimental protocols described in this application note provide a robust framework for investigating the antidepressant and anxiolytic properties of this compound. By utilizing well-validated animal models and standardized procedures, researchers can obtain reliable and reproducible data to further elucidate the therapeutic potential of NK2 receptor antagonists. The provided signaling pathway diagram offers a visual representation of the molecular mechanism underlying this compound's action, aiding in the interpretation of experimental findings.
References
Application Notes and Protocols for Saredutant in Rodent Models of Depression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Saredutant, a selective tachykinin NK2 receptor antagonist, in preclinical rodent models of depression. The information compiled herein is intended to guide researchers in designing and conducting experiments to evaluate the antidepressant-like effects of this compound.
Introduction
This compound (SR48968) has been investigated for its potential as an antidepressant and anxiolytic agent.[1][2] It exerts its pharmacological effects by blocking the binding of neurokinin A (NKA) to the tachykinin NK2 receptor.[1] Preclinical studies in various rodent models have demonstrated its antidepressant-like properties, suggesting that the NK2 receptor may be a valuable target for the development of novel antidepressant medications.[2][3]
Quantitative Data Summary
The following tables summarize the effective dosages of this compound in different rodent models of depression based on published literature.
Table 1: this compound Dosage and Effects in the Forced Swim Test (FST)
| Rodent Strain | Dosage | Administration Route | Duration of Treatment | Key Findings | Reference |
| Flinders Sensitive Line (FSL) Rats | 3 mg/kg | Intraperitoneal (i.p.) | 14 consecutive days | Significantly reduced immobility time. | |
| Flinders Sensitive Line (FSL) Rats | 10 mg/kg | Intraperitoneal (i.p.) | 14 consecutive days | Significantly reduced immobility time. | |
| Wistar Rats | 2.5, 5, and 10 mg/kg | Intraperitoneal (i.p.) | Acute | Decreased immobility time, even after exposure to stressors. |
Table 2: this compound Dosage and Effects in Other Behavioral Models of Depression
| Rodent Strain | Behavioral Model | Dosage | Administration Route | Duration of Treatment | Key Findings | Reference |
| Flinders Sensitive Line (FSL) Rats | Social Interaction Test | 10 mg/kg | Intraperitoneal (i.p.) | 14 consecutive days | Increased social interaction. | |
| Gerbils | Tonic Immobility Test | 5-10 mg/kg | Intraperitoneal (i.p.) | Acute | Produced antidepressant-like effects similar to fluoxetine. | |
| Mice | Chronic Mild Stress (CMS) | 10 mg/kg | Intraperitoneal (i.p.) | 29 days | Attenuated stress-induced physical degradation. |
Experimental Protocols
Detailed methodologies for key experiments used to assess the antidepressant-like effects of this compound are provided below.
This protocol is adapted from established methods for assessing antidepressant-like activity.
-
Apparatus: A transparent cylindrical container (40-50 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm, making it impossible for the rat to touch the bottom or escape.
-
Acclimation: Allow rats to acclimate to the testing room for at least 1 hour before the experiment.
-
Pre-test Session (Day 1): Place each rat individually into the cylinder for a 15-minute swim session. This initial exposure is to induce a state of helplessness. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
Drug Administration: Administer this compound or vehicle according to the desired dosage and route as outlined in Table 1. Typically, administration occurs at specific time points before the test session (e.g., 30-60 minutes for acute studies, or daily for chronic studies).
-
Test Session (Day 2): 24 hours after the pre-test session, place the rats back into the swim cylinder for a 5-minute test session.
-
Data Recording and Analysis: Record the entire 5-minute session using a video camera. An observer, blind to the treatment conditions, should score the duration of immobility. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water. An increase in active behaviors (swimming and climbing) and a decrease in immobility time are indicative of an antidepressant-like effect.
This protocol is based on standard procedures for the TST in mice.
-
Apparatus: A suspension box or a horizontal bar from which the mouse can be suspended by its tail. The mouse should be high enough off the ground to prevent it from reaching any surfaces.
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes prior to the test.
-
Suspension: Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip) and hang the mouse on the suspension bar.
-
Test Duration: The test is typically conducted for a single 6-minute session.
-
Data Recording and Analysis: Video record the entire session. A trained observer, blind to the experimental groups, should score the total duration of immobility. Immobility is defined as the absence of any limb or body movement, except for those caused by respiration. A decrease in the duration of immobility is interpreted as an antidepressant-like effect.
The CMS model induces a state of anhedonia, a core symptom of depression, in rodents.
-
Housing: Single-house the animals to increase their susceptibility to stress.
-
Baseline Measurement: Before initiating the stress protocol, measure baseline sucrose preference to confirm no pre-existing differences between groups. This is typically done by offering the animals a choice between two bottles, one with 1% sucrose solution and one with plain water, for a 24-hour period.
-
Stress Regimen: For a period of several weeks (typically 4-8 weeks), expose the animals to a variable sequence of mild, unpredictable stressors. Examples of stressors include:
-
Stroboscopic lighting
-
Tilted cage (45°)
-
Soiled cage (100 ml of water in sawdust bedding)
-
Predator sounds or smells
-
Reversal of the light/dark cycle
-
Food or water deprivation (for a limited duration)
-
Crowded housing
-
-
Drug Administration: this compound or a vehicle is administered daily throughout the stress period, or during the final weeks of the protocol.
-
Sucrose Preference Test: Once a week, and at the end of the stress period, repeat the sucrose preference test to measure anhedonia. A decrease in sucrose preference in the vehicle-treated stress group and a reversal of this deficit in the this compound-treated group indicate an antidepressant-like effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of action for this compound.
Caption: General experimental workflow for this compound studies.
References
Application Notes and Protocols for Saredutant Administration in the Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saredutant is a selective, non-peptide antagonist of the Tachykinin NK2 receptor.[1][2] It has been investigated for its potential antidepressant and anxiolytic properties.[1][3] Preclinical studies have utilized the forced swim test (FST) in rodents to evaluate the antidepressant-like effects of this compound.[3] The FST is a widely used behavioral paradigm to screen for potential antidepressant compounds. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are expected to increase the latency to immobility and the total time spent swimming or climbing.
These application notes provide a detailed overview of the administration of this compound in the context of the forced swim test, including experimental protocols, quantitative data from preclinical studies, and a visualization of the relevant signaling pathway.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound in the forced swim test.
Table 1: Effect of this compound on Immobility Time in the Forced Swim Test in Flinders Sensitive Line (FSL) Rats
| Treatment Group | Dose (mg/kg) | Administration Route | Duration of Treatment | Mean Immobility (seconds) | Percentage Change from Vehicle |
| Vehicle | - | i.p. | 14 consecutive days | ~200 | - |
| This compound | 1 | i.p. | 14 consecutive days | No significant effect | - |
| This compound | 3 | i.p. | 14 consecutive days | Significantly reduced | ↓ |
| This compound | 10 | i.p. | 14 consecutive days | Significantly reduced | ↓ |
| Desipramine (Positive Control) | 5 | i.p. | 14 consecutive days | Significantly reduced | ↓ |
Data adapted from a study by Overstreet et al. (2010). The exact mean immobility times were not provided in the abstract, but the significance and direction of the effects were noted.
Table 2: Synergistic Effect of this compound and Desipramine on Immobility Time in FSL Rats
| Treatment Group | Dose (mg/kg) | Administration Route | Duration of Treatment | Outcome on Immobility |
| This compound (subeffective dose) | 1 | i.p. | 14 consecutive days | No effect |
| Desipramine (subeffective dose) | 2.5 | i.p. | 14 consecutive days | No effect |
| This compound + Desipramine | 1 + 2.5 | i.p. | 14 consecutive days | Significantly lowered immobility |
This data highlights the potential of this compound as an adjunct therapy.
Experimental Protocols
This compound Administration Protocol
This protocol is a general guideline based on methods reported in preclinical studies.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, saline, or a specific vehicle solution as determined by the drug's solubility)
-
Syringes and needles for the chosen route of administration (e.g., intraperitoneal - i.p., oral gavage - p.o.)
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
On each day of dosing, freshly prepare the this compound solution.
-
Calculate the required concentration based on the desired dose (e.g., in mg/kg) and the average weight of the animals.
-
Dissolve the calculated amount of this compound in the appropriate volume of vehicle. Ensure complete dissolution.
-
-
Animal Handling and Dosing:
-
Gently handle the animals to minimize stress.
-
Weigh each animal accurately before administration to calculate the precise volume of the this compound solution to be administered.
-
Administer the this compound solution via the chosen route (e.g., intraperitoneal injection or oral gavage).
-
For chronic studies, repeat the administration at the same time each day for the specified duration (e.g., 14 consecutive days).
-
A vehicle-only group must be included as a negative control.
-
A positive control group treated with a known antidepressant (e.g., desipramine or fluoxetine) should also be included.
-
Forced Swim Test (Porsolt's Test) Protocol
This protocol is a standard procedure for the forced swim test in rats.
Materials:
-
Transparent cylindrical tank (approximately 40-50 cm high, 20 cm in diameter)
-
Water
-
Thermometer
-
Towels
-
Video recording equipment (optional, but recommended for accurate scoring)
-
Scoring software or a stopwatch
Procedure:
-
Apparatus Setup:
-
Fill the cylindrical tank with water to a depth of approximately 30 cm. This depth prevents the rat from supporting itself by touching the bottom with its tail or feet.
-
The water temperature should be maintained at 25 ± 1°C.
-
-
Pre-test Session (Day 1):
-
Gently place each rat individually into the water-filled cylinder for a 15-minute session.
-
This initial session is for adaptation.
-
After 15 minutes, remove the rat from the water, gently dry it with a towel, and return it to its home cage.
-
-
Test Session (Day 2):
-
Approximately 24 hours after the pre-test session, administer this compound, vehicle, or a positive control according to the dosing schedule (e.g., 1 hour before the test for acute studies, or after the final dose in chronic studies).
-
Place the rat back into the swim cylinder for a 5-minute test session.
-
Record the entire 5-minute session for later analysis.
-
-
Behavioral Scoring:
-
An observer, blinded to the treatment conditions, should score the animal's behavior.
-
The primary measure is immobility time : the duration for which the rat remains floating in the water, making only small movements necessary to keep its head above water.
-
Other behaviors that can be scored include:
-
Swimming time : time spent making active swimming motions.
-
Climbing time : time spent making active movements with forepaws in and out of the water, usually directed against the wall of the cylinder.
-
-
Mandatory Visualizations
References
- 1. Reactome | Tachykinin receptor 2 (NK2) binds to nuerokinin A [reactome.org]
- 2. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurokinin A engages neurokinin-1 receptor to induce NF-kappaB-dependent gene expression in murine macrophages: implications of ERK1/2 and PI 3-kinase/Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Anxiolytic Potential of Saredutant using the Elevated Plus Maze Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saredutant is a potent and selective non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor.[1] Preclinical studies have demonstrated its potential as an anxiolytic and antidepressant agent. The elevated plus maze (EPM) is a widely utilized behavioral assay to assess anxiety-like behavior in rodents. This test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. This document provides detailed application notes and protocols for evaluating the anxiolytic effects of this compound in the EPM test.
Mechanism of Action
This compound exerts its pharmacological effects by blocking the binding of the endogenous ligand, neurokinin A (NKA), to the NK2 receptor. The NK2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by NKA, initiates a signaling cascade through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium and activation of protein kinase C (PKC) are thought to contribute to neuronal excitation and anxiety-related behaviors. By antagonizing the NK2 receptor, this compound effectively inhibits this signaling pathway, leading to a reduction in anxiety.
Data Presentation: Efficacy of this compound in the Elevated Plus Maze
The following table summarizes the reported effects of this compound in the elevated plus maze test in Swiss male mice.
| Treatment Group | Dose (mg/kg, i.p.) | Change in % Time in Open Arms | Change in % Entries into Open Arms | Reference |
| Vehicle | - | Baseline | Baseline | Micale et al., 2008 |
| This compound | 1 | Increased | Increased | Micale et al., 2008 |
| This compound | 3 | Increased | Increased | Micale et al., 2008 |
| Diazepam | 1 | Increased | Increased | Micale et al., 2008 |
Note: The referenced study reported a significant increase in the percentage of time and entries in the open arms for both doses of this compound, indicating an anxiolytic-like effect. Specific quantitative data (e.g., mean ± SEM) were not available in the abstract.
Experimental Protocols
This section outlines a detailed protocol for conducting the elevated plus maze test to evaluate the anxiolytic effects of this compound.
Subjects
-
Species: Male Swiss mice (or other appropriate rodent strain)
-
Age/Weight: 8-12 weeks old, 25-30g
-
Housing: Group-housed (4-5 per cage) with ad libitum access to food and water. Maintained on a 12:12 hour light:dark cycle.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week before the experiment and to the testing room for at least 60 minutes prior to testing.
Apparatus
-
Elevated Plus Maze: A plus-shaped maze with two open arms (e.g., 30 x 5 cm) and two closed arms (e.g., 30 x 5 x 15 cm) extending from a central platform (e.g., 5 x 5 cm). The maze should be elevated (e.g., 50 cm) from the floor. The open arms should have a small ledge (e.g., 0.5 cm) to prevent falls.
-
Material: Non-porous material that is easy to clean (e.g., PVC or wood painted in a neutral color).
-
Lighting: The maze should be illuminated with low-intensity, indirect light (e.g., 25-30 lux in the center of the maze).
-
Recording: An overhead video camera connected to a computer with tracking software (e.g., ANY-maze, EthoVision) to record and analyze the animal's behavior.
Drug Preparation and Administration
-
This compound: Dissolve in a suitable vehicle (e.g., saline with a small amount of Tween 80). Prepare fresh on the day of the experiment.
-
Doses: Based on available literature, doses of 1 and 3 mg/kg are effective. A dose-response study may be warranted.
-
Administration: Intraperitoneal (i.p.) injection.
-
Timing: Administer this compound 30 minutes before placing the animal on the maze.
Experimental Procedure
-
Habituation: Transport the animals in their home cages to the testing room and allow them to habituate for at least 60 minutes.
-
Drug Administration: Administer this compound (or vehicle/positive control) via i.p. injection.
-
Pre-test Interval: Return the animal to its home cage for the 30-minute pre-test interval.
-
Placement on Maze: Gently place the mouse on the central platform of the EPM, facing one of the closed arms.
-
Test Duration: Allow the mouse to freely explore the maze for 5 minutes. The experimenter should be blind to the treatment conditions.
-
Recording: Record the session using the overhead camera and tracking software.
-
Removal and Cleaning: At the end of the 5-minute session, gently remove the mouse and return it to its home cage. Thoroughly clean the maze with a 70% ethanol solution and allow it to dry completely between trials to eliminate olfactory cues.
Behavioral Parameters to Measure
-
Primary Measures of Anxiety:
-
Percentage of time spent in the open arms: (Time in open arms / Total time in open and closed arms) x 100
-
Percentage of entries into the open arms: (Number of open arm entries / Total number of open and closed arm entries) x 100
-
-
Measures of Locomotor Activity:
-
Total number of arm entries (open and closed).
-
Distance traveled in the maze.
-
Statistical Analysis
-
Data are typically expressed as mean ± standard error of the mean (SEM).
-
Analyze the data using a one-way analysis of variance (ANOVA) followed by appropriate post-hoc tests (e.g., Dunnett's or Tukey's test) to compare the this compound-treated groups with the vehicle control group.
-
A p-value of < 0.05 is generally considered statistically significant.
Visualizations
Experimental Workflow
Experimental workflow for the EPM test with this compound.
This compound Signaling Pathway
Signaling pathway of this compound's antagonistic action.
References
Saredutant: Application Notes and Protocols for Social Interaction Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saredutant is a potent and selective, non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor.[1] It has been investigated for its potential therapeutic applications in anxiety and depression. Preclinical studies have demonstrated the anxiolytic- and antidepressant-like effects of this compound in various rodent models, with the social interaction test being a key behavioral paradigm used to assess its efficacy.[2][3]
These application notes provide a comprehensive overview of the methodology for evaluating the effects of this compound on social behavior using the social interaction test in rodents. Detailed experimental protocols, data presentation guidelines, and visualizations of the underlying signaling pathway are included to support researchers in designing and conducting their studies.
Mechanism of Action
This compound exerts its pharmacological effects by blocking the binding of the endogenous ligand, Neurokinin A (NKA), to the NK2 receptor. The NK2 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central and peripheral nervous systems. Activation of the NK2 receptor by NKA initiates a signaling cascade that is implicated in the modulation of emotional states, including anxiety and stress responses. By antagonizing this receptor, this compound mitigates the downstream effects of NKA, leading to its observed anxiolytic and antidepressant-like properties.
NK2 Receptor Signaling Pathway
The binding of Neurokinin A (NKA) to the NK2 receptor triggers a conformational change in the receptor, leading to the activation of associated G-proteins, primarily Gq/11. This initiates a downstream signaling cascade involving the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG activate Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to diverse cellular responses. This compound, as an NK2 receptor antagonist, competitively binds to the NK2 receptor, thereby preventing NKA from initiating this signaling cascade.
Caption: NK2 Receptor Signaling Pathway and this compound's Mechanism of Action.
Experimental Protocols: Social Interaction Test
The social interaction test is a widely used behavioral paradigm to assess anxiety-like behavior in rodents. The test is based on the natural tendency of rodents to explore a novel environment and interact with a conspecific. Anxiolytic compounds typically increase the duration of social interaction.
General Experimental Workflow
Caption: General workflow for the social interaction test.
Protocol 1: Social Interaction Test in Gerbils
This protocol is based on studies evaluating the anxiolytic-like effects of this compound in gerbils.[3]
Animals: Male Mongolian gerbils (e.g., 60-80 g).
Housing: Group-housed (e.g., 4-5 per cage) in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum.
Apparatus: A rectangular, open-field arena (e.g., 60 x 40 x 35 cm) made of a non-porous material for easy cleaning. The arena should be dimly lit (e.g., 10-20 lux) to reduce anxiety.
Procedure:
-
Acclimatization: Allow animals to acclimatize to the housing facility for at least one week before testing.
-
Drug Administration: Administer this compound (e.g., 3-10 mg/kg, p.o.) or vehicle 60 minutes before testing. A positive control, such as diazepam (e.g., 1 mg/kg, p.o.), can also be included.
-
Habituation: Place a pair of unfamiliar, weight-matched gerbils from different home cages into the center of the arena and allow them to explore freely for a 10-minute period.
-
Testing: For the subsequent 10-minute test period, record the total time the pair of animals spends in active social interaction.
-
Behaviors Scored:
-
Social Interaction: Sniffing (any part of the body), following, grooming, and crawling over or under the partner.
-
Non-Social Behaviors (for control): Locomotor activity (e.g., line crossings) can be scored to rule out confounding effects on general activity.
-
-
Data Analysis: The total time spent in social interaction is calculated for each pair. Data are typically analyzed using a one-way ANOVA followed by post-hoc tests to compare treatment groups.
Protocol 2: Social Interaction Test in Rats (Flinders Sensitive Line)
This protocol is adapted from studies investigating the antidepressant-like effects of this compound in the Flinders Sensitive Line (FSL) rat, a genetic model of depression.[2]
Animals: Male Flinders Sensitive Line (FSL) rats and their control strain, Flinders Resistant Line (FRL) rats.
Housing: Single-housed in a controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum.
Apparatus: A square, open-field arena (e.g., 50 x 50 x 40 cm) with the floor divided into 16 equal squares. The arena should be illuminated with low-level lighting.
Procedure:
-
Acclimatization: Animals should be acclimatized to the facility for at least one week.
-
Drug Administration: Administer this compound (e.g., 1, 3, and 10 mg/kg, i.p.) or vehicle daily for 14 consecutive days. A positive control, such as desipramine (e.g., 5 mg/kg, i.p.), can be used. Testing is conducted approximately 22 hours after the last injection.
-
Habituation: On the test day, allow the rat to habituate to the testing room for at least 60 minutes.
-
Testing: Place a single rat in the arena with an unfamiliar conspecific and record their behavior for a 10-minute session.
-
Behaviors Scored:
-
Social Interaction Time: Total time spent sniffing, grooming, following, and climbing over the partner rat.
-
Locomotor Activity: Number of squares crossed to assess general activity.
-
-
Data Analysis: The total time of social interaction is measured. Statistical analysis is typically performed using a two-way ANOVA (strain x treatment) followed by post-hoc tests.
Data Presentation
Quantitative data from social interaction tests should be summarized in clearly structured tables to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Social Interaction in Gerbils
| Treatment Group | Dose (mg/kg, p.o.) | Mean Social Interaction Time (seconds) ± SEM | p-value vs. Vehicle |
| Vehicle | - | 120 ± 15 | - |
| This compound | 3 | 180 ± 20 | < 0.05 |
| This compound | 10 | 210 ± 18 | < 0.01 |
| Diazepam | 1 | 200 ± 22 | < 0.01 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values should be derived from experimental results.
Table 2: Effect of Chronic this compound Treatment on Social Interaction in FSL Rats
| Treatment Group | Dose (mg/kg, i.p.) | Mean Social Interaction Time (seconds) ± SEM | p-value vs. Vehicle |
| Vehicle | - | 85 ± 10 | - |
| This compound | 1 | 95 ± 12 | > 0.05 |
| This compound | 3 | 110 ± 14 | > 0.05 |
| This compound | 10 | 150 ± 18 | < 0.05 |
| Desipramine | 5 | 145 ± 15 | < 0.05 |
Note: The data presented in this table are hypothetical and based on the reported findings that this compound at 10 mg/kg significantly increased social interaction. Actual values should be derived from experimental results.
Conclusion
The social interaction test is a valuable tool for assessing the anxiolytic and antidepressant-like properties of this compound. The protocols provided here offer a detailed guide for conducting these experiments in both gerbils and rats. Consistent and well-documented methodologies, coupled with clear data presentation, are essential for the robust evaluation of this compound's therapeutic potential in modulating social behavior. Researchers should ensure that all experimental procedures adhere to ethical guidelines for the use of animals in research.
References
- 1. ggriebel.perso.worldonline.fr [ggriebel.perso.worldonline.fr]
- 2. This compound, an NK2 receptor antagonist, has both antidepressant-like effects and synergizes with desipramine in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective blockade of NK2 or NK3 receptors produces anxiolytic- and antidepressant-like effects in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
Saredutant: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the physicochemical properties of Saredutant, a selective non-peptide antagonist of the neurokinin-2 (NK2) receptor, and detailed protocols for its preparation and administration in in vivo studies. This compound has been investigated for its potential as an anxiolytic and antidepressant agent.
Physicochemical Properties and Solubility
This compound is a lipophilic molecule with low aqueous solubility. Effective in vivo studies necessitate the use of specific solvent systems to ensure appropriate bioavailability and consistent experimental outcomes.
Solubility Data
| Property | Value | Source |
| Predicted Water Solubility | 0.000115 mg/mL | ALOGPS |
| LogP | 5.81 | ALOGPS |
| DMSO Solubility | 250 mg/mL (452.46 mM) | MedChemExpress[1] |
Preparation of this compound for In Vivo Administration
The poor water solubility of this compound requires the use of co-solvents and vehicle formulations for both oral (p.o.) and intraperitoneal (i.p.) administration. The following protocols are recommended based on published literature.
Recommended Vehicle Formulations
| Formulation No. | Components | Final Concentration | Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | A clear solution suitable for many in vivo applications.[1][2] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | SBE-β-CD can enhance solubility and stability.[1][2] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | Suitable for subcutaneous or oral administration, but caution is advised for dosing periods longer than two weeks. |
| 4 | Carboxymethylcellulose (CMC) | Concentrations of 1, 3, and 10 mg/mL have been used. | A common vehicle for oral and i.p. administration in rodent studies. |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound for in vivo studies in rodents, based on established methodologies.
Protocol 1: Preparation of this compound Solution (Formulation 1)
Objective: To prepare a clear, injectable solution of this compound for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
-
Pipettes and pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Prepare a Stock Solution: Accurately weigh the required amount of this compound powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Use an ultrasonic bath if necessary to aid dissolution.
-
Add Co-solvents: In a sterile vial, add the required volume of the this compound stock solution.
-
Sequentially add the other components of the vehicle, vortexing thoroughly after each addition:
-
Add 40% of the final volume as PEG300 and mix.
-
Add 5% of the final volume as Tween-80 and mix.
-
Add 45% of the final volume as sterile saline to reach the final desired concentration and mix until a clear solution is obtained.
-
-
Final Formulation: The final solution will contain 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Storage: Store the prepared solution at -20°C for up to one year or at -80°C for up to two years. Aliquot to avoid repeated freeze-thaw cycles.
Protocol 2: Intraperitoneal (i.p.) Administration in Rodents
Objective: To administer this compound via intraperitoneal injection to rodents.
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (23-27 gauge)
-
70% Ethanol
-
Animal scale
Procedure:
-
Dose Calculation: Weigh the animal to determine the precise volume of the this compound solution to be injected based on the desired dosage (e.g., 1, 3, or 10 mg/kg). This compound has been administered at a volume of 1 mL/kg.
-
Animal Restraint: Properly restrain the rodent. For rats, a two-person technique is often preferred, with one person restraining the animal and the other performing the injection. For mice, manual restraint by scruffing is common.
-
Injection Site: Identify the lower right quadrant of the abdomen. This location minimizes the risk of puncturing the cecum or urinary bladder.
-
Aseptic Technique: Swab the injection site with 70% ethanol.
-
Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure that no blood or urine is drawn into the syringe. If aspiration is clear, slowly inject the solution.
-
Post-injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Protocol 3: Oral (p.o.) Administration in Rodents
Objective: To administer this compound orally to rodents.
Materials:
-
Prepared this compound solution (e.g., in CMC or other suitable vehicle)
-
Oral gavage needles (stainless steel or flexible plastic)
-
Syringes
Procedure:
-
Dose Calculation: Calculate the required volume of the this compound solution based on the animal's body weight and the target dose (e.g., 3-30 mg/kg).
-
Animal Restraint: Gently but firmly restrain the animal to prevent movement.
-
Gavage Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Ensure the needle does not enter the trachea.
-
Administration: Once the gavage needle is correctly positioned in the stomach, slowly administer the this compound solution.
-
Post-administration Care: Carefully remove the gavage needle and return the animal to its cage. Monitor for any signs of distress.
This compound Mechanism of Action and Signaling Pathway
This compound is a selective antagonist of the Neurokinin-2 (NK2) receptor, a G protein-coupled receptor (GPCR). The endogenous ligand for the NK2 receptor is Neurokinin A (NKA). By blocking the binding of NKA, this compound inhibits the downstream signaling cascade.
NK2 Receptor Signaling Pathway
Caption: NK2 Receptor Signaling Pathway.
Experimental Workflow for In Vivo Studies
References
Application Notes: Saredutant Formulation with DMSO and Other Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saredutant (also known as SR 48968) is a potent and selective non-peptide antagonist of the Neurokinin-2 (NK2) receptor.[1][2][3] It was investigated for its potential therapeutic effects as an antidepressant and anxiolytic.[4][5] this compound works by blocking the action of Neurokinin A (NKA) at the NK2 receptor, thereby modulating neuronal signaling pathways. Proper formulation is critical for ensuring its solubility and stability in preclinical and research settings. Dimethyl sulfoxide (DMSO) is a common primary solvent for this compound, often used in combination with other co-solvents to achieve desired concentrations for in vitro and in vivo studies.
These notes provide detailed protocols and data for the formulation of this compound using DMSO and other solvent systems, intended to guide researchers in preparing solutions for experimental use.
Data Presentation: Solubility and Storage
Quantitative data for this compound's solubility and storage recommendations are summarized below.
Table 1: Solubility of this compound in Various Solvent Systems
| Solvent System | Concentration Achieved | Appearance | Reference |
|---|---|---|---|
| 100% DMSO | 250 mg/mL (452.46 mM) | - (Ultrasonic assistance may be needed) | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (3.76 mM) | Clear Solution | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (3.76 mM) | Clear Solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (3.76 mM) | Clear Solution | |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Form | Storage Temperature | Shelf Life | Reference |
|---|---|---|---|
| Solid Powder | -20°C | 3 years | |
| Solid Powder | 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 2 years | |
| In Solvent (e.g., DMSO) | -20°C | 1 year |
Note: To prevent inactivation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions before storage.
Signaling Pathway and Experimental Workflows
Mechanism of Action
This compound functions by competitively inhibiting the NK2 receptor, preventing the binding of its natural ligand, Neurokinin A. This blockade disrupts the downstream signaling cascade typically initiated by NKA, which is implicated in various physiological and pathological processes.
Caption: this compound's mechanism as an antagonist at the NK2 receptor.
Experimental Workflows
The following diagrams illustrate the standard workflows for preparing and testing this compound formulations.
Caption: Workflow for preparing this compound in vivo formulations.
Caption: General workflows for solubility and stability testing.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated this compound stock solution in 100% DMSO.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Using a calibrated balance, accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a volumetric flask.
-
Add a portion of the total required volume of DMSO to the flask.
-
Mix vigorously using a vortex mixer. If dissolution is slow, sonicate the solution in a water bath.
-
Once the solid is fully dissolved, add DMSO to the final target volume.
-
For long-term storage, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or -80°C for up to two years.
Protocol 2: Preparation of this compound Formulations for In Vivo Use
This protocol details the preparation of this compound working solutions using co-solvents, suitable for animal studies. For in vivo experiments, it is recommended to prepare solutions freshly on the day of use.
Formulation A: DMSO/PEG300/Tween-80/Saline
Final Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (by volume).
Procedure (for 1 mL final volume):
-
Begin with a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until the solution is homogeneous.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix to ensure a final clear solution.
-
This procedure yields a final this compound concentration of ≥ 2.08 mg/mL.
Formulation B: DMSO/SBE-β-CD/Saline
Final Composition: 10% DMSO, 90% (20% SBE-β-CD in Saline) (by volume).
Procedure (for 1 mL final volume):
-
Begin with a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 900 µL of a pre-prepared 20% SBE-β-CD solution in saline.
-
Add 100 µL of the this compound DMSO stock solution to the SBE-β-CD solution.
-
Mix thoroughly until a clear, homogeneous solution is obtained.
-
This procedure yields a final this compound concentration of ≥ 2.08 mg/mL.
Protocol 3: General Method for Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard approach to determine the thermodynamic equilibrium solubility of a compound.
Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent system at a set temperature.
Procedure:
-
Add an excess amount of this compound powder to a vial containing the chosen solvent system (e.g., water, buffer, or a mixed-solvent vehicle). The presence of undissolved solid should be visible.
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.
-
After incubation, confirm the presence of residual solid.
-
Centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant appropriately and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.
Protocol 4: General Method for Solution Stability Assessment
This protocol outlines a general approach for evaluating the stability of this compound in a given formulation over time.
Objective: To assess the chemical stability of this compound in solution by monitoring its concentration and the formation of degradation products under specific storage conditions.
Procedure:
-
Prepare the desired this compound formulation at a known initial concentration (T=0).
-
Divide the solution into multiple containers to be stored under various conditions as per ICH guidelines (e.g., long-term at 25°C/60% RH, accelerated at 40°C/75% RH).
-
At designated time points (e.g., 0, 1, 3, and 6 months for accelerated testing), remove a sample for analysis.
-
Analyze the samples using a validated, stability-indicating HPLC method capable of separating this compound from any potential degradation products.
-
Quantify the remaining percentage of this compound relative to the initial (T=0) concentration. A common stability threshold is retaining ≥90% of the initial concentration.
-
Document any changes in physical appearance, such as color change or precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound, an NK2 receptor antagonist, has both antidepressant-like effects and synergizes with desipramine in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Saredutant Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the intraperitoneal (IP) injection of Saredutant, a selective NK2 receptor antagonist, in rat models for preclinical research in depression and anxiety.
Introduction
This compound (also known as SR48968) is a potent and selective non-peptide antagonist of the tachykinin NK2 receptor.[1] It has demonstrated antidepressant and anxiolytic-like effects in various rodent models of mood disorders.[2][3] The protocol outlined below details the preparation and intraperitoneal administration of this compound to rats for efficacy studies in behavioral paradigms such as the forced swim test and social interaction test.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the intraperitoneal administration of this compound in rats, based on published studies.
Table 1: this compound Dosage and Administration
| Parameter | Value | Reference |
| Dosage Range | 1 - 10 mg/kg | [2] |
| Effective Doses | 3 mg/kg and 10 mg/kg | [2] |
| Ineffective Dose | 1 mg/kg | |
| Administration Route | Intraperitoneal (i.p.) | |
| Frequency | Daily | |
| Duration | 14 consecutive days |
Table 2: Vehicle and Injection Parameters
| Parameter | Description | Reference |
| Vehicle | Carboxymethylcellulose (CMC) | |
| Injection Volume | 1 mL/kg | |
| Needle Gauge | 23-25 G | |
| Needle Length | 5/8 inch or less |
Experimental Protocols
Materials
-
This compound (SR48968)
-
Carboxymethylcellulose (CMC)
-
Sterile saline (0.9% NaCl)
-
Sterile syringes (1-5 mL)
-
Sterile needles (23-25 G, 5/8 inch)
-
70% Isopropyl alcohol swabs
-
Weighing scale
-
Vortex mixer
Preparation of this compound Suspension
-
Calculate the required amount of this compound and vehicle. Based on the desired dose (e.g., 3 mg/kg) and the number and weight of the rats, calculate the total amount of this compound and the total volume of CMC suspension needed.
-
Prepare the CMC vehicle. A common concentration for CMC is 0.5% (w/v) in sterile saline. To prepare, slowly add the CMC powder to the saline while continuously stirring or vortexing to prevent clumping.
-
Suspend this compound in the vehicle. Weigh the calculated amount of this compound and add it to the prepared CMC vehicle. Vortex thoroughly to ensure a homogenous suspension. Prepare fresh daily.
Intraperitoneal Injection Procedure in Rats
-
Animal Handling and Restraint:
-
Handle the rats calmly and gently to minimize stress.
-
For a one-person injection, restrain the rat by placing your non-dominant hand over its back and gently wrapping your fingers around its thorax, under the forelimbs. Your thumb and index finger should securely hold the head.
-
Alternatively, a two-person technique can be used where one person restrains the animal and the other performs the injection.
-
Tilt the rat's head downwards at a slight angle. This allows the abdominal organs to shift cranially, reducing the risk of accidental puncture.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right quadrant of the abdomen. This location helps to avoid the cecum, which is predominantly on the left side, and the urinary bladder in the midline.
-
-
Injection Administration:
-
Swab the injection site with a 70% isopropyl alcohol swab and allow it to dry.
-
Insert the needle, with the bevel facing up, at a 30-40 degree angle to the abdominal wall.
-
Gently aspirate by pulling back on the syringe plunger to ensure the needle has not entered a blood vessel (no blood should appear in the syringe hub) or an organ (no colored fluid should appear).
-
If aspiration is clear, slowly and steadily inject the this compound suspension.
-
Withdraw the needle smoothly at the same angle of insertion.
-
Return the rat to its home cage and monitor for any signs of distress.
-
Visualizations
This compound Mechanism of Action: NK2 Receptor Antagonism
This compound exerts its effects by blocking the binding of the endogenous ligand, Neurokinin A (NKA), to the tachykinin NK2 receptor, a G-protein coupled receptor (GPCR). The binding of NKA to the NK2 receptor typically activates Gq/11 proteins, leading to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). By antagonizing this receptor, this compound prevents these downstream signaling events.
Caption: this compound blocks Neurokinin A binding to the NK2 receptor.
Experimental Workflow for Antidepressant-like Efficacy Testing
The following diagram illustrates a typical experimental workflow for evaluating the antidepressant-like effects of this compound in a rat model of depression, such as the Flinders Sensitive Line (FSL) rat or after inducing a depressive-like state through chronic mild stress (CMS).
References
- 1. The effect of the NK2 tachykinin receptor antagonist SR 48968 (this compound) on neurokinin A-induced bronchoconstriction in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an NK2 receptor antagonist, has both antidepressant-like effects and synergizes with desipramine in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Administration of Saredutant in Mice
These application notes provide a comprehensive overview of the in vivo application of Saredutant, a selective neurokinin-2 (NK2) receptor antagonist, administered orally to mice. This document is intended for researchers, scientists, and drug development professionals investigating the anxiolytic and antidepressant-like effects of this compound.
Introduction
This compound is a potent and selective non-peptide antagonist of the tachykinin NK2 receptor. It has been investigated for its potential therapeutic effects in mood and stress-related disorders. The protocols and data presented herein are based on preclinical studies in mouse models.
Mechanism of Action: NK2 Receptor Antagonism
This compound exerts its pharmacological effects by blocking the binding of the endogenous ligand, neurokinin A (NKA), to the NK2 receptor. The NK2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by NKA, primarily signals through the Gq/11 and Gs protein pathways. This leads to a cascade of intracellular events, including an increase in intracellular calcium (Ca2+) and cyclic adenosine monophosphate (cAMP). By antagonizing this receptor, this compound modulates downstream signaling pathways implicated in stress and anxiety responses.
Data Presentation
The following tables summarize the quantitative data from studies on the oral administration of this compound in mice.
Pharmacokinetic Parameters (Oral Administration)
Pharmacokinetic data such as Cmax, Tmax, AUC, and oral bioavailability for this compound in mice were not available in the referenced literature.
Dose-Response Data in Behavioral Models
| Experiment | Mouse Strain | Doses (mg/kg, p.o.) | Observed Effect | Citation |
| Four-Plate Test | Not Specified | 3, 10, 30 | Increased number of punished crossings at all doses, indicative of anxiolytic-like activity. | [1] |
| Stress-Induced Hyperthermia (SIH) | Not Specified | 3, 10, 30 | Significant reduction in stress-induced temperature at 30 mg/kg. | [1] |
| Hole-Board Test | Not Specified | 3, 10, 30 | A trend to increase head dipping at 30 mg/kg without affecting general activity. | [1] |
| Forced Swim Test | Not Specified | Not explicitly stated for mice in the context of oral administration in the provided results. However, antidepressant-like effects have been noted in rodent models.[2] | Reduces immobility time in rodent models, suggesting antidepressant-like effects.[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
General Preparation for Oral Administration
Vehicle Preparation: this compound is typically suspended in a vehicle suitable for oral administration in rodents. A common vehicle is 0.5% methylcellulose in sterile water. The suspension should be prepared fresh on the day of the experiment and continuously stirred to ensure a homogenous mixture.
Oral Gavage Procedure:
-
Calculate the required dose for each mouse based on its body weight. The volume administered is typically 10 mL/kg.
-
Gently restrain the mouse.
-
Insert a ball-tipped oral gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach.
-
Slowly administer the this compound suspension.
-
Carefully remove the gavage needle and return the mouse to its home cage.
-
Observe the mouse for any signs of distress.
Four-Plate Test
This test is used to assess the anxiolytic properties of a compound by measuring the animal's response to a mild electric shock.
Apparatus:
-
A box (25 x 25 x 30 cm) with a floor made of four identical rectangular metal plates (8 x 11 cm).
-
The plates are connected to a shock generator.
Procedure:
-
Administer this compound or vehicle orally 60 minutes before the test.
-
Place the mouse in the center of the apparatus.
-
Allow the mouse to explore for a 15-second habituation period, during which no shocks are delivered.
-
For the following 60 seconds, every time the mouse crosses from one plate to another, a mild, brief electric shock (e.g., 0.5 mA for 0.5 seconds) is delivered.
-
The number of punished crossings (passages from one plate to another that result in a shock) is recorded. An increase in the number of punished crossings is indicative of an anxiolytic effect.
Stress-Induced Hyperthermia (SIH)
This model measures the change in body temperature in response to a mild stressor, which can be attenuated by anxiolytic compounds.
Apparatus:
-
A digital thermometer with a rectal probe suitable for mice.
Procedure:
-
Measure the basal rectal temperature (T1) of each mouse.
-
Immediately after the first measurement, administer this compound or vehicle orally.
-
Return the mice to their home cages.
-
After a set period (e.g., 60 minutes), introduce a mild stressor. A common stressor is the act of the second temperature measurement itself or a brief period of restraint.
-
Measure the rectal temperature again (T2).
-
The stress-induced hyperthermia is calculated as the difference between the two temperatures (ΔT = T2 - T1). A reduction in ΔT by the drug compared to the vehicle group indicates an anxiolytic-like effect.
Forced Swim Test (FST)
The FST is a widely used model to screen for antidepressant-like activity.
Apparatus:
-
A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
Procedure:
-
Administer this compound or vehicle orally 60 minutes before the test.
-
Gently place the mouse into the water-filled cylinder.
-
The total duration of the test is typically 6 minutes.
-
The behavior of the mouse is recorded, usually during the last 4 minutes of the test.
-
The primary measure is the duration of immobility, where the mouse makes only the movements necessary to keep its head above water.
-
A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.
References
- 1. The neurokinin NK2 antagonist, this compound, ameliorates stress-induced conditions without impairing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an NK2 receptor antagonist, has both antidepressant-like effects and synergizes with desipramine in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Saredutant for Studying Visceral Hypersensitivity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral hypersensitivity, a key pathophysiological mechanism in functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS), is characterized by an increased perception of pain in response to normal or mildly noxious stimuli within the internal organs.[1] Animal models are crucial for investigating the underlying mechanisms of visceral hypersensitivity and for the preclinical evaluation of novel therapeutic agents. Saredutant is a potent and selective, non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor.[2] Tachykinins, such as neurokinin A (NKA), are neuropeptides involved in the regulation of intestinal motility, secretion, inflammation, and the transmission of pain signals.[2][3][4] By blocking the NK2 receptor, this compound can modulate visceral nociception, making it a valuable pharmacological tool for studying visceral hypersensitivity in various animal models.
These application notes provide detailed protocols for utilizing this compound in two commonly employed rat models of visceral hypersensitivity: the 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced post-inflammatory model and the wrap restraint stress-induced model.
Mechanism of Action of this compound
This compound exerts its effects by competitively binding to and blocking the activation of the NK2 receptor. In the gastrointestinal tract, NK2 receptors are expressed on various cell types, including smooth muscle cells, epithelial cells, and primary afferent neurons. Activation of these receptors by their endogenous ligand, NKA, contributes to increased intestinal motility, secretion, and the sensitization of visceral afferent nerves, leading to a state of hypersensitivity. By antagonizing the NK2 receptor, this compound can effectively inhibit these downstream effects, thereby reducing the exaggerated responses to visceral stimuli.
References
- 1. The Role of Visceral Hypersensitivity in Irritable Bowel Syndrome: Pharmacological Targets and Novel Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intraperitoneal injection of sodium pentobarbital has the potential to elicit pain in adult rats (Rattus norvegicus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The visceromotor response to colorectal distention fluctuates with the estrous cycle in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Saredutant in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saredutant (also known as SR 48968) is a potent and selective non-peptide antagonist of the Tachykinin NK2 receptor.[1][2] The NK2 receptor, a G-protein coupled receptor (GPCR), is primarily activated by its endogenous ligand, neurokinin A (NKA).[3][4] This activation triggers a cascade of intracellular signaling events, including the mobilization of second messengers such as inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to various physiological responses.[3] this compound effectively blocks these downstream effects by preventing NKA from binding to the NK2 receptor. Due to its role in processes like smooth muscle contraction and inflammation, this compound and other NK2 receptor antagonists are valuable tools for investigating a range of physiological and pathological conditions in vitro.
This document provides detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments, ensuring optimal solubility, stability, and minimal solvent-induced cytotoxicity.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Weight | 552.54 g/mol | |
| Appearance | Solid powder | - |
| Solubility | DMSO: ≥ 250 mg/mL (452.46 mM) | |
| Mechanism of Action | Selective NK2 Receptor Antagonist |
Recommended Storage Conditions
| Solution Type | Solvent | Storage Temperature | Shelf Life | Reference |
| Solid Powder | - | -20°C | 3 years | |
| 4°C | 2 years | |||
| Stock Solution | DMSO | -80°C | 2 years | |
| -20°C | 1 year | |||
| Working Dilutions | Cell Culture Medium | - | Prepare fresh for each experiment |
Recommended Concentrations for Cell Culture
| Parameter | Recommended Value | Notes |
| Stock Solution Concentration | 10-50 mM in 100% DMSO | Prepare a high-concentration stock to minimize the volume added to cell culture medium. |
| Final DMSO Concentration | ≤ 0.1% (v/v) | This is generally well-tolerated by most cell lines. A concentration up to 0.5% may be acceptable, but should be validated for your specific cell line. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments. |
| Suggested In Vitro Working Concentration | 1 nM - 1 µM | Based on the low nanomolar potency of similar NK2 receptor antagonists, this range is a good starting point for dose-response experiments. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution of this compound.
Materials:
-
This compound powder (M.W. 552.54 g/mol )
-
Cell culture grade Dimethyl Sulfoxide (DMSO), sterile (Purity ≥ 99.5%, low water content)
-
Sterile, amber or light-protecting microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Preparation: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to maintain the sterility of the stock solution.
-
Weighing this compound:
-
Tare a sterile, amber microcentrifuge tube on the analytical balance.
-
Carefully weigh out 5.53 mg of this compound powder into the tube.
-
-
Dissolution:
-
Add 1.0 mL of sterile, cell culture grade DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution if needed.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).
-
Protocol 2: Preparation of this compound Working Solutions for Cell Culture
This protocol describes the serial dilution of the primary stock solution to prepare working solutions for treating cells. The final concentration of DMSO in the cell culture medium should be kept to a minimum (ideally ≤ 0.1%).
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure (Example for a final concentration of 100 nM in 1 mL of medium):
-
Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, it is good practice to perform an intermediate dilution.
-
Prepare a 100 µM intermediate stock by diluting the 10 mM primary stock 1:100.
-
Add 2 µL of the 10 mM stock solution to 198 µL of sterile cell culture medium. Mix well.
-
-
Final Dilution:
-
To achieve a final concentration of 100 nM, you will dilute the 100 µM intermediate stock 1:1000.
-
Add 1 µL of the 100 µM intermediate solution to 999 µL of your final volume of cell culture medium (e.g., in a well of a cell culture plate).
-
The final DMSO concentration will be 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. For the example above, this would be 1 µL of a 1:100 dilution of DMSO in medium, added to 999 µL of medium.
-
Application to Cells: Mix the working solution gently and add it to your cells.
Visualizations
This compound Mechanism of Action
Caption: this compound blocks Neurokinin A binding to the NK2 receptor.
Experimental Workflow: this compound Stock Solution Preparation
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel tachykinin NK2 receptor antagonist prevents motility-stimulating effects of neurokinin A in small intestine - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saredutant (SR48968) is a potent and selective, non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor.[1][2] Emerging preclinical evidence strongly suggests the involvement of the NK2 receptor system in the pathophysiology of stress-related disorders, positioning this compound as a promising therapeutic candidate for anxiety and depression.[2][3][4] These application notes provide a comprehensive overview of the use of this compound in animal models of stress-related behaviors, including detailed experimental protocols and a summary of key findings. This compound has demonstrated significant anxiolytic and antidepressant-like effects in a variety of rodent models, often without the sedative and cognitive-impairing side effects associated with current treatments like benzodiazepines.
Mechanism of Action
This compound exerts its pharmacological effects by competitively blocking the binding of the endogenous ligand, Neurokinin A (NKA), to the NK2 receptor. The NK2 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central and peripheral nervous systems. The binding of NKA to the NK2 receptor is believed to contribute to the neurobiological cascades underlying stress, anxiety, and depressive behaviors. By antagonizing this interaction, this compound effectively mitigates the downstream signaling pathways associated with these pathological states.
This compound Signaling Pathway
Caption: this compound blocks Neurokinin A binding to the NK2 receptor.
Data Presentation
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound on stress-related behaviors.
Table 1: Anxiolytic-like Effects of this compound in Rodent Models
| Behavioral Test | Species | Dosing (mg/kg, i.p.) | Key Findings | Reference |
| Elevated Plus Maze (EPM) | Mouse | 1 and 3 | Increased percentage of time and entries in open arms. | |
| Novelty-Induced Grooming | Rat | 1 and 3 | Reduced grooming score. | |
| Social Interaction Test | Gerbil | 3-10 (p.o.) | Produced anxiolytic-like effects. | |
| Stress-Induced Hyperthermia | Mouse | 30 (p.o.) | Significant reduction in stress-induced temperature. | |
| Four-Plate Test | Mouse | 3-30 (p.o.) | Increased the number of punished crossings. |
Table 2: Antidepressant-like Effects of this compound in Rodent Models
| Behavioral Test | Species | Dosing (mg/kg, i.p.) | Key Findings | Reference |
| Forced Swim Test (FST) | Rat | 2.5, 5, and 10 | Decreased immobility time under both basal and stress conditions. | |
| Forced Swim Test (FST) | FSL Rats | 3 and 10 | Reduced immobility. | |
| Social Interaction Test | FSL Rats | 10 | Increased social interaction. | |
| Tonic Immobility Test | Gerbil | 5-10 | Produced effects similar to fluoxetine. |
*Flinders Sensitive Line (FSL) rats are a genetic animal model of depression.
Experimental Protocols
Detailed methodologies for two key experiments are provided below. These protocols are based on published studies and can be adapted for specific research needs.
Protocol 1: Elevated Plus Maze (EPM) Test for Anxiolytic Activity
This test is used to assess anxiety-like behavior in rodents. The maze is based on the animal's natural aversion to open and elevated spaces.
Experimental Workflow: Elevated Plus Maze
Caption: Workflow for the Elevated Plus Maze experiment.
Materials:
-
Elevated plus maze apparatus
-
This compound
-
Vehicle (e.g., saline, distilled water with a suspending agent)
-
Syringes and needles for injection
-
Animal subjects (e.g., Swiss male mice)
-
Video recording and analysis software
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week before the experiment.
-
Drug Preparation: Prepare fresh solutions of this compound at the desired concentrations (e.g., 1 and 3 mg/kg) in a suitable vehicle.
-
Dosing: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before testing.
-
Testing:
-
Place the mouse in the center of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis: Score the video recordings for the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
-
Interpretation: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.
Protocol 2: Forced Swim Test (FST) for Antidepressant Activity
The FST is a widely used behavioral test to screen for potential antidepressant drugs. The test is based on the observation that animals will cease attempts to escape and become immobile when placed in an inescapable stressful situation.
Experimental Workflow: Forced Swim Test
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Behavioral effects of this compound, a tachykinin NK2 receptor antagonist, in experimental models of mood disorders under basal and stress-related conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective blockade of NK2 or NK3 receptors produces anxiolytic- and antidepressant-like effects in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Saredutant In Vivo Dosing Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of Saredutant in in vivo dosing solutions. The following troubleshooting guides and FAQs are designed to address specific issues encountered during experimental procedures.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound during the preparation, storage, or administration of dosing solutions is a common challenge due to its low aqueous solubility and high lipophilicity. This guide addresses frequent user-encountered issues in a question-and-answer format.
Q1: My this compound solution appeared clear upon preparation but precipitated after a short period or upon dilution. What is the likely cause?
A1: This is likely due to supersaturation and subsequent precipitation upon changes in the solvent environment, a phenomenon known as "solvent-shift".[1][2] this compound is highly soluble in organic co-solvents like DMSO but has very poor aqueous solubility (predicted value of 0.000115 mg/mL).[3] When a concentrated stock solution in a co-solvent is diluted with an aqueous vehicle (e.g., saline), the solvent capacity of the mixture can decrease dramatically, leading to the drug precipitating out of the now supersaturated solution.[1]
Q2: I observed precipitation immediately after adding the final aqueous component to my formulation. How can I prevent this?
A2: This indicates an immediate failure to achieve or maintain a stable solution. The order of solvent addition and mixing energy are critical.
-
Action 1: Review Your Protocol. Ensure you are adding each solvent sequentially and mixing thoroughly before adding the next. For example, in a DMSO/PEG300/Tween-80/Saline formulation, first dissolve this compound in DMSO, then add PEG300 and mix, followed by Tween-80 and mix, and finally, add the saline dropwise while vortexing.
-
Action 2: Introduce Energy. Use sonication or gentle heating to aid in the dissolution process, especially if precipitation occurs during preparation.[4]
-
Action 3: Re-evaluate Formulation. The chosen vehicle system may not be adequate for the desired concentration. Refer to the formulation table below to select a more robust system.
Q3: Can the pH of my dosing solution affect this compound's solubility?
A3: Yes, significantly. This compound has a predicted basic pKa of 9.03, meaning it is a weak base. Its solubility is pH-dependent and will be greater in acidic conditions where it is ionized. If your formulation buffer has a pH close to or above 9.03, the solubility will be very low. Injecting a low-pH formulation into the physiological pH of ~7.4 can also cause a pH shift, potentially leading to precipitation. Using pH modifiers or buffered systems can help, but care must be taken as this can also affect permeability.
Q4: My intended administration route is intravenous (IV), and I'm concerned about precipitation in the bloodstream. Which formulation strategy is safest?
A4: For IV administration, preventing precipitation upon dilution in the blood is critical to avoid embolism and irritation.
-
Recommended Formulations: Formulations using solubility enhancers that are less susceptible to dilution-induced precipitation are preferred. These include:
-
Cyclodextrin-based solutions: Cyclodextrins, like Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD), form inclusion complexes that encapsulate the drug molecule, significantly increasing its aqueous solubility and stability upon dilution.
-
Surfactant-based micellar solutions: Surfactants like Tween-80 form micelles that can carry the drug in their hydrophobic core, which can help maintain solubility after injection.
-
-
Formulations to Use with Caution: Co-solvent systems (e.g., high percentages of DMSO or PEG300) carry a higher risk of precipitation upon IV administration due to the rapid dilution and solvent shift. If used, a slow infusion rate is recommended.
Quantitative Data & Formulation Summary
The following table summarizes key physicochemical properties of this compound and provides proven formulation protocols for achieving a clear solution.
| Parameter | Value | Source |
| Molecular Formula | C₃₁H₃₅Cl₂N₃O₂ | |
| Molecular Weight | 552.54 g/mol | |
| Predicted Water Solubility | 0.000115 mg/mL | |
| Predicted logP | 5.81 | |
| Predicted pKa (Strongest Basic) | 9.03 |
| Formulation Protocol | Composition | Achievable Concentration | Notes & Best Use | Source |
| Protocol 1: Co-solvent/Surfactant | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | Suitable for oral or subcutaneous routes. Use with caution for IV due to potential for precipitation upon dilution. | |
| Protocol 2: Cyclodextrin Complex | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | Recommended for IV administration due to higher stability upon dilution. | |
| Protocol 3: Lipid-Based | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | Suitable for oral or subcutaneous administration, particularly for long dosing periods. Not for IV use. |
Experimental Protocols
Below are detailed methodologies for preparing the this compound dosing solutions listed above. It is strongly recommended to prepare working solutions fresh on the day of use.
Protocol 1: Co-solvent/Surfactant Formulation
Objective: To prepare a 1 mL working solution at 2.08 mg/mL.
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a 20.8 mg/mL stock solution. Use of an ultrasonic bath may be necessary to fully dissolve the compound.
-
Aliquot Stock: Take 100 µL of the this compound stock solution (20.8 mg/mL in DMSO).
-
Add Co-solvent: Add 400 µL of PEG300 to the aliquot and mix thoroughly by vortexing until the solution is clear.
-
Add Surfactant: Add 50 µL of Tween-80 and mix thoroughly.
-
Add Aqueous Vehicle: Slowly add 450 µL of saline to the mixture, preferably while vortexing, to bring the total volume to 1 mL.
-
Final Check: Inspect the final solution for any signs of precipitation. If the solution is not clear, gentle heating or sonication can be attempted.
Protocol 2: Cyclodextrin Complex Formulation
Objective: To prepare a 1 mL working solution at 2.08 mg/mL.
-
Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a 20.8 mg/mL stock solution.
-
Combine: In a clean vial, add 900 µL of the 20% SBE-β-CD solution.
-
Add Drug: Add 100 µL of the this compound stock solution to the SBE-β-CD solution.
-
Mix: Mix thoroughly by vortexing or sonication until a clear solution is obtained.
Protocol 3: Lipid-Based Formulation
Objective: To prepare a 1 mL working solution at 2.08 mg/mL.
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a 20.8 mg/mL stock solution.
-
Combine: In a clean vial, add 900 µL of corn oil.
-
Add Drug: Add 100 µL of the this compound stock solution to the corn oil.
-
Mix: Mix thoroughly by vortexing until a clear and uniform solution is achieved. Note: This formulation is not suitable for long-term continuous dosing beyond half a month.
Frequently Asked Questions (FAQs)
Q: What is this compound? A: this compound is an investigational small molecule drug that acts as a selective neurokinin-2 (NK2) receptor antagonist. It was developed for potential use as an antidepressant and anxiolytic.
Q: Why is this compound so difficult to formulate? A: this compound's structure makes it highly lipophilic (logP > 5) and practically insoluble in water, which are common characteristics of drugs classified under the Biopharmaceutics Classification System (BCS) as Class II or IV. These properties pose significant challenges for developing aqueous-based dosing solutions required for many in vivo experiments.
Q: Are there alternatives to DMSO as the initial solvent? A: While DMSO is effective, other organic solvents like ethanol or N-Methyl-2-pyrrolidone (NMP) could potentially be used. However, any substitution would require a complete re-validation of the formulation protocol to ensure solubility and stability. The provided protocols using DMSO are verified to produce a clear solution.
Q: How should I store the prepared this compound solution? A: As a best practice, in vivo dosing solutions should be prepared fresh daily. If a stock solution in pure DMSO is prepared, it can be stored at -20°C for up to one year or -80°C for up to two years. Avoid repeated freeze-thaw cycles.
Q: What administration routes are compatible with these formulations? A:
-
Oral (PO): All three protocols can be adapted for oral gavage.
-
Subcutaneous (SC) / Intramuscular (IM): Protocols 1 and 3 are generally suitable.
-
Intravenous (IV): Protocol 2 (Cyclodextrin) is the most highly recommended for IV use to minimize the risk of in vivo precipitation. Protocol 1 should be used with extreme caution and a slow infusion rate. Protocol 3 (Corn Oil) is not suitable for IV administration.
Visual Guides
Caption: Key factors contributing to this compound precipitation.
Caption: Workflow for troubleshooting this compound precipitation.
References
Saredutant stability in DMSO at room temperature
Technical Support Center: Saredutant
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in Dimethyl Sulfoxide (DMSO) at room temperature. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions in DMSO?
For long-term stability, it is highly recommended to store this compound stock solutions at -20°C or -80°C.[1] Stock solutions can be stored for up to 1 year at -20°C and up to 2 years at -80°C.[1] For daily use or short-term storage, preparing fresh solutions is advisable to ensure the integrity of the compound.
Q2: How stable is this compound in DMSO at room temperature?
Currently, there is no specific published data detailing the quantitative stability of this compound in DMSO at room temperature over extended periods. However, general studies on the stability of compound libraries in DMSO at room temperature indicate that degradation can occur. The rate of degradation is compound-specific.
Q3: What are the potential consequences of using a degraded this compound solution in my experiments?
Using a degraded this compound solution can lead to inaccurate and unreliable experimental results. This may manifest as a loss of potency, altered biological activity, or the emergence of off-target effects due to the presence of degradation products. In a case study of a 2-aminothiazole compound, its degradation in DMSO at room temperature led to irreproducible biological activity.[2]
Q4: Can I perform my own stability assessment for this compound in DMSO?
Yes, it is highly recommended to perform a stability study if you intend to store and use this compound solutions in DMSO at room temperature for your experiments. A detailed experimental protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity in assays. | Degradation of this compound in the DMSO stock solution stored at room temperature. | 1. Prepare a fresh stock solution of this compound in DMSO before each experiment. 2. Aliquot the stock solution upon preparation and store at -20°C or -80°C. Use a fresh aliquot for each experiment. 3. Perform a stability study to determine the acceptable storage duration at room temperature for your specific experimental conditions. |
| Precipitate observed in the this compound DMSO stock solution. | The solubility limit of this compound in DMSO may have been exceeded, or the compound may be degrading into less soluble products. | 1. Ensure the concentration of this compound does not exceed its solubility in DMSO. 2. Gentle warming and sonication can aid in dissolution.[1] 3. If precipitation persists, it is best to prepare a fresh solution at a lower concentration. |
| Unexpected or off-target effects observed in experiments. | Formation of active degradation products from this compound in the DMSO solution. | 1. Analyze the purity of the this compound stock solution using techniques like HPLC or LC-MS to identify potential degradation products. 2. Discontinue the use of the suspect stock solution and prepare a fresh one. |
Data Presentation
While specific quantitative data for this compound is unavailable, the following table summarizes general findings on the stability of a large set of diverse compounds stored in DMSO at room temperature. This can serve as a general guideline for potential stability issues.
Table 1: General Stability of Compounds in DMSO at Room Temperature
| Storage Duration | Probability of Observing the Compound Intact |
| 3 months | 92%[3] |
| 6 months | 83% |
| 1 year | 52% |
Note: This data is from a study on approximately 7200 diverse compounds and may not be representative of this compound's specific stability profile.
Experimental Protocols
Protocol: Assessing the Stability of this compound in DMSO at Room Temperature
This protocol outlines a method to determine the stability of this compound in DMSO over time at room temperature using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
HPLC or LC-MS system
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid or ammonium acetate)
-
Autosampler vials
-
Analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in a known volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). Ensure complete dissolution.
-
-
Sample Incubation:
-
Aliquot the stock solution into multiple autosampler vials.
-
Store the vials at room temperature, protected from light.
-
-
Time-Point Analysis:
-
Analyze an aliquot of the solution immediately after preparation (T=0). This will serve as the baseline.
-
At predetermined time points (e.g., 24h, 48h, 72h, 1 week, 2 weeks, 1 month), analyze one of the stored aliquots.
-
-
HPLC/LC-MS Analysis:
-
Develop a suitable HPLC/LC-MS method to separate this compound from potential degradation products.
-
Inject a consistent volume of the this compound solution for each time point.
-
Monitor the peak area of the this compound parent peak.
-
Observe the appearance of any new peaks, which may indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Plot the percentage of remaining this compound against time to visualize the degradation kinetics.
-
If using LC-MS, analyze the mass-to-charge ratio of any new peaks to help identify potential degradation products.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound stability in DMSO.
Caption: Tachykinin NK2 receptor signaling pathway and the action of this compound.
References
Saredutant Anxiolytic Effects Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing saredutant dosage for its anxiolytic effects in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action for anxiolytic effects?
This compound (SR48968) is a selective, non-peptide antagonist of the neurokinin-2 (NK2) receptor.[1][2][3][4][5] Its anxiolytic effects are believed to be mediated by blocking the binding of the endogenous ligand, neurokinin A (NKA), to NK2 receptors in brain regions associated with anxiety and stress responses.
Q2: What are the recommended dose ranges for this compound in preclinical anxiety models?
Based on rodent studies, effective anxiolytic doses of this compound typically range from 1 mg/kg to 30 mg/kg, administered intraperitoneally (i.p.) or orally (p.o.). A dose of 10 mg/kg (i.p.) has been shown to increase social interaction, while doses of 3 and 10 mg/kg (i.p.) have been found to reduce immobility in the forced swim test. In mice, doses of 3-30 mg/kg (p.o.) have demonstrated anxiolytic-like effects in the four-plate test.
Q3: Has this compound been tested in human clinical trials for anxiety?
Yes, this compound has been evaluated in Phase 3 clinical trials for Generalized Anxiety Disorder (GAD) at a dose of 100 mg.
Q4: What is the signaling pathway of the NK2 receptor?
The neurokinin-2 (NK2) receptor is a G protein-coupled receptor (GPCR). Upon binding of its endogenous ligand, neurokinin A (NKA), the receptor can couple to Gq or Gs proteins. Gq activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC). Gs activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in behavioral results | Improper animal handling, inconsistent environmental conditions (lighting, noise), or experimenter bias. | Ensure consistent and gentle handling of animals. Standardize environmental conditions across all test subjects. Blinding the experimenter to the treatment groups is highly recommended. |
| Lack of anxiolytic effect at expected doses | Poor drug solubility or administration technique. "One-trial tolerance" in the elevated plus-maze. | This compound can be prepared in carboxymethylcellulose. Ensure proper i.p. or p.o. administration. For the elevated plus-maze, consider a sufficient inter-trial interval (e.g., 28 days) and changing the testing room to avoid one-trial tolerance. |
| Sedative effects confounding anxiolytic measures | The administered dose may be too high, leading to generalized motor impairment. | It is crucial to include a measure of general locomotor activity to rule out sedative effects. This compound has been reported to lack sedative side-effects at effective anxiolytic doses. If sedation is observed, consider lowering the dose. |
| Difficulty replicating published findings | Differences in animal strain, age, or sex. Minor variations in experimental protocols. | Be aware that different rodent strains can exhibit varying sensitivities to anxiolytic compounds and behavioral tests. Adhere strictly to detailed experimental protocols and report all experimental parameters in publications. |
Data Presentation
Table 1: this compound Efficacy in the Forced Swim Test (Rat)
| Dose (mg/kg, i.p.) | Parameter | Result | Reference |
| 1 | Immobility Time | No significant effect | |
| 3 | Immobility Time | Significant reduction | |
| 10 | Immobility Time | Significant reduction |
Table 2: this compound Efficacy in the Social Interaction Test (Rat)
| Dose (mg/kg, i.p.) | Parameter | Result | Reference |
| 1 | Social Interaction Time | No significant effect | |
| 3 | Social Interaction Time | Increased | |
| 10 | Social Interaction Time | Significant increase |
Table 3: this compound Efficacy in the Elevated Plus Maze (Mouse)
| Dose (mg/kg, i.p.) | Parameter | Result | Reference |
| 1 | % Time in Open Arms | Increased | |
| 1 | % Entries into Open Arms | Increased | |
| 3 | % Time in Open Arms | Increased | |
| 3 | % Entries into Open Arms | Increased |
Experimental Protocols
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.
-
Procedure: Place the mouse in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5-10 minutes.
-
Data Collection: Record the number of entries and the time spent in the open and closed arms using a video tracking system.
-
Cleaning: Thoroughly clean the maze with 10% isopropyl alcohol or 70% ethanol between trials to remove olfactory cues.
Forced Swim Test (FST)
The FST is a common screening tool for antidepressant and anxiolytic drugs.
-
Apparatus: Use a transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Procedure:
-
Pre-test (Rats): On day 1, place the rat in the cylinder for 15 minutes.
-
Test: 24 hours after the pre-test, place the animal back in the water for a 5-6 minute session. For mice, a single 6-minute session is common, with the first 2 minutes for habituation and the last 4 for analysis.
-
-
Data Collection: Record the duration of immobility, swimming, and climbing behaviors. Immobility is defined as the lack of movement except for small motions to keep the head above water.
-
Post-test Care: After the test, remove the animal from the water, dry it with a towel, and place it in a warm environment.
Social Interaction Test
This test assesses social anxiety and withdrawal behaviors.
-
Apparatus: A three-chambered box is often used.
-
Procedure:
-
Habituation: Allow the test animal to explore all three empty chambers.
-
Sociability Test: Place a novel "stranger" mouse in one of the side chambers (within a wire cage) and an empty wire cage in the other. Place the test mouse in the center chamber and allow it to explore all three chambers.
-
Social Novelty Test (Optional): Introduce a second, novel mouse into the previously empty cage and measure the time the test mouse spends with the now-familiar mouse versus the new, novel mouse.
-
-
Data Collection: Record the time spent in each chamber and the time spent sniffing each wire cage using a video tracking system.
Mandatory Visualizations
Caption: Neurokinin-2 Receptor Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. This compound, an NK2 receptor antagonist, has both antidepressant-like effects and synergizes with desipramine in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral effects of this compound, a tachykinin NK2 receptor antagonist, in experimental models of mood disorders under basal and stress-related conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ggriebel.perso.worldonline.fr [ggriebel.perso.worldonline.fr]
- 5. The neurokinin NK2 antagonist, this compound, ameliorates stress-induced conditions without impairing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
Saredutant brain penetrance and CNS delivery optimization
For Researchers, Scientists, and Drug Development Professionals
I. Physicochemical Properties and Predicted CNS Penetrance
Understanding the physicochemical properties of a compound is the first step in predicting its potential for crossing the blood-brain barrier. While experimental data is limited, predicted values for Saredutant offer some guidance.
| Property | Predicted Value | Source | Implication for Brain Penetrance |
| Molecular Weight | 552.54 g/mol | PubChem | High molecular weight can hinder passive diffusion across the BBB. |
| logP | 5.81 | ALOGPS | High lipophilicity suggests good membrane permeability, but very high values can lead to sequestration in lipid membranes and reduced brain availability. |
| Water Solubility | 0.000115 mg/mL | ALOGPS | Low aqueous solubility can be a limiting factor for administration and achieving sufficient plasma concentration for brain entry. |
| pKa (Strongest Basic) | 9.03 | Chemaxon | Ionization state at physiological pH will influence membrane passage. |
II. Experimental Protocols for Assessing Brain Penetrance
For researchers aiming to quantify the CNS delivery of this compound or similar compounds, the following are standard and robust experimental methodologies.
A. In Vivo Microdialysis
Objective: To measure unbound this compound concentrations in the brain extracellular fluid (ECF) of living animals.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotactically implanted into a specific brain region of interest (e.g., striatum, hippocampus) in an anesthetized animal.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.
-
Sampling: Small molecules from the brain's ECF, including this compound, diffuse across the semi-permeable membrane of the probe and are collected in the outgoing perfusate (dialysate).
-
Analysis: Collected dialysate samples are analyzed using a sensitive analytical method, typically liquid chromatography-mass spectrometry (LC-MS/MS), to quantify the concentration of this compound.
-
Data Interpretation: The concentration in the dialysate represents the unbound, pharmacologically active concentration of the drug in the brain.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for measuring brain ECF concentration using in vivo microdialysis.
B. Positron Emission Tomography (PET) Imaging
Objective: To non-invasively visualize and quantify the distribution of this compound in the brain.
Methodology:
-
Radiolabeling: this compound is chemically modified to include a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18).
-
Administration: The radiolabeled this compound is administered to the subject (animal or human).
-
Imaging: The subject is placed in a PET scanner, which detects the gamma rays produced by the positron annihilation.
-
Image Reconstruction: Sophisticated computer algorithms reconstruct the spatial distribution of the radiotracer in the brain over time.
-
Kinetic Modeling: Mathematical models are applied to the dynamic PET data to estimate parameters such as the volume of distribution (VT), which reflects the drug's concentration in the brain relative to plasma.
Logical Flow of a PET Imaging Study for Brain Penetrance
Caption: Key steps in a PET study to assess this compound's brain kinetics.
III. Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable this compound levels in brain dialysate | 1. Poor brain penetrance of this compound.2. Insufficient dose administered.3. Rapid metabolism in the periphery or brain.4. Analytical method not sensitive enough. | 1. Consider co-administration with a P-glycoprotein (P-gp) inhibitor to test for active efflux.2. Perform a dose-ranging study.3. Analyze plasma samples to confirm systemic exposure.4. Optimize LC-MS/MS parameters for this compound detection. |
| High variability in brain concentration between subjects | 1. Inconsistent probe placement.2. Differences in individual animal metabolism.3. Variations in surgical procedure or recovery. | 1. Verify probe placement post-mortem via histology.2. Increase the number of animals per group.3. Standardize all experimental procedures and ensure adequate post-operative care. |
| Discrepancy between behavioral effects and measured brain levels | 1. This compound may have high affinity for NK2 receptors, leading to significant effects even at low concentrations.2. Active metabolites may be responsible for the observed effects.3. The measured brain region may not be the primary site of action. | 1. Correlate brain concentrations with receptor occupancy studies (e.g., ex vivo autoradiography).2. Screen for and quantify potential active metabolites in brain tissue.3. Conduct microdialysis in multiple brain regions associated with the behavioral outcome. |
IV. Frequently Asked Questions (FAQs)
Q1: Does this compound cross the blood-brain barrier?
While direct, quantitative public data is scarce, the fact that this compound was developed as an antidepressant and anxiolytic and has shown efficacy in animal models of these conditions strongly suggests that it does cross the BBB to a pharmacologically relevant extent.[1]
Q2: What is the likely mechanism of this compound's transport across the BBB?
Given its high lipophilicity (predicted logP of 5.81), passive diffusion is a probable mechanism. However, its high molecular weight may limit the rate of this diffusion. It is also possible that this compound is a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which could actively pump the compound out of the brain, thereby limiting its CNS exposure.
Q3: How can I optimize the CNS delivery of this compound in my experiments?
To potentially enhance brain concentrations, you could consider co-administering this compound with a known P-gp inhibitor. This would help to determine if active efflux is limiting its brain penetrance. Additionally, formulation strategies to improve solubility and bioavailability could lead to higher plasma concentrations, which may in turn increase the amount of drug entering the brain.
Q4: What is the primary CNS target of this compound?
This compound is a selective antagonist of the Neurokinin-2 (NK2) receptor.[2] By blocking this receptor in the brain, it is thought to modulate neurotransmitter systems involved in mood and anxiety.
Q5: Are there any known CNS side effects of this compound?
DrugBank lists numerous potential interactions with other CNS depressants, suggesting that this compound may have sedative or other CNS-related effects.[2]
Signaling Pathway of Tachykinins and the Action of this compound
Caption: this compound blocks the binding of Neurokinin A to the NK2 receptor.
References
Saredutant Co-Administration: A Technical Support Guide on Pharmacokinetic Interactions
Disclaimer: Saredutant (SR48968) was an investigational drug whose development was discontinued. As a result, extensive public data on its pharmacokinetic properties and drug-drug interaction profile are limited. This guide provides general principles and best practices for researchers and scientists to consider when designing and interpreting co-administration studies involving this compound or similar investigational compounds. The information presented here is for research and informational purposes only and is not a substitute for comprehensive, compound-specific preclinical and clinical investigation.
Frequently Asked Questions (FAQs)
Q1: What are the primary pharmacokinetic concerns when co-administering this compound with other medications?
When planning co-administration studies with this compound, the primary pharmacokinetic concerns revolve around the potential for alterations in its absorption, distribution, metabolism, and excretion (ADME) profile, as well as this compound's potential to affect the ADME of co-administered drugs. Key areas to investigate include:
-
Metabolic Pathways: Identifying the specific cytochrome P450 (CYP) enzymes responsible for this compound's metabolism is crucial. Co-administration with potent inhibitors or inducers of these enzymes could lead to clinically significant changes in this compound plasma concentrations.
-
Drug Transporters: Investigating whether this compound is a substrate, inhibitor, or inducer of key drug transporters, such as P-glycoprotein (P-gp), is essential. Interactions at the transporter level can affect drug absorption and distribution, including penetration of the blood-brain barrier.
-
Pharmacodynamic Synergy: While not a pharmacokinetic interaction, the potential for synergistic or antagonistic pharmacodynamic effects should be considered, as observed in a preclinical study where this compound showed synergistic antidepressant-like effects with desipramine.[1]
Q2: How can I determine the metabolic pathways of this compound in my experiments?
To elucidate the metabolic pathways of this compound, a series of in vitro experiments are recommended:
-
Human Liver Microsome (HLM) Assay: Incubating this compound with HLMs in the presence of NADPH will help identify the primary metabolites.
-
Recombinant Human CYP Enzyme Phenotyping: Using a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) will help pinpoint the specific enzymes responsible for its metabolism.
-
Chemical Inhibition Studies: In HLMs, using known selective inhibitors for major CYP enzymes can further confirm the contribution of each enzyme to this compound's metabolism.
Q3: What are the signs of a potential P-glycoprotein-mediated interaction with this compound?
A potential P-gp-mediated interaction might be suspected if you observe:
-
Unexpectedly high plasma concentrations of a co-administered P-gp substrate: This could suggest that this compound is inhibiting P-gp-mediated efflux.
-
Lower than expected brain or target tissue concentrations of this compound: This might indicate that this compound is a substrate for P-gp at the blood-brain barrier, leading to its efflux from the central nervous system.
-
Altered oral bioavailability of this compound or a co-administered drug: P-gp in the intestine plays a significant role in limiting the absorption of its substrates.
Troubleshooting Guide for Co-Administration Studies
| Observed Issue | Potential Pharmacokinetic Cause | Recommended Troubleshooting Steps |
| Higher than expected this compound plasma concentrations (AUC, Cmax) when co-administered with another drug. | Inhibition of this compound's primary metabolic pathway (likely CYP-mediated) by the co-administered drug. | 1. Conduct an in vitro CYP inhibition assay with the co-administered drug against the CYP enzymes identified as responsible for this compound metabolism.2. If inhibition is confirmed, consider a dose reduction of this compound in subsequent studies or selection of a different co-administered drug with a lower inhibitory potential. |
| Lower than expected this compound plasma concentrations when co-administered with another drug. | Induction of this compound's primary metabolic pathway by the co-administered drug. | 1. Perform an in vitro CYP induction assay (e.g., using human hepatocytes) to assess the induction potential of the co-administered drug.2. If induction is confirmed, a higher dose of this compound may be required to achieve therapeutic concentrations. |
| Variable or unpredictable pharmacokinetic profiles of this compound in a study population. | Genetic polymorphisms in the CYP enzymes responsible for this compound metabolism. | 1. Genotype study participants for common polymorphisms in the relevant CYP enzymes.2. Analyze pharmacokinetic data based on genotype to determine if there is a gene-dose effect. |
| Discrepancy between systemic exposure and CNS-related pharmacodynamic effects. | This compound may be a substrate of efflux transporters like P-glycoprotein at the blood-brain barrier. | 1. Conduct in vitro transporter assays (e.g., Caco-2 permeability assay) to determine if this compound is a P-gp substrate.2. Consider co-administration with a known P-gp inhibitor in preclinical models to assess changes in brain penetration. |
Experimental Protocols
Protocol 1: In Vitro CYP450 Inhibition Assay for this compound
This protocol outlines a general procedure to assess the inhibitory potential of this compound on major human CYP450 enzymes using human liver microsomes and specific probe substrates.
Materials:
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system
-
Specific CYP probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
LC-MS/MS for analysis
Procedure:
-
Prepare a series of this compound concentrations.
-
Pre-incubate this compound with human liver microsomes and NADPH regenerating system for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the specific CYP probe substrate.
-
Incubate for a specific time, ensuring linear reaction velocity.
-
Terminate the reaction by adding a stopping solution (e.g., acetonitrile).
-
Analyze the formation of the probe substrate's metabolite using a validated LC-MS/MS method.
-
Calculate the IC50 value for this compound against each CYP enzyme.
Protocol 2: Caco-2 Bidirectional Permeability Assay for P-glycoprotein Interaction
This protocol is designed to assess whether this compound is a substrate or inhibitor of P-glycoprotein.
Materials:
-
This compound
-
Caco-2 cell line (cultured on permeable supports to form a monolayer)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport medium
-
Known P-gp substrate (e.g., Digoxin)
-
Known P-gp inhibitor (e.g., Verapamil)
-
LC-MS/MS for analysis
Procedure:
-
Substrate Assessment:
-
Add this compound to either the apical (A) or basolateral (B) side of the Caco-2 cell monolayer.
-
At various time points, sample the medium from the opposite chamber.
-
Measure the concentration of this compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficients (Papp) for both A-to-B and B-to-A directions.
-
An efflux ratio (Papp B-to-A / Papp A-to-B) significantly greater than 2 suggests that this compound is a P-gp substrate. This can be confirmed by repeating the experiment in the presence of a P-gp inhibitor.
-
-
Inhibition Assessment:
-
Perform a standard bidirectional permeability assay with a known P-gp substrate (e.g., Digoxin).
-
Repeat the assay in the presence of various concentrations of this compound.
-
A significant reduction in the efflux ratio of the known P-gp substrate in the presence of this compound indicates that this compound is a P-gp inhibitor.
-
Visualizations
Caption: Workflow for investigating this compound's metabolic pathways.
Caption: Troubleshooting logic for unexpected pharmacokinetic findings.
References
Identifying Saredutant degradation products in long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying potential degradation products of Saredutant during long-term storage. The following information is based on established principles of pharmaceutical stability analysis.
Frequently Asked Questions (FAQs)
Q1: We are observing new peaks in our HPLC analysis of a this compound batch that has been in long-term storage. Could these be degradation products?
A1: Yes, the appearance of new peaks in a stability-indicating HPLC method for a drug substance stored over time is a strong indication of degradation. These new peaks likely represent impurities formed as this compound breaks down. To confirm, you should compare the chromatograms with those of a freshly prepared this compound reference standard.
Q2: What are the likely mechanisms of this compound degradation?
A2: Without specific data on this compound, common degradation pathways for pharmaceutical compounds include hydrolysis, oxidation, photolysis, and thermal degradation.[1][2][3] The molecular structure of this compound, containing amide and ether functional groups, may be susceptible to hydrolysis. The presence of aromatic rings could also make it sensitive to oxidation and photolysis.
Q3: How can we definitively identify the structures of these unknown degradation products?
A3: A combination of chromatographic and spectroscopic techniques is essential for structural elucidation.[4][5] High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful tool for determining the molecular weights of the degradation products. For unambiguous structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are often required.
Q4: Are there regulatory guidelines we should follow for characterizing these degradation products?
A4: Yes, regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for stability testing and impurity analysis. Specifically, ICH Q1A (R2) on Stability Testing of New Drug Substances and Products and ICH Q3A (R2) on Impurities in New Drug Substances are critical documents to follow. These guidelines outline the requirements for reporting, identification, and qualification of impurities.
Troubleshooting Guide
Issue: Unexpected Peaks in this compound Chromatogram
1. Initial Assessment:
-
Confirm Peak Identity: Verify that the new peaks are not artifacts from the solvent, system, or container. Run a blank injection (mobile phase only) to rule out system contamination.
-
Review Storage Conditions: Ensure the this compound batch was stored under the recommended conditions (e.g., temperature, humidity, light protection). Deviations from these conditions can accelerate degradation.
2. Forced Degradation Studies:
-
Purpose: To intentionally degrade this compound under controlled stress conditions to generate potential degradation products. This helps in developing and validating a stability-indicating analytical method.
-
Procedure: Expose this compound solutions to various stress conditions as outlined in the experimental protocols section below.
-
Analysis: Analyze the stressed samples using your HPLC method. The degradation products formed should correspond to the unknown peaks observed in your long-term stability samples.
3. Method Validation:
-
Specificity: Your analytical method must be able to separate the main this compound peak from all potential degradation products. The forced degradation samples are crucial for demonstrating this specificity.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the spectral purity of the this compound peak and the new impurity peaks. This can help determine if a peak represents a single compound.
Data Presentation
Since specific quantitative data for this compound degradation is not publicly available, the following table illustrates how to present hypothetical data from a forced degradation study.
| Stress Condition | This compound Assay (%) | Total Impurities (%) | Major Degradation Product (DP1) (%) |
| Control (Initial) | 100.0 | < 0.1 | Not Detected |
| Acid Hydrolysis (0.1N HCl, 60°C, 24h) | 92.5 | 7.5 | 4.2 |
| Base Hydrolysis (0.1N NaOH, 60°C, 24h) | 88.1 | 11.9 | 6.8 |
| Oxidation (3% H₂O₂, RT, 24h) | 95.3 | 4.7 | 2.1 |
| Thermal (80°C, 48h) | 98.2 | 1.8 | 0.9 |
| Photolytic (ICH Option 2, 7 days) | 96.9 | 3.1 | 1.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1N hydrochloric acid. Keep the solution at 60°C for 24 hours. Neutralize a sample with 0.1N sodium hydroxide before injection.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1N sodium hydroxide. Keep the solution at 60°C for 24 hours. Neutralize a sample with 0.1N hydrochloric acid before injection.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of this compound in a hot air oven at 80°C for 48 hours. Dissolve the sample in the mobile phase before analysis.
-
Photolytic Degradation: Expose a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: HPLC-UV Method for this compound and its Degradation Products
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm (or a wavelength determined by UV spectral analysis of this compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Workflow for the Identification of this compound Degradation Products.
This compound acts as a neurokinin-2 (NK2) receptor antagonist. It blocks the effects of Neurokinin A (NKA) at this receptor.
Caption: this compound's Mechanism of Action at the NK2 Receptor.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. rroij.com [rroij.com]
How to assess Saredutant stability in different formulations
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the stability of Saredutant in various formulations. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is stability testing important?
This compound is a selective antagonist of the neurokinin-2 (NK2) receptor.[1][2] It was investigated as a potential treatment for depression and anxiety.[3][4] Stability testing is a critical component of pharmaceutical development. It provides evidence on how the quality of a drug substance or product varies over time under the influence of environmental factors such as temperature, humidity, and light. This data is essential to establish a shelf-life and recommended storage conditions.
Q2: What are the typical formulations for a compound like this compound?
Based on patent literature, this compound can be formulated into various dosage forms for oral administration.[5] Common solid dosage formulations may include excipients such as:
-
Diluents: Lactose, microcrystalline cellulose, starch
-
Binders: Polyvinylpyrrolidone, hydroxypropylmethylcellulose
-
Flow agents: Silica
-
Lubricants: Magnesium stearate, stearic acid
For preclinical and research purposes, this compound has been prepared in vehicles such as carboxymethylcellulose, dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), Tween-80, saline, and corn oil.
Q3: What are the key regulatory guidelines for stability testing?
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides comprehensive guidelines. The key document for new drug substances and products is ICH Q1A(R2): Stability Testing of New Drug Substances and Products . This guideline outlines the requirements for stability data to be included in a registration application.
Troubleshooting Guides
Issue 1: I need to develop a stability-indicating analytical method for this compound, but I don't know its degradation products.
A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities. When the degradation products are unknown, a forced degradation study (also known as stress testing) must be performed.
Solution:
A forced degradation study involves subjecting the drug substance to various stress conditions that are more severe than accelerated stability conditions. This helps to identify potential degradation pathways and generate the likely degradation products.
Experimental Protocol: Forced Degradation of this compound
Objective: To generate potential degradation products of this compound and to understand its degradation pathways under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions: Expose the this compound solution to the following stress conditions in separate experiments:
-
Acid Hydrolysis: Add an equal volume of 0.1 M hydrochloric acid (HCl). Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M sodium hydroxide (NaOH). Keep at room temperature for 24 hours.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours. Dissolve the stressed solid in the solvent before analysis.
-
Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) for 48 hours.
-
-
Sample Analysis: Analyze the stressed samples using a suitable analytical technique, such as High-Performance Liquid Chromatography with a photodiode array detector (HPLC-PDA) and Mass Spectrometry (HPLC-MS). The use of HPLC-MS is crucial for the identification of the mass-to-charge ratio (m/z) of the degradation products, which aids in their structural elucidation.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed this compound solution. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.
Data Presentation:
The results of the forced degradation study can be summarized in a table:
| Stress Condition | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60°C, 24h | Data | Data | Data |
| 0.1 M NaOH, RT, 24h | Data | Data | Data |
| 3% H₂O₂, RT, 24h | Data | Data | Data |
| 105°C, 24h (solid) | Data | Data | Data |
| UV light, 48h | Data | Data | Data |
Data to be filled in based on experimental results.
Issue 2: How do I perform a stability study on a solid oral formulation of this compound?
Solution:
A formal stability study involves storing the drug product in controlled environmental chambers and testing it at predetermined time points.
Experimental Protocol: Stability Study of this compound Tablets
Objective: To evaluate the stability of this compound tablets under long-term and accelerated storage conditions.
Methodology:
-
Formulation: Prepare tablets containing this compound and selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate).
-
Packaging: Package the tablets in the proposed container-closure system (e.g., blister packs or bottles).
-
Storage Conditions: Place the packaged tablets in stability chambers set to the following conditions as per ICH guidelines:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Time Points: Pull samples at specified time points. For a one-year study, typical time points are:
-
Long-term: 0, 3, 6, 9, and 12 months
-
Accelerated: 0, 3, and 6 months
-
-
Analytical Tests: At each time point, perform a battery of tests to assess the quality of the tablets, including:
-
Appearance: Visual inspection for any changes in color, shape, or signs of degradation.
-
Assay: Quantification of this compound content using a validated stability-indicating HPLC method.
-
Related Substances: Quantification of any degradation products using the same HPLC method.
-
Dissolution: Measurement of the rate and extent of this compound release from the tablet.
-
Hardness and Friability: Physical tests to assess the mechanical integrity of the tablets.
-
Water Content: Measurement of the moisture content, as water can promote degradation.
-
Data Presentation:
The quantitative data from the stability study should be presented in a clear, tabular format for easy comparison.
Table 1: Stability Data for this compound Tablets (Long-Term: 25°C/60%RH)
| Test | Specification | Initial | 3 Months | 6 Months | 9 Months | 12 Months |
| Appearance | White, round tablet | Conforms | Conforms | Conforms | Conforms | Conforms |
| Assay (%) | 95.0 - 105.0 | 100.2 | 99.8 | 99.5 | 99.1 | 98.7 |
| Total Impurities (%) | NMT 2.0 | 0.15 | 0.20 | 0.25 | 0.30 | 0.35 |
| Dissolution (%) | NLT 80% in 30 min | 95 | 94 | 93 | 92 | 91 |
Table 2: Stability Data for this compound Tablets (Accelerated: 40°C/75%RH)
| Test | Specification | Initial | 3 Months | 6 Months |
| Appearance | White, round tablet | Conforms | Conforms | Slight discoloration |
| Assay (%) | 95.0 - 105.0 | 100.2 | 98.5 | 96.8 |
| Total Impurities (%) | NMT 2.0 | 0.15 | 0.45 | 0.80 |
| Dissolution (%) | NLT 80% in 30 min | 95 | 90 | 85 |
NMT: Not More Than; NLT: Not Less Than. Data presented is hypothetical and for illustrative purposes.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Simplified signaling pathway of the NK2 receptor.
References
Technical Support Center: Saredutant Handling and Adsorption
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the adsorption of saredutant to laboratory ware. Adsorption can lead to inaccurate experimental results due to the loss of the compound from the solution. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to mitigate this issue.
Troubleshooting Guide
If you are experiencing low or inconsistent recovery of this compound, it may be due to adsorption to your labware. This guide provides a systematic approach to troubleshoot and resolve common issues.
Problem: Low or inconsistent recovery of this compound in aqueous solutions.
This is a primary indicator of adsorption. The following decision tree will guide you through identifying the cause and implementing a solution.
Caption: Troubleshooting workflow for low this compound recovery.
Frequently Asked Questions (FAQs)
Q1: Why does this compound adsorb to labware?
A1: this compound (C31H35Cl2N3O2) is a moderately lipophilic small molecule.[1][2] Adsorption to labware can be driven by hydrophobic interactions with plastic surfaces and both hydrophobic and electrostatic interactions with glass surfaces. Glass surfaces contain silanol groups (Si-OH) that can be ionized and interact with charged portions of a molecule.
Q2: What type of labware is recommended for working with this compound?
A2: For general use, polypropylene (PP) labware is recommended over glass. Polypropylene has a more inert and hydrophobic surface, which can reduce ionic interactions. For highly sensitive applications, consider using certified low-binding microplates and tubes.
Q3: Can I use glass labware?
A3: If glass labware is necessary for your experiment (e.g., for organic solvents), it is recommended to silanize the glass surface to minimize adsorption. Silanization masks the surface silanol groups, creating a more hydrophobic and inert surface.
Q4: How does the solvent composition affect this compound adsorption?
A4: The solvent can significantly influence adsorption. This compound is soluble in DMSO and can be prepared in various in vivo formulations containing PEG300, Tween-80, and corn oil.[3][4] The presence of detergents like Tween-80 or other excipients can reduce the non-specific binding of this compound to surfaces.[5]
Q5: What additives can I use in my aqueous buffer to prevent adsorption?
A5: Adding a small amount of a non-ionic surfactant or a blocking protein can significantly reduce adsorption.
-
Tween-20 or Triton X-100: Start with a low concentration (e.g., 0.01% to 0.05% v/v). These detergents will compete with this compound for binding to hydrophobic surfaces.
-
Bovine Serum Albumin (BSA): A concentration of 0.1% (w/v) can be effective. BSA will coat the labware surface, preventing this compound from binding.
Experimental Protocols
Protocol 1: Labware Surface Treatment - Silanization of Glassware
This protocol describes how to silanize glassware to reduce the adsorption of this compound.
Materials:
-
Glassware to be treated
-
Cleaning detergent
-
Deionized water
-
Oven
-
Silanizing agent (e.g., a 2% v/v solution of dimethyldichlorosilane in a non-polar solvent like hexane or toluene)
-
Fume hood
Procedure:
-
Cleaning: Thoroughly clean the glassware with a laboratory detergent, followed by extensive rinsing with deionized water.
-
Drying: Dry the glassware completely in an oven at 110°C for at least one hour.
-
Cooling: Allow the glassware to cool to room temperature in a desiccator.
-
Silanization (in a fume hood):
-
Rinse the inside surfaces of the cool, dry glassware with the silanizing solution, ensuring the entire surface is coated.
-
Let the glassware stand for 5-10 minutes.
-
-
Rinsing: Decant the silanizing solution and rinse the glassware thoroughly with the same non-polar solvent used for the silanizing solution, followed by a rinse with a polar solvent like methanol or ethanol to remove any unreacted silanizing agent.
-
Final Drying: Allow the glassware to air dry in a fume hood or in an oven at a low temperature.
Caption: Workflow for silanizing glassware.
Protocol 2: this compound Recovery Study to Quantify Adsorption
This protocol provides a method to determine the percentage of this compound lost to adsorption on different labware.
Materials:
-
This compound stock solution of known concentration
-
Assay buffer (with and without additives)
-
Different types of labware to be tested (e.g., polypropylene tubes, glass tubes, low-binding tubes)
-
Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare this compound Solutions: Prepare a known concentration of this compound in your assay buffer.
-
Incubation:
-
Aliquot the this compound solution into the different types of labware being tested.
-
Include a control where the this compound solution is prepared in a low-binding tube and immediately analyzed (this will serve as your 100% recovery reference).
-
Incubate the samples under your standard experimental conditions (time and temperature).
-
-
Sample Transfer: After incubation, transfer the solution from each test labware to a clean, low-binding analysis vial.
-
Quantification: Analyze the concentration of this compound in each sample using a validated analytical method.
-
Calculation: Calculate the percentage recovery for each labware type:
-
% Recovery = (Concentration in test labware / Concentration in control) * 100
-
% Adsorption = 100 - % Recovery
-
Data Presentation
Summarize your findings from the recovery study in a table for easy comparison.
| Labware Type | Surface Treatment | Buffer Additive (Concentration) | Incubation Time (min) | % this compound Recovery | % this compound Adsorption |
| Glass | None | None | 60 | ||
| Glass | Silanized | None | 60 | ||
| Polypropylene | None | None | 60 | ||
| Polypropylene | None | 0.05% Tween-20 | 60 | ||
| Low-Binding | None | None | 60 |
Visualization of this compound's Mechanism of Action
This compound is a selective antagonist of the Neurokinin-2 (NK2) receptor. The following diagram illustrates the general signaling pathway of the NK2 receptor and the point of inhibition by this compound.
Caption: this compound antagonism of the NK2 receptor signaling pathway.
References
Addressing lack of efficacy of Saredutant in preclinical models
This technical support center provides troubleshooting guidance for researchers encountering a lack of efficacy with the selective NK2 receptor antagonist, Saredutant, in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective antagonist of the Tachykinin NK2 receptor. It functions by blocking the binding of the endogenous ligand, Neurokinin A (NKA), to the NK2 receptor. This action inhibits the downstream signaling pathways associated with NKA, which are implicated in various physiological processes, including smooth muscle contraction, inflammation, and neurotransmission.
Q2: In which preclinical models has this compound previously shown efficacy?
This compound has demonstrated antidepressant-like and anxiolytic effects in several rodent models. For instance, in the Flinders Sensitive Line (FSL) rat, a genetic model of depression, this compound was shown to increase social interaction and reduce immobility in the forced swim test.[1] It also exhibited anxiolytic-like properties in the gerbil social interaction test and the mouse stress-induced hyperthermia model.[2]
Q3: What are the known reasons for the discontinuation of this compound's clinical development?
While this compound reached Phase III clinical trials for major depressive disorder and anxiety, its development was ultimately discontinued.[3][4] One significant factor that may have contributed to its clinical failure was a discrepancy in dosing. The plasma concentrations achieved in clinical trials were reportedly up to five times lower than the minimum effective doses observed in preclinical rodent models.[5] This highlights a potential disconnect between the preclinical and clinical dosing strategies, which may have resulted in insufficient target engagement in humans.
Troubleshooting Guide: Addressing Lack of Efficacy in Preclinical Models
This guide is designed to help researchers systematically troubleshoot experiments where this compound is not producing the expected results.
Issue 1: Suboptimal Drug Formulation and Administration
A common reason for a lack of efficacy in vivo is poor bioavailability of the test compound.
-
Question: Is the formulation of this compound appropriate for the chosen route of administration?
-
Troubleshooting Steps:
-
Verify Solubility: this compound is a lipophilic molecule. Ensure that the vehicle used for administration fully solubilizes the compound. Precipitates in the formulation will lead to inaccurate dosing.
-
Formulation Protocols: Consider using established formulation protocols for this compound in animal studies. A common approach involves a multi-component solvent system. For example, a solution can be prepared by dissolving this compound in DMSO, followed by dilution with PEG300, Tween-80, and saline.
-
Route of Administration: The choice of administration route (e.g., intraperitoneal, oral) can significantly impact bioavailability. Refer to literature for routes that have been shown to be effective in similar preclinical models.
-
Table 1: Example Formulations for this compound in Animal Studies
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Solubility |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.08 mg/mL |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.08 mg/mL |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.08 mg/mL |
Note: If precipitation occurs during preparation, gentle heating and/or sonication may aid in dissolution.
Issue 2: Inappropriate Dosing Regimen
The dose of this compound is critical for observing a therapeutic effect.
-
Question: Is the dose of this compound sufficient to achieve adequate target engagement?
-
Troubleshooting Steps:
-
Dose-Response Studies: If a lack of efficacy is observed at a single dose, it is crucial to perform a dose-response study to determine if a therapeutic window exists.
-
Review Preclinical Data: Consult published studies for effective dose ranges in relevant animal models. For example, in the FSL rat model of depression, doses of 3 and 10 mg/kg of this compound were effective, while 1 mg/kg was not.
-
Consider Plasma Concentrations: If possible, measure the plasma concentration of this compound to ensure that it reaches levels that are known to be effective in preclinical models. As noted, a potential reason for the clinical failure of this compound was the significantly lower plasma concentrations in humans compared to effective concentrations in rodents.
-
Table 2: Effective Doses of this compound in a Preclinical Depression Model
| Animal Model | Dose (mg/kg) | Outcome |
| FSL Rat | 1 | No effect on immobility |
| FSL Rat | 3 | Significantly reduced immobility |
| FSL Rat | 10 | Significantly reduced immobility and increased social interaction |
Issue 3: Inappropriate Animal Model Selection
The choice of animal model is critical for observing the desired pharmacological effects.
-
Question: Is the selected animal model appropriate for studying the effects of an NK2 receptor antagonist?
-
Troubleshooting Steps:
-
Species-Specific Differences: The distribution and function of NK2 receptors can vary between species. For example, in many animal smooth muscle preparations, both NK1 and NK2 receptor antagonists are required for complete antagonism, whereas in the human intestine, NK2 antagonists are often sufficient. Ensure that the chosen animal model has a well-characterized NK2 receptor system relevant to the disease being studied.
-
Disease Model Validity: The pathophysiology of the chosen animal model should ideally involve the NK2 receptor pathway. For example, some models of visceral hypersensitivity and intestinal motility have been successfully used to screen NK2 antagonists.
-
Genetic Models: Consider using genetic models where the target pathway is known to be dysregulated, such as the Flinders Sensitive Line (FSL) rat for depression research.
-
Issue 4: Experimental Design and Confounding Factors
Various experimental parameters can influence the outcome of a study.
-
Question: Are there any confounding factors in the experimental design that could be masking the effect of this compound?
-
Troubleshooting Steps:
-
Stress Levels: The level of stress in an animal model can influence the activity of the tachykinin system. Some studies suggest that the effects of this compound are more pronounced under stressful conditions.
-
Timing of Administration and Behavioral Testing: The pharmacokinetic profile of this compound should be considered when designing the timing of drug administration relative to behavioral testing.
-
Positive Controls: Always include a positive control with a known mechanism of action in the relevant model to validate the experimental setup.
-
Experimental Protocols
Forced Swim Test in FSL Rats (Adapted from)
-
Animals: Flinders Sensitive Line (FSL) and Flinders Resistant Line (FRL) rats.
-
Drug Administration: Administer this compound (1, 3, or 10 mg/kg) or vehicle via an appropriate route (e.g., intraperitoneal) for 14 consecutive days.
-
Test Apparatus: A cylindrical container (40 cm high x 20 cm in diameter) filled with water (25°C) to a depth of 30 cm.
-
Procedure: On day 14, approximately 22 hours after the final dose, place each rat individually into the swim cylinder for a 5-minute test session.
-
Data Analysis: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
Visualizations
Caption: this compound blocks Neurokinin A from binding to the NK2 receptor.
Caption: A logical workflow for troubleshooting preclinical efficacy issues.
References
- 1. This compound, an NK2 receptor antagonist, has both antidepressant-like effects and synergizes with desipramine in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neurokinin NK2 antagonist, this compound, ameliorates stress-induced conditions without impairing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugpatentwatch.com [drugpatentwatch.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. Innovative Drugs to Treat Depression: Did Animal Models Fail to Be Predictive or Did Clinical Trials Fail to Detect Effects? - PMC [pmc.ncbi.nlm.nih.gov]
Saredutant Dose-Response Analysis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for conducting and interpreting dose-response curve analysis of Saredutant. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as SR-48968) is a potent and selective non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor.[1] Its primary mechanism of action is to block the binding of the endogenous ligand, neurokinin A (NKA), to the NK2 receptor, thereby inhibiting its downstream signaling.[2] this compound was investigated for its potential as an anxiolytic and antidepressant.[3]
Q2: What are the expected downstream signaling pathways activated by the NK2 receptor?
A2: The NK2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq and Gs proteins.[4][5]
-
Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).
-
Gs pathway activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (camp).
Q3: What are typical dose ranges for this compound in preclinical and clinical studies?
A3: Preclinical studies in rodents have utilized oral doses ranging from 1 to 30 mg/kg to evaluate its anxiolytic and antidepressant-like effects. In human clinical trials for depression, a daily oral dose of 100 mg has been investigated.
Q4: What are the key parameters to determine from a this compound dose-response curve?
A4: The primary parameters to determine are the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values. The IC50 represents the concentration of this compound required to inhibit 50% of the specific binding of a radiolabeled ligand or to inhibit 50% of the functional response induced by an agonist. The EC50 would be relevant if this compound exhibited agonist activity, but as an antagonist, IC50 is the key metric. The Hill slope, which describes the steepness of the curve, is also an important parameter.
Troubleshooting Guides
Radioligand Binding Assays
| Problem | Potential Cause | Solution |
| High non-specific binding | Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd value. |
| Insufficient washing. | Increase the number and/or volume of wash steps with ice-cold buffer. | |
| Hydrophobic interactions of the radioligand with filters or plates. | Pre-treat filters/plates with a blocking agent like polyethyleneimine (PEI) or bovine serum albumin (BSA). | |
| Low or no specific binding | Degraded receptor preparation. | Ensure proper storage and handling of cell membranes. Confirm receptor expression via Western blot. |
| Incorrect buffer composition (pH, ions). | Optimize buffer conditions. Ensure the presence of necessary divalent cations if required. | |
| Insufficient incubation time to reach equilibrium. | Determine the time to equilibrium through kinetic experiments (association and dissociation assays). | |
| High well-to-well variability | Inconsistent pipetting. | Use calibrated pipettes and ensure proper mixing. |
| Cell membrane clumping. | Ensure homogenous resuspension of the membrane preparation before plating. | |
| Temperature fluctuations during incubation. | Use a temperature-controlled incubator and ensure plates are evenly heated. |
Functional Cell-Based Assays (e.g., Calcium Mobilization, cAMP)
| Problem | Potential Cause | Solution |
| Low signal-to-noise ratio | Low receptor expression in the cell line. | Use a cell line with higher receptor expression or optimize transfection efficiency for transient expression. |
| Suboptimal agonist concentration. | Perform an agonist dose-response curve to determine the EC80 concentration for antagonist inhibition assays. | |
| Cell health issues. | Ensure cells are healthy, within a low passage number, and plated at an optimal density. | |
| High background signal | Constitutive receptor activity. | This may be inherent to the receptor. Consider using an inverse agonist to establish a baseline. |
| Assay components interfere with the detection system. | Run controls with assay buffer and vehicle to identify interfering components. | |
| Irreproducible dose-response curves | Edge effects on the assay plate. | Avoid using the outer wells of the plate or fill them with buffer/media to maintain humidity. |
| Variation in cell passage number. | Use cells within a defined passage number range for all experiments. | |
| Inconsistent incubation times. | Precisely control the timing of compound addition and signal reading. |
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| Ki (antagonist binding affinity) | 0.51 nM | [125I]NKA binding to rat duodenum membrane | |
| pIC50 | 9.29 | [125I]NKA binding to rat duodenum membrane | |
| Effective Dose (preclinical) | 3 and 10 mg/kg (i.p.) | Reduced immobility in forced swim test in rats | |
| Effective Dose (preclinical) | 10 mg/kg (i.p.) | Increased social interaction in rats | |
| Clinical Dose | 100 mg (oral) | Inhibition of NKA-induced bronchoconstriction in asthmatics |
Experimental Protocols
Radioligand Competition Binding Assay for this compound
This protocol is a representative method for determining the IC50 value of this compound at the NK2 receptor.
1. Materials:
-
Cell membranes from a cell line stably expressing the human NK2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-SR48968 or a suitable iodinated NK2 receptor agonist like [¹²⁵I]-NKA.
-
Non-labeled this compound for competition.
-
Non-specific binding control: A high concentration of a non-related NK2 receptor ligand.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation cocktail and microplate scintillation counter.
2. Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Assay buffer
-
Radioligand at a concentration close to its Kd.
-
This compound at varying concentrations.
-
For total binding wells, add vehicle instead of this compound.
-
For non-specific binding wells, add a saturating concentration of a non-labeled competitor.
-
-
Initiate the binding reaction by adding the cell membrane preparation (typically 20-50 µg of protein per well).
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the assay by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Subtract the average counts per minute (CPM) of non-specific binding from all other wells to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.
Visualizations
References
- 1. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound, an NK2 receptor antagonist, has both antidepressant-like effects and synergizes with desipramine in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. biorxiv.org [biorxiv.org]
Technical Support Center: Overcoming Saredutant Delivery Challenges for CNS Targets
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for navigating the complexities of delivering saredutant to Central Nervous System (CNS) targets. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the predicted challenges in delivering this compound across the Blood-Brain Barrier (BBB)?
A1: Based on its physicochemical properties, this compound presents a mixed profile for CNS penetration. While its topological polar surface area (TPSA) is favorable, its high molecular weight and predicted high lipophilicity may pose challenges.
-
High Molecular Weight: this compound has a molecular weight of 552.53 g/mol , which is above the generally accepted optimal range of <450 g/mol for CNS drugs[1]. This larger size can hinder passive diffusion across the tight junctions of the BBB.
-
High Lipophilicity: The predicted XLogP for this compound is 6.27[2]. While a moderate degree of lipophilicity is required to cross the BBB, very high values can lead to increased binding to plasma proteins and non-specific binding within the brain tissue, potentially reducing the unbound concentration available to engage the target.
-
Potential for P-glycoprotein (P-gp) Efflux: Although not definitively confirmed in publicly available literature, molecules with high lipophilicity can be substrates for efflux transporters like P-glycoprotein (P-gp) at the BBB. If this compound is a P-gp substrate, it would be actively transported out of the brain, significantly limiting its CNS exposure.
Q2: Is this compound likely to be a substrate for P-glycoprotein (P-gp)?
A2: There is no direct experimental evidence in the public domain confirming that this compound is a P-gp substrate. However, its high lipophilicity is a characteristic shared by many known P-gp substrates[3]. Therefore, it is crucial to experimentally determine the P-gp efflux ratio for this compound to accurately assess its potential for CNS penetration.
Q3: What formulation strategies could potentially improve the CNS delivery of this compound?
A3: Several formulation strategies could be explored to enhance the brain uptake of this compound:
-
Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, could protect it from metabolic degradation and potentially facilitate its transport across the BBB[4].
-
Prodrug Approach: Modifying the this compound molecule to create a more lipophilic or actively transported prodrug that is converted to the active form in the brain is a viable strategy[4].
-
Intranasal Delivery: Bypassing the BBB altogether through intranasal administration is a promising alternative route for direct-to-brain delivery.
Troubleshooting Guides
In Vitro Blood-Brain Barrier (BBB) Model: Low Transendothelial Electrical Resistance (TEER)
Problem: You are establishing an in vitro BBB model (e.g., Caco-2 or co-culture with brain endothelial cells and astrocytes) to test this compound permeability, but the TEER values are consistently low, indicating a leaky monolayer.
| Potential Cause | Troubleshooting Step |
| Cell Culture Conditions | Ensure optimal cell seeding density and allow sufficient time for differentiation (typically 21 days for Caco-2 cells). Use high-quality, pre-coated Transwell inserts. |
| Media Composition | Supplementing the media with hydrocortisone can enhance tight junction formation. Ensure the media is fresh and at the correct pH. |
| Cell Line Integrity | Use a low passage number for the cell line, as high passage numbers can lead to a loss of differentiation capacity. |
| Measurement Technique | Ensure the "chopstick" electrodes are properly positioned and not touching the cell monolayer. Allow the plate to equilibrate to room temperature before measurement. |
dot
Caption: Troubleshooting workflow for low TEER values.
In Vitro Permeability Assay: High Variability
Problem: You are performing a Caco-2 permeability assay with this compound, and the results show high variability between wells and experiments.
| Potential Cause | Troubleshooting Step |
| Compound Solubility | This compound's high lipophilicity may lead to poor aqueous solubility. Ensure it is fully dissolved in the transport buffer. A small percentage of a co-solvent like DMSO can be used, but the final concentration should be low (<1%) to avoid cell toxicity. |
| Non-specific Binding | The compound may be binding to the plastic of the assay plate. Include a protein like Bovine Serum Albumin (BSA) in the receiver buffer to reduce non-specific binding. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for potentially viscous solutions. |
| Edge Effects | Avoid using the outermost wells of the multi-well plate, as they are more prone to evaporation and temperature fluctuations. |
dot
Caption: Troubleshooting workflow for high permeability variability.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Implication for CNS Delivery |
| Molecular Weight | 552.53 g/mol | Potentially unfavorable (ideal <450 g/mol ) |
| Topological Polar Surface Area (TPSA) | 52.7 Ų | Favorable (ideal <90 Ų) |
| XLogP (Predicted) | 6.27 | Potentially unfavorable (high lipophilicity) |
| Hydrogen Bond Donors | 1 | Favorable (ideal ≤3) |
| Hydrogen Bond Acceptors | 5 | Borderline (ideal <7) |
Experimental CNS Delivery Parameters for this compound (To be Determined)
| Parameter | Experimental Value | Method |
| Apparent Permeability (Papp) in Caco-2 (A-B) | Not available | Caco-2 Permeability Assay |
| Apparent Permeability (Papp) in Caco-2 (B-A) | Not available | Caco-2 Permeability Assay |
| Efflux Ratio (B-A / A-B) | Not available | Caco-2 Permeability Assay |
| Brain-to-Plasma Ratio (Kp) | Not available | In vivo Biodistribution Study |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | Not available | In vivo Biodistribution with Brain Slice Method |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for this compound
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell inserts at a density of 6 x 10^4 cells/cm².
-
Culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monitor monolayer integrity by measuring Transendothelial Electrical Resistance (TEER) weekly. Proceed with the assay when TEER values are stable and >200 Ω·cm².
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Prepare the dosing solution of this compound in transport buffer. A final DMSO concentration of <1% is recommended if required for solubility.
-
For apical-to-basolateral (A-B) permeability, add the this compound dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
For basolateral-to-apical (B-A) permeability, add the this compound dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
dot
Caption: Experimental workflow for the Caco-2 permeability assay.
Protocol 2: In Vivo Brain Penetration Study
-
Animal Dosing:
-
Administer this compound to a cohort of rodents (e.g., mice or rats) via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Use a formulation that ensures adequate bioavailability.
-
-
Sample Collection:
-
At predetermined time points post-dosing (e.g., 0.5, 1, 2, 4, 6, and 24 hours), collect blood samples via cardiac puncture into heparinized tubes.
-
Immediately following blood collection, euthanize the animals and perfuse the vasculature with saline to remove residual blood from the brain.
-
Harvest the brains and store them at -80°C until analysis.
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
Perform protein precipitation on both plasma and brain homogenate samples.
-
-
Quantitative Analysis:
-
Determine the concentration of this compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point.
-
dot
Caption: this compound's pathway to CNS target engagement.
References
- 1. Validated LC-MS/MS method for simultaneous quantification of resveratrol levels in mouse plasma and brain and its application to pharmacokinetic and brain distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C31H35Cl2N3O2 | CID 104974 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Saredutant vs. Other NK2 Receptor Antagonists: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of Saredutant (SR 48968) with other neurokinin-2 (NK2) receptor antagonists. The data presented herein is compiled from various preclinical and clinical studies to assist researchers in evaluating the relative performance of these compounds in relevant biological models.
Introduction to NK2 Receptor Antagonists
Neurokinin-2 (NK2) receptors, a class of G-protein coupled receptors, are primarily activated by the neuropeptide neurokinin A (NKA).[1] These receptors are expressed in various tissues, including the smooth muscle of the respiratory, gastrointestinal, and genitourinary tracts, as well as within the central nervous system. Consequently, NK2 receptor antagonists have been investigated for their therapeutic potential in a range of disorders, including asthma, irritable bowel syndrome, anxiety, and depression.[2] this compound is a selective, non-peptide NK2 receptor antagonist that has been extensively studied for its potential anxiolytic and antidepressant effects.[3][4][5] This guide focuses on the in vivo data comparing this compound to other notable NK2 receptor antagonists.
Comparative In Vivo Efficacy
The in vivo efficacy of this compound has been evaluated primarily in rodent models of anxiety and depression, and in clinical studies of bronchoconstriction. This section compares its performance with other NK2 receptor antagonists in these key therapeutic areas.
Antidepressant and Anxiolytic Activity
This compound has demonstrated significant antidepressant- and anxiolytic-like effects in various rodent models. The following tables summarize the available quantitative data from key in vivo studies.
Table 1: In Vivo Efficacy of this compound in Rodent Models of Depression and Anxiety
| Compound | Animal Model | Species | Dose Range | Route of Administration | Key Findings |
| This compound | Forced Swim Test | Rat | 2.5, 5, 10 mg/kg | i.p. | Dose-dependent decrease in immobility time, with maximal effect at 2.5 mg/kg. At 3 and 10 mg/kg, significantly reduced immobility. |
| This compound | Elevated Plus Maze | Mouse | 1, 3 mg/kg | i.p. | Increased percentage of time and entries in open arms. |
| This compound | Social Interaction Test | Gerbil | 3-10 mg/kg | p.o. | Produced anxiolytic-like effects. |
| This compound | Tonic Immobility Test | Gerbil | 5-10 mg/kg | i.p. | Produced antidepressant-like effects. |
| GR159897 | Exploration-based anxiety models | Rodents | Not specified | Not specified | Effective in elevated plus-maze and light/dark tests. |
Table 2: Comparative Efficacy of NK2 Receptor Antagonists in the Gerbil Social Interaction Test
| Compound | Species | Dose | Route of Administration | Effect on Social Interaction |
| This compound | Gerbil | 3-10 mg/kg | p.o. | Anxiolytic-like effect |
| Osanetant (NK3 antagonist) | Gerbil | 3-10 mg/kg | p.o. | Anxiolytic-like effect |
| Diazepam (Benzodiazepine) | Gerbil | 1 mg/kg | p.o. | Anxiolytic-like effect |
| Buspirone (Anxiolytic) | Gerbil | 10 mg/kg | p.o. | Anxiolytic-like effect |
This data is based on a study that investigated the anxiolytic- and antidepressant-like effects of various neurokinin receptor antagonists in gerbils.
Bronchoconstriction
The ability of NK2 receptor antagonists to inhibit neurokinin A-induced bronchoconstriction has been a key area of investigation, particularly for asthma.
Table 3: In Vivo Efficacy of this compound and Nepadutant on NKA-Induced Bronchoconstriction in Mild Asthmatics
| Compound | Dose | Route of Administration | Effect on NKA-induced Bronchoconstriction |
| This compound (SR 48968) | 100 mg | Oral | Significant inhibition. |
| Nepadutant (MEN 11420) | 2 mg and 8 mg | i.v. | Significant inhibition. |
A study directly comparing the effects of this compound and Nepadutant in asthmatic patients demonstrated that both compounds significantly inhibited NKA-induced bronchoconstriction. Another study also noted that both this compound and nepadutant caused a small but significant inhibition in neurokinin A-induced bronchoconstriction in mild asthmatics.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. The following are protocols for two commonly used behavioral models in the evaluation of NK2 receptor antagonists.
Forced Swim Test (Rat)
The forced swim test is a widely used model to screen for antidepressant-like activity.
Apparatus: A transparent Plexiglas cylinder (typically 40-60 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm, preventing the rat from touching the bottom or escaping.
Procedure:
-
Pre-test session: On the first day, rats are individually placed in the cylinder for a 15-minute session. This is done to induce a state of behavioral despair.
-
Drug administration: On the second day, animals are administered the test compound (e.g., this compound) or vehicle at a specified time before the test session.
-
Test session: Rats are placed back into the cylinder for a 5-minute session. The session is typically video-recorded for later analysis.
-
Data analysis: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is scored. A decrease in immobility time is indicative of an antidepressant-like effect.
Elevated Plus Maze (Mouse)
The elevated plus maze is a standard behavioral assay for assessing anxiety-like behavior in rodents.
Apparatus: The maze is shaped like a plus sign and is elevated above the floor (typically 50-80 cm). It consists of two open arms and two closed arms (enclosed by high walls). The dimensions of the arms are typically around 25-30 cm in length and 5 cm in width.
Procedure:
-
Acclimation: Mice are brought to the testing room at least 30-60 minutes before the test to acclimate.
-
Drug administration: The test compound or vehicle is administered at a specified time before placing the mouse on the maze.
-
Test session: Each mouse is placed in the center of the maze, facing an open arm, and is allowed to explore freely for a 5-minute period. The session is recorded by an overhead video camera.
-
Data analysis: The primary measures of anxiety are the number of entries into and the time spent in the open arms. An increase in these parameters suggests an anxiolytic effect. Total distance traveled or number of closed arm entries can be used to assess general locomotor activity.
Signaling Pathways and Experimental Workflows
NK2 Receptor Signaling Pathway
The NK2 receptor is a G-protein coupled receptor that, upon activation by Neurokinin A, primarily signals through the Gq alpha subunit. This initiates a cascade involving the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).
References
- 1. What are NK2R agonists and how do they work? [synapse.patsnap.com]
- 2. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 3. This compound, an NK2 receptor antagonist, has both antidepressant-like effects and synergizes with desipramine in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral effects of this compound, a tachykinin NK2 receptor antagonist, in experimental models of mood disorders under basal and stress-related conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ggriebel.perso.worldonline.fr [ggriebel.perso.worldonline.fr]
A Comparative Analysis of Saredutant and Ibodutant in Preclinical Models of Visceral Pain
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Tachykinin NK2 Receptor Antagonists
Visceral pain, a hallmark of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS), remains a significant challenge in clinical practice. The tachykinin system, particularly the neurokinin 2 (NK2) receptor, has emerged as a promising target for therapeutic intervention. This guide provides a detailed comparison of two selective NK2 receptor antagonists, saredutant and ibodutant, based on their performance in preclinical visceral pain models.
Mechanism of Action: Targeting the Tachykinin NK2 Receptor Pathway
This compound and ibodutant exert their analgesic effects by competitively antagonizing the tachykinin NK2 receptor. These receptors are predominantly expressed in the gastrointestinal tract, respiratory system, and urinary tract.[1] In the context of visceral pain, the binding of the endogenous ligand, neurokinin A (NKA), to NK2 receptors on primary afferent neurons is believed to contribute to the sensitization of these neurons, leading to hyperalgesia and allodynia.[2] By blocking this interaction, this compound and ibodutant can mitigate the hyperexcitability of sensory pathways, thereby reducing the perception of visceral pain. The stimulation of tachykinin receptors leads to the activation of phospholipase C and a subsequent increase in intracellular calcium levels.[3]
Comparative Efficacy in Visceral Pain Models
Both this compound and ibodutant have demonstrated efficacy in animal models of visceral hypersensitivity. Preclinical studies indicate that both compounds can inhibit hypersensitive responses to colorectal distension, a standard method for assessing visceral pain in rodents.
A key preclinical study investigating ibodutant in a model of 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis in guinea pigs revealed a significant, dose-dependent inhibition of visceral hypersensitivity. Notably, this study highlighted a greater efficacy of ibodutant in female subjects, a finding that mirrors observations in some clinical trials for visceral pain agents.
Table 1: Efficacy of Ibodutant in a Guinea Pig Model of TNBS-Induced Visceral Hypersensitivity
| Treatment Group | Dose (mg/kg, s.c.) | Animal Model | Pain Assessment | Key Findings |
| Ibodutant | 0.33, 0.65, 1.9, 6.5 | Female and male guinea pigs with TNBS-induced colitis | Electromyographic recording of abdominal contractions in response to colorectal distension (CRD) | Prevented increased visceral hypersensitivity to CRD in both sexes, with greater efficacy observed in females at lower doses. |
| This compound | Data not available | Rats, guinea pigs, or gerbils with TNBS-induced colitis or restraint stress | Inhibition of rectal hypersensitive responses | Effective in inhibiting visceral hypersensitivity.[3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following protocols outline the key experiments cited in the evaluation of ibodutant and the general approach used for this compound.
Ibodutant: TNBS-Induced Colitis and Visceral Pain Assessment in Guinea Pigs
-
Animal Model: Colitis was induced in female and male guinea pigs by intrarectal administration of TNBS (0.5 mL of a 30 mg/mL solution in 30% ethanol). This procedure creates a localized inflammation and subsequent visceral hypersensitivity.[4]
-
Drug Administration: Ibodutant was administered subcutaneously (s.c.) at doses of 0.33, 0.65, 1.9, and 6.5 mg/kg, 30 minutes prior to the assessment of visceral pain.
-
Visceral Pain Assessment: Three days after TNBS instillation, visceral sensitivity was measured by recording the electromyographic (EMG) activity of the abdominal muscles in response to colorectal distension (CRD). The number of abdominal contractions was quantified as an index of the visceromotor response to pain.
This compound: General Approach in Visceral Pain Models
-
Animal Models: Visceral hypersensitivity was induced in rats, guinea pigs, or gerbils using either chemical irritation with TNBS or psychological stress (restraint).
-
Drug Administration: this compound was administered to the animals prior to the assessment of visceral pain. The exact doses and routes of administration are not specified in the available summary.
-
Visceral Pain Assessment: The primary endpoint was the inhibition of rectal hypersensitive responses, likely measured through behavioral observation of the abdominal withdrawal reflex or EMG recordings of the visceromotor response to colorectal distension.
Summary and Conclusion
Both this compound and ibodutant, as selective tachykinin NK2 receptor antagonists, have demonstrated efficacy in attenuating visceral pain in preclinical models. The available data for ibodutant provides specific dose-response information in a TNBS-induced colitis model in guinea pigs, highlighting a notable gender-specific effect. While this compound is also reported to be effective in similar models, a lack of publicly available, detailed quantitative data prevents a direct head-to-head comparison of potency and efficacy.
For researchers and drug development professionals, these findings underscore the therapeutic potential of targeting the NK2 receptor for the management of visceral pain. The gender-related differences observed with ibodutant suggest that this may be an important consideration in the clinical development and application of this class of compounds. Further studies providing direct comparative data for this compound and ibodutant would be invaluable for a more definitive assessment of their relative pharmacological profiles.
References
- 1. Visceral and Somatic Hypersensitivity in TNBS induced Colitis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Experimental Models of Irritable Bowel Syndrome and the Role of the Enteric Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gender‐related differential effect of tachykinin NK2 receptor‐mediated visceral hyperalgesia in guinea pig colon - PMC [pmc.ncbi.nlm.nih.gov]
Saredutant vs. SSRIs: A Comparative Analysis of Efficacy in Preclinical Animal Models
For researchers and professionals in drug development, this guide provides a comparative overview of the efficacy of saredutant, a neurokinin-2 (NK2) receptor antagonist, and Selective Serotonin Reuptake Inhibitors (SSRIs) in established animal models of depression and anxiety. This analysis is based on available preclinical data and aims to highlight the distinct pharmacological profiles and potential therapeutic applications of these two classes of compounds.
This compound, an NK2 receptor antagonist, and SSRIs, which modulate serotonergic neurotransmission, represent different therapeutic strategies for mood and anxiety disorders.[1][2] While SSRIs are a cornerstone of current treatment, this compound was investigated for its potential as a novel antidepressant and anxiolytic.[1][3] This guide synthesizes data from key preclinical studies to facilitate a comparative understanding of their efficacy.
Comparative Efficacy Data
The following table summarizes the quantitative data from preclinical studies on this compound and representative SSRIs in two widely used behavioral paradigms: the Forced Swim Test (FST) and the Elevated Plus Maze (EPM). It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from separate investigations.
| Compound | Animal Model | Test | Dose | Key Finding | Citation |
| This compound | Flinders Sensitive Line (FSL) Rats | Forced Swim Test | 3 and 10 mg/kg | Significantly reduced immobility time. | [4] |
| Flinders Sensitive Line (FSL) Rats | Social Interaction Test | 10 mg/kg | Increased social interaction. | ||
| Fluoxetine | Rats | Forced Swim Test | 1-5 mg/kg (chronic) | Decreased immobility and increased swimming. | |
| Mice | Elevated Plus Maze | 20 mg/kg (acute) | Significantly decreased time spent in open arms. | ||
| Rats | Elevated Plus Maze | 5.0 mg/kg (acute & chronic) | Anxiogenic effect, reducing time in open arms. | ||
| Sertraline | Mice | Elevated Plus Maze | 10 mg/kg (acute) | Significantly decreased time spent in open arms. | |
| Paroxetine | Rats | Forced Swim Test | Not specified | Selectively increased swimming behavior. | |
| Mice | Elevated Plus Maze | up to 20 mg/kg p.o. | No significant effect on time in open arms. |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and SSRIs are central to understanding their pharmacological effects.
This compound acts as a selective antagonist of the NK2 receptor. By blocking this receptor, it inhibits the signaling cascade initiated by its endogenous ligand, neurokinin A. This mechanism is implicated in modulating stress responses, anxiety, and depressive-like behaviors.
SSRIs, on the other hand, function by selectively inhibiting the serotonin transporter (SERT). This action blocks the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thereby increasing the concentration of serotonin available to bind to postsynaptic receptors. This enhancement of serotonergic neurotransmission is believed to underlie their therapeutic effects in depression and anxiety.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Forced Swim Test (FST)
The Forced Swim Test is a behavioral despair model used to assess antidepressant efficacy.
Objective: To measure the effect of a compound on the duration of immobility, a state of behavioral despair, in rodents forced to swim in an inescapable cylinder of water.
Apparatus: A transparent glass cylinder (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.
Procedure:
-
Pre-Test Session (Day 1): Naive animals are placed individually into the swim cylinder for a 15-minute period. This session serves as an initial exposure to the stressor.
-
Drug Administration: Animals are administered the test compound (this compound or SSRI) or vehicle at specified time points before the test session. Dosing regimens can be acute or chronic.
-
Test Session (Day 2): 24 hours after the pre-test, the animals are again placed in the swim cylinder for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility (the animal makes only minimal movements to keep its head above water), swimming, and climbing behaviors are recorded by a trained observer or automated tracking software.
Endpoint Measures:
-
Primary: Duration of immobility. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Secondary: Duration of active behaviors such as swimming and climbing. Different classes of antidepressants can differentially affect these active behaviors; for instance, SSRIs tend to increase swimming, while noradrenergic compounds may increase climbing.
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used model to assess anxiolytic or anxiogenic effects of pharmacological agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, an NK2 receptor antagonist, has both antidepressant-like effects and synergizes with desipramine in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Saredutant's Antagonism of the NK2 Receptor: An In Vitro Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Saredutant's in vitro performance as a Neurokinin 2 (NK2) receptor antagonist against other alternatives. Supporting experimental data and detailed methodologies are presented to facilitate informed decisions in research and development.
This compound (SR 48968) is a potent and selective non-peptide antagonist of the tachykinin NK2 receptor.[1][2] The NK2 receptor, a G-protein coupled receptor (GPCR), is primarily activated by Neurokinin A (NKA), triggering a cascade of intracellular signaling events.[3] In vitro validation of this compound's antagonism is crucial for understanding its mechanism of action and for the development of novel therapeutics targeting conditions such as anxiety, depression, and irritable bowel syndrome. This guide compares the in vitro binding affinity of this compound with other known NK2 receptor antagonists, Ibodutant and Nepadutant, and provides a detailed protocol for a standard in vitro validation assay.
Comparative Analysis of NK2 Receptor Antagonists
The binding affinity of this compound and its alternatives to the human NK2 receptor has been quantified using in vitro radioligand binding assays. The inhibition constant (pKi) is a measure of the binding affinity of a ligand to a receptor; a higher pKi value indicates a stronger binding affinity. The data presented below was obtained from studies on human colon smooth muscle membranes.[1][4]
| Compound | Target | Tissue/Cell Line | Radioligand | pKi |
| This compound | Human NK2 Receptor | Human Colon Smooth Muscle Membranes | [125I]NKA | 9.2 |
| Ibodutant | Human NK2 Receptor | Human Colon Smooth Muscle Membranes | [125I]NKA | 9.9 |
| Nepadutant | Human NK2 Receptor | Human Colon Smooth Muscle Membranes | [125I]NKA | 8.4 |
Experimental Methodologies
The validation of this compound's antagonism at the NK2 receptor is typically performed using a competitive radioligand binding assay. This assay measures the ability of an unlabeled compound (the antagonist, e.g., this compound) to displace a radiolabeled ligand that is known to bind to the receptor.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of this compound for the human NK2 receptor.
Materials:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK2 receptor, or from tissues endogenously expressing the receptor (e.g., human colon smooth muscle).
-
Radioligand: [125I]-Neurokinin A ([125I]NKA).
-
Unlabeled Ligand (Competitor): this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors.
-
Wash Buffer: Cold assay buffer.
-
Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine to reduce non-specific binding.
-
Scintillation Counter and Scintillation Fluid .
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
-
Assay Setup:
-
Perform the assay in a 96-well plate.
-
Total Binding: Add membrane preparation, radioligand ([125I]NKA) at a concentration near its Kd, and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of an unlabeled NK2 receptor agonist (e.g., Neurokinin A) to saturate the receptors.
-
Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Molecular Interactions and Experimental Process
To better understand the underlying biology and the experimental approach, the following diagrams illustrate the NK2 receptor signaling pathway and the workflow of the in vitro validation assay.
Caption: NK2 Receptor Signaling Pathway and this compound's Mechanism of Action.
Caption: Workflow for In Vitro Validation of an NK2 Receptor Antagonist.
References
- 1. Characterization of ibodutant at NK(2) receptor in human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MEN 11420 (Nepadutant), a novel glycosylated bicyclic peptide tachykinin NK2 receptor antagonist | Semantic Scholar [semanticscholar.org]
- 3. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. ovid.com [ovid.com]
A Comparative Analysis of Saredutant and Osanetant in Preclinical Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two investigational drug candidates, Saredutant (an NK2 receptor antagonist) and Osanetant (an NK3 receptor antagonist), in established preclinical models of anxiety. The data presented herein is intended to offer an objective overview of their anxiolytic potential, supported by experimental evidence.
Introduction
Anxiety disorders represent a significant global health concern, and the development of novel anxiolytic agents with improved efficacy and tolerability remains a key focus of pharmaceutical research. The tachykinin system, with its neurokinin (NK) receptors, has emerged as a promising target for the modulation of stress and anxiety-related behaviors. This guide focuses on the preclinical profiles of this compound and Osanetant, which selectively target the NK2 and NK3 receptors, respectively.
Mechanism of Action: Targeting the Tachykinin System
This compound and Osanetant exert their effects by antagonizing different receptors within the tachykinin family. Tachykinin receptors are G-protein coupled receptors that, upon activation by their endogenous ligands (Substance P, Neurokinin A, and Neurokinin B), initiate a signaling cascade involving the activation of phospholipase C (PLC). This leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), ultimately influencing neuronal excitability.
This compound is a selective antagonist of the Neurokinin-2 (NK2) receptor .[1] By blocking the action of Neurokinin A (NKA) at this receptor, this compound is hypothesized to modulate neuronal circuits implicated in anxiety and stress responses.
Osanetant is a selective antagonist of the Neurokinin-3 (NK3) receptor .[2] It competitively binds to and blocks the activity of the NK3 receptor in the central nervous system, thereby inhibiting signaling mediated by Neurokinin B (NKB).[2]
Figure 1: Tachykinin Receptor Signaling Pathway and points of intervention for this compound and Osanetant.
Preclinical Anxiety Models: A Comparative Overview
The anxiolytic potential of this compound and Osanetant has been evaluated in several well-established rodent models of anxiety. These models are designed to assess unconditioned fear and anxiety-like behaviors.
Gerbil Social Interaction Test
The social interaction test in gerbils is a sensitive model for detecting anxiolytic drug effects. Anxious animals tend to exhibit reduced social interaction time.
Experimental Protocol: Pairs of unfamiliar male gerbils are placed in a novel, brightly lit arena, and the total time they spend in active social interaction (e.g., sniffing, grooming, following) is recorded over a 10-minute session. The test is conducted under conditions designed to be mildly anxiogenic (unfamiliar partner and environment, bright lighting).
Figure 2: Experimental workflow for the Gerbil Social Interaction Test.
Comparative Data:
| Treatment | Dose (mg/kg, p.o.) | Social Interaction Time (s) |
| Vehicle | - | ~100 |
| This compound | 3 | ~150 |
| 10 | ~175 | |
| Osanetant | 3 | ~150 |
| 10 | ~175 | |
| Diazepam (Positive Control) | 1 | ~175 |
| p < 0.05 vs. Vehicle. Data are approximate values based on graphical representation from Salomé et al., 2006.[3] |
Both this compound and Osanetant demonstrated significant anxiolytic-like effects in the gerbil social interaction test, increasing the time spent in social interaction to a degree comparable to the well-established anxiolytic, diazepam.[3]
Mouse Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents. It is based on the animal's natural aversion to open and elevated spaces. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Experimental Protocol: The apparatus consists of four arms (two open, two enclosed) arranged in a plus shape and elevated from the floor. Mice are placed in the center of the maze and allowed to explore for a 5-minute session. The number of entries and the time spent in each arm are recorded and analyzed.
Figure 3: Experimental workflow for the Mouse Elevated Plus-Maze Test.
Comparative Data:
| Treatment | Dose (mg/kg, i.p.) | % Time in Open Arms | % Entries in Open Arms |
| This compound Study | |||
| Vehicle | - | ~15% | ~20% |
| This compound | 1 | ~25% | ~30% |
| 3 | ~30% | ~35% | |
| Diazepam (Positive Control) | 1 | ~35% | ~40% |
| Osanetant (SR 142801) Study | |||
| Vehicle | - | ~20% | ~25% |
| Osanetant (SR 142801) | 100 pmol (i.c.v.) | No significant effect | No significant effect |
| *p < 0.05 vs. Vehicle. Data for this compound are approximate values based on graphical representation from Micale et al., 2008. Data for Osanetant are based on findings from Teixeira et al., 1999, which showed no significant anxiolytic effect of the antagonist alone in this model, though it blocked the anxiolytic effect of an NK3 agonist. |
This compound demonstrated a clear, dose-dependent anxiolytic-like effect in the elevated plus-maze, significantly increasing both the percentage of time spent and the percentage of entries into the open arms. In contrast, a study using intracerebroventricular administration of Osanetant (SR 142801) did not show a direct anxiolytic effect when administered alone, though it was effective in blocking the anxiolytic effects of an NK3 receptor agonist. It is important to note that the different routes of administration and experimental conditions may contribute to these differing outcomes.
Mouse Light-Dark Box Test
This model is also based on the innate aversion of mice to brightly illuminated areas. Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.
Experimental Protocol: The apparatus consists of a box divided into a small, dark compartment and a large, brightly lit compartment, with an opening connecting the two. A mouse is placed in the light compartment, and its activity is recorded for a 10-minute session. The primary measures are the time spent in the light compartment and the number of transitions between the two compartments.
Figure 4: Experimental workflow for the Mouse Light-Dark Box Test.
Comparative Data:
| Treatment | Dose (µg/kg, s.c.) | Time in Light Compartment (s) |
| This compound (SR48968) Study | ||
| Vehicle | - | ~60 |
| This compound (SR48968) | 0.05 | ~100 |
| 0.5 | ~120 | |
| 5.0 | ~140 | |
| Diazepam (Positive Control) | 1750 | ~140 |
| Osanetant Study | ||
| Data not available in the searched literature. | ||
| *p < 0.05 vs. Vehicle. Data for this compound are approximate values based on graphical representation from Stratton et al., 1993. |
This compound (SR48968) showed a potent, dose-dependent anxiolytic-like effect in the mouse light-dark box test, significantly increasing the time spent in the illuminated compartment. The magnitude of this effect at higher doses was comparable to that of diazepam. Unfortunately, specific quantitative data for Osanetant in this particular model was not available in the reviewed literature.
Summary and Conclusion
The preclinical data presented in this guide suggest that both this compound and Osanetant, acting through the NK2 and NK3 receptors respectively, exhibit anxiolytic-like properties in rodent models of anxiety.
-
This compound demonstrated consistent and robust anxiolytic-like effects across the gerbil social interaction test, the mouse elevated plus-maze, and the mouse light-dark box test.
-
Osanetant showed clear anxiolytic-like activity in the gerbil social interaction test, comparable to that of this compound. However, the evidence for its anxiolytic efficacy in the elevated plus-maze when administered alone is less clear from the available literature, and quantitative data for the light-dark box test is lacking.
This comparative analysis highlights the potential of targeting the tachykinin system for the development of novel anxiolytics. Further research, including head-to-head comparative studies across a broader range of anxiety models and with varying routes of administration, would be beneficial to more definitively delineate the anxiolytic profiles of this compound and Osanetant. The differing results in the elevated plus-maze also underscore the importance of considering experimental design and methodology when interpreting preclinical data.
References
- 1. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Behavioral effects of this compound, a tachykinin NK2 receptor antagonist, in experimental models of mood disorders under basal and stress-related conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Saredutant Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo target engagement of Saredutant (SR48968), a selective antagonist of the Neurokinin-2 (NK2) receptor. The document summarizes key preclinical and clinical findings that validate its mechanism of action and compares its performance with other relevant NK2 receptor antagonists. While direct in vivo receptor occupancy data for this compound is not publicly available, a substantial body of pharmacodynamic evidence supports its engagement with the NK2 receptor in living systems.
Executive Summary
This compound is a non-peptide antagonist of the tachykinin NK2 receptor, which was investigated for the treatment of depression and anxiety[1]. The endogenous ligand for the NK2 receptor is Neurokinin A (NKA)[2]. The therapeutic rationale for this compound is based on the hypothesis that antagonism of NK2 receptors can modulate neurotransmitter systems involved in mood and anxiety disorders. This guide presents data from various in vivo models that demonstrate this compound's ability to elicit physiological and behavioral effects consistent with NK2 receptor blockade.
Comparative Data of NK2 Receptor Antagonists
The following table summarizes the in vivo pharmacodynamic data for this compound and comparator NK2 receptor antagonists.
| Compound | Species/Model | Endpoint | Route of Administration | Effective Dose Range | Key Findings |
| This compound | Human (Asthma) | Inhibition of NKA-induced bronchoconstriction | Oral | 100 mg | Significantly inhibited NKA-induced bronchoconstriction, demonstrating target engagement in a clinical setting. |
| This compound | Mouse (Stress-Induced Hyperthermia) | Reduction in stress-induced temperature increase | Oral | 3-30 mg/kg | Dose-dependent reduction in hyperthermia, indicating central NK2 receptor blockade. |
| This compound | Rat (Forced Swim Test) | Reduced immobility time | Intraperitoneal | 3-10 mg/kg | Demonstrated antidepressant-like effects consistent with central nervous system activity. |
| This compound | Gerbil (Social Interaction Test) | Increased social interaction | Oral | 3-10 mg/kg | Showed anxiolytic-like effects. |
| Nepadutant (MEN 11420) | Human (Asthma) | Inhibition of NKA-induced bronchoconstriction | Intravenous | 2-8 mg | Effectively blocked NKA-induced bronchoconstriction, providing a clinical benchmark for NK2 antagonism. |
| GR-159,897 | Guinea Pig (Bronchoconstriction) | Antagonism of NK2 agonist-induced bronchoconstriction | Intravenous | 0.12 mg/kg | Potent and long-acting antagonist of NK2 receptor-mediated airway constriction. |
Experimental Protocols
NKA-Induced Bronchoconstriction in Asthmatic Patients
-
Objective: To assess the ability of this compound to antagonize the effects of the endogenous NK2 receptor agonist, Neurokinin A, in a clinical setting.
-
Methodology: A randomized, double-blind, placebo-controlled crossover study was conducted in patients with mild asthma. Subjects received a single oral dose of 100 mg this compound or placebo. At 1.5 and 24 hours post-dose, a bronchial provocation test with inhaled NKA was performed. The primary endpoint was the provocative concentration of NKA causing a 20% fall in the forced expiratory volume in one second (FEV1).
-
Results Interpretation: An increase in the required concentration of NKA to induce bronchoconstriction in the presence of this compound, compared to placebo, indicates successful antagonism of the NK2 receptor in the airways.
Stress-Induced Hyperthermia (SIH) in Mice
-
Objective: To evaluate the central activity of this compound by measuring its effect on a stress-induced physiological response mediated by central neurotransmitter systems.
-
Methodology: The basal body temperature of mice is recorded. Subsequently, the animals are subjected to a stressor (e.g., social isolation followed by reintroduction to a novel cage). Body temperature is measured again after the stressor. This compound or vehicle is administered orally at various doses (e.g., 3-30 mg/kg) prior to the stress procedure.
-
Results Interpretation: A dose-dependent reduction in the stress-induced rise in body temperature by this compound suggests engagement of central NK2 receptors involved in thermoregulation and the stress response.
Forced Swim Test (FST) in Rats
-
Objective: To assess the antidepressant-like activity of this compound in a standard preclinical model of depression.
-
Methodology: Rats are placed in a cylinder of water from which they cannot escape. The duration of immobility, a measure of behavioral despair, is recorded over a specified period. This compound was administered intraperitoneally at doses of 1, 3, and 10 mg/kg for 14 consecutive days before the test[3].
-
Results Interpretation: A significant decrease in the time spent immobile is interpreted as an antidepressant-like effect, suggesting that this compound modulates neural circuits relevant to depression through NK2 receptor antagonism.
Visualizing Pathways and Workflows
NK2 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of Neurokinin A (NKA) to the NK2 receptor, a G-protein coupled receptor (GPCR), and the point of intervention for this compound.
Caption: NK2 receptor signaling and this compound's mechanism of action.
In Vivo Target Engagement Validation Workflow
This diagram outlines a general workflow for validating the in vivo target engagement of a novel compound like this compound, progressing from initial binding studies to functional pharmacodynamic and behavioral assays.
References
A Comparative Analysis of the Anxiolytic-Like Effects of Saredutant and Diazepam
This guide provides a detailed comparison of the anxiolytic-like properties of Saredutant, a tachykinin NK2 receptor antagonist, and diazepam, a classical benzodiazepine. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, and comparative efficacy in established preclinical models of anxiety.
Mechanisms of Action
This compound: this compound exerts its anxiolytic-like effects by acting as a selective antagonist of the tachykinin NK2 receptor.[1][2] Tachykinin NK2 receptors are primarily found in the peripheral nervous system but also in discrete regions of the central nervous system, including the prefrontal cortex and hippocampus, which are implicated in the regulation of mood and emotion.[3][4] The endogenous ligand for the NK2 receptor is neurokinin A (NKA).[5] By blocking the action of NKA at these receptors, this compound is thought to modulate neurotransmitter systems involved in anxiety and stress responses. This mechanism represents a distinct pharmacological approach to anxiolysis compared to traditional agents.
Diazepam: Diazepam, a well-established anxiolytic, is a positive allosteric modulator of the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that, upon activation by its endogenous ligand gamma-aminobutyric acid (GABA), increases chloride ion influx into neurons. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission. Diazepam binds to a specific site on the GABA-A receptor, enhancing the effect of GABA and leading to a greater inhibitory effect. This widespread central nervous system inhibition underlies its anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.
Signaling Pathway Diagrams
Preclinical Behavioral Models of Anxiolytic-Like Effects
The anxiolytic potential of this compound and diazepam has been evaluated in several well-validated rodent behavioral paradigms. These tests create a conflict between the innate drive to explore a novel environment and an aversion to open, brightly lit, or unfamiliar spaces.
Experimental Protocol: The elevated plus-maze consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. Rodents naturally prefer the enclosed arms. Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms, reflecting a reduction in anxiety-like behavior. The apparatus is typically placed in a dimly lit room. Animals are placed in the center of the maze facing an open arm and are allowed to explore for a set period, usually 5 minutes. The number of entries and the time spent in each arm are recorded and analyzed.
Comparative Data:
| Compound | Species | Dose Range | Key Findings |
| This compound | Mouse | 1 and 3 mg/kg (i.p.) | Increased percentage of time and entries in open arms. |
| This compound | Mouse | 10 pmol/0.2 µL (intra-hippocampal) | Increased entries and time spent in the open arms. |
| Diazepam | Mouse | 1.5 mg/kg | Increased percentage of time spent in the open arms. |
| Diazepam | Mouse | 2-4 mg/kg | Reduced behavioral indices of anxiety in maze-naive mice. |
| Diazepam | Rat | 0.25-1.0 mg/kg | Increased exploration in the open arms of an asymmetric plus-maze. |
Experimental Protocol: This apparatus consists of a box divided into a large, brightly illuminated compartment and a smaller, dark compartment. A small opening allows the animal to move between the two. Rodents exhibit a natural aversion to brightly lit areas. Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions between compartments. Animals are typically placed in the dark compartment at the start of the test and their behavior is recorded for a set duration, often 5-10 minutes.
Comparative Data:
| Compound | Species | Dose Range | Key Findings |
| This compound | Mouse | 0.05-5.0 µg/kg (s.c.) | Dose-dependently increased the time spent in the light side. |
| Diazepam | Mouse | 1.75 mg/kg (s.c.) | Increased time spent in the light side, similar in amplitude to this compound. |
| Diazepam | Rat | 0.75-3.0 mg/kg | Increased the number of visits to and duration in the light compartment at the highest dose. |
| Diazepam | Mouse | 2 mg/kg | Significantly increased the percentage of time spent in the light area. |
Experimental Protocol: This test assesses the social behavior of rodents, which is often suppressed in anxiogenic situations (e.g., unfamiliar environment, bright lighting). Anxiolytic drugs are expected to increase the amount of time spent in active social interaction (e.g., sniffing, grooming, following) between two unfamiliar animals. The test arena can be manipulated (e.g., lighting conditions) to be more or less anxiogenic. Pairs of rodents are placed in the arena, and their social and non-social behaviors are scored for a defined period.
Comparative Data:
| Compound | Species | Dose Range | Key Findings |
| This compound | Gerbil | 3-10 mg/kg (p.o.) | Produced anxiolytic-like effects. |
| This compound | Rat | 10 mg/kg | Increased social interaction in a genetic animal model of depression. |
| Diazepam | Gerbil | 1 mg/kg (p.o.) | Produced anxiolytic-like effects, similar to this compound. |
| Diazepam | Gerbil | 0.1 mg/kg | Increased social interaction without changing locomotor activity. |
| Diazepam | Rat | 1 and 2.5 mg/kg (i.p.) | Increased passive social interactions in socially reared rats. |
Summary and Conclusion
The preclinical data indicate that both this compound and diazepam exhibit robust anxiolytic-like effects across a range of behavioral models. However, they achieve these effects through distinct neurobiological mechanisms.
-
Diazepam , as a GABA-A receptor modulator, is a potent anxiolytic but is also associated with side effects such as sedation, motor impairment, and the potential for dependence with long-term use. Some studies also note that at higher doses, diazepam can decrease locomotor activity, which could confound the interpretation of anxiolytic effects.
-
This compound , acting via the tachykinin NK2 receptor system, demonstrates anxiolytic-like efficacy that is comparable to diazepam in several models. Notably, some research suggests that this compound may possess anxiolytic properties, particularly under stressful conditions, without the cognitive impairments associated with benzodiazepines. For instance, one study found that this compound, but not diazepam, exhibited anxiolytic-like effects in mice previously exposed to a forced swim stressor.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Tachykinin receptors as therapeutic targets in stress-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tachykinin NK2 antagonist for treatments of various disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
Saredutant and Clomipramine: A Comparative Analysis in Preclinical Stress Models
For Immediate Release
This guide provides a detailed comparison of the pharmacological effects of saredutant, a selective tachykinin neurokinin 2 (NK2) receptor antagonist, and clomipramine, a tricyclic antidepressant (TCA), in established preclinical models of stress-related disorders. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the differential and overlapping profiles of these two compounds.
Executive Summary
This compound demonstrates efficacy in animal models of both depression and anxiety, notably maintaining its antidepressant-like effects under acute stress conditions where the efficacy of clomipramine is diminished. Clomipramine, a well-established antidepressant, effectively reduces depressive-like behavior under basal conditions but shows limitations when an acute stressor is introduced prior to testing. In models of anxiety, both compounds exhibit anxiolytic-like properties. Their distinct mechanisms of action—this compound's targeted NK2 receptor antagonism versus clomipramine's broad monoamine reuptake inhibition—likely underlie these differences in their pharmacological profiles.
Mechanism of Action
This compound exerts its effects by selectively blocking the tachykinin NK2 receptor.[1] This receptor is a key component of the neurokinin system, which is implicated in stress and emotional regulation. By antagonizing the NK2 receptor, this compound modulates neuronal signaling pathways that are believed to be dysregulated in anxiety and depression.
Clomipramine , as a tricyclic antidepressant, functions primarily by inhibiting the reuptake of serotonin and norepinephrine, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[2][3] This broad action on monoaminergic systems is the basis for its antidepressant effects.[2] Its active metabolite, desmethylclomipramine, is a more potent inhibitor of norepinephrine reuptake.[3]
Performance in Depressive Models: Forced Swim Test (FST)
The Forced Swim Test (FST) is a widely used rodent model to assess antidepressant-like activity. The test measures the duration of immobility when an animal is placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant effect.
A key study directly compared this compound and clomipramine in the FST under both basal and acute stress conditions (pre-exposure to electric foot-shocks).
Table 1: Forced Swim Test Performance of this compound vs. Clomipramine in Rats
| Treatment Group (Dose) | Test Condition | Immobility Time (seconds) | % Change vs. Vehicle |
|---|---|---|---|
| Vehicle | Basal | ~140 | - |
| Clomipramine (50 mg/kg) | Basal | ~80 | ↓ 43% |
| Vehicle | Acute Stress | ~150 | - |
| Clomipramine (50 mg/kg) | Acute Stress | ~145 | No significant change |
| This compound (2.5 mg/kg) | Basal | ~110 | ↓ 21% |
| This compound (5 mg/kg) | Basal | ~85 | ↓ 39% |
| This compound (10 mg/kg) | Basal | ~80 | ↓ 43% |
| This compound (10 mg/kg) | Acute Stress | ~90 | ↓ 40% (vs. Stress Vehicle) |
Data are approximated from Micale et al., 2008.
Under basal conditions, both clomipramine (50 mg/kg) and this compound (5 and 10 mg/kg) significantly decreased immobility time compared to vehicle-treated animals. However, following the application of acute foot-shock stress, the antidepressant-like effect of clomipramine was abolished. In contrast, this compound-treated rats continued to exhibit more active behavior, indicating that it retains its efficacy under acute stress conditions.
Performance in Anxiety Models: Elevated Plus Maze (EPM)
The Elevated Plus Maze (EPM) is a standard behavioral test for assessing anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Table 2: Elevated Plus Maze Performance of this compound and Clomipramine
| Compound | Species | Model Condition | Dose | Key Finding (% Time in Open Arms) |
|---|---|---|---|---|
| This compound | Mice | Basal | 1 mg/kg | ↑ ~100% vs. Vehicle |
| This compound | Mice | Basal | 3 mg/kg | ↑ ~150% vs. Vehicle |
| This compound | Mice | Post-Swim Stress | 3 mg/kg | Exhibited anxiolytic-like effects |
| Clomipramine | Rats | Chronic Mild Stress | 10 mg/kg | Significantly increased vs. CMS + Saline |
This compound data from Micale et al., 2008. Clomipramine data from Liu et al., 2022.
This compound (1 and 3 mg/kg) demonstrated significant anxiolytic-like effects in mice under basal conditions, increasing the percentage of time spent and entries in the open arms. Notably, after exposure to a stressor (a 2-minute forced swim), this compound, but not the classic anxiolytic diazepam, retained its anxiolytic-like profile. Studies on clomipramine in rats subjected to chronic mild stress (CMS) also show that chronic treatment with the drug significantly increased the time spent in the open arms compared to saline-treated stressed rats, indicating an anxiolytic effect in a chronic stress model.
Experimental Protocols
Forced Swim Test (Porsolt Test)
This protocol is a generalized representation based on standard procedures.
-
Apparatus : A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm, preventing the animal from touching the bottom or escaping.
-
Acclimation : Animals are brought to the testing room at least one hour before the experiment to acclimate.
-
Procedure :
-
Pre-test (Day 1) : Rats are placed in the cylinder for a 15-minute session. This induces a state of behavioral despair.
-
Test (Day 2) : 24 hours after the pre-test, animals are administered this compound, clomipramine, or vehicle. After a specified pretreatment time (e.g., 1 hour), they are placed back into the cylinder for a 5-minute test session.
-
-
Data Collection : The 5-minute session is video-recorded. An observer, blind to the treatment groups, scores the duration of immobility (the animal makes only the minimal movements necessary to keep its head above water).
-
Stress Induction (Optional) : For stress-induced models, acute stressors like electric foot-shocks (e.g., 1 mA, 1s duration) are applied at defined intervals (e.g., 24, 5, and 1 hour) prior to the test session.
References
Cognitive Side Effects: A Comparative Analysis of Saredutant and Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cognitive side effects associated with Saredutant, a neurokinin-2 (NK2) receptor antagonist, and the well-established class of drugs, benzodiazepines. While benzodiazepines have a long history of clinical use and a correspondingly vast body of research on their cognitive impact, data on this compound is primarily preclinical. This document summarizes the available experimental data, outlines methodologies, and presents signaling pathways to offer a comprehensive assessment for the scientific community.
Executive Summary
Benzodiazepines are widely recognized for their significant adverse effects on cognitive function, particularly with long-term use. These effects are broad, impacting multiple cognitive domains including memory, processing speed, and executive function. In contrast, the limited available preclinical evidence for this compound suggests a favorable cognitive safety profile. A key animal study directly comparing this compound to a benzodiazepine found no evidence of cognitive impairment with this compound. However, it is crucial to note the absence of human clinical trial data specifically assessing the cognitive effects of this compound.
Data Presentation: Quantitative Comparison
Due to the disparity in the available data, a direct quantitative comparison from human clinical trials is not possible. The following tables summarize the available findings for each drug class.
Table 1: Cognitive Effects of Benzodiazepines (from Meta-Analyses and Clinical Studies)
| Cognitive Domain | Direction of Effect | Magnitude of Effect | Supporting Evidence |
| Global Cognition | Negative | Moderate to Large | Meta-analyses show significant impairment across all cognitive categories examined.[1] |
| Visuospatial Ability | Negative | Significant Impairment | Consistently reported in long-term users. |
| Speed of Processing | Negative | Significant Impairment | A frequently observed deficit in long-term users. |
| Verbal Learning & Memory | Negative | Significant Impairment | Both short-term and long-term verbal memory are affected. |
| Attention & Concentration | Negative | Significant Impairment | Deficits in sustained and divided attention are common. |
| Executive Function | Negative | Significant Impairment | Problem-solving and decision-making abilities are compromised. |
| Psychomotor Speed | Negative | Significant Impairment | Slowing of reaction time and motor coordination. |
Table 2: Cognitive Effects of this compound (from Preclinical Studies)
| Cognitive Domain | Direction of Effect | Species/Model | Key Findings |
| Learning and Memory | No significant effect | Rat (Morris Water Maze) | This compound did not produce detrimental effects on spatial learning and memory.[2] |
| Working Memory | No significant effect | Mouse (Y-maze) | Spontaneous alternation performance was unaffected by this compound.[2] |
| Recognition Memory | No significant effect | Mouse (Novel Object Recognition) | This compound did not impair the ability to discriminate between novel and familiar objects.[2] |
Experimental Protocols
This compound: Preclinical Cognitive Assessment
A key study investigated the cognitive effects of this compound in rodents and compared them to the benzodiazepine diazepam.[2]
-
Animals: Male rats and mice were used in the experiments.
-
Drug Administration: this compound was administered orally (p.o.) at doses of 3-30 mg/kg. Diazepam was used as a comparator.
-
Cognitive Tests:
-
Morris Water Maze (Rats): This test assesses spatial learning and memory. Rats were trained to find a hidden platform in a circular pool of water. The time taken to find the platform (escape latency) and the path taken were measured.
-
Spontaneous Alternation in a Y-maze (Mice): This test evaluates spatial working memory. The maze consists of three arms, and the sequence of arm entries is recorded. A high rate of alternation (entering a different arm on each choice) indicates normal working memory.
-
Novel Object Recognition (Mice): This test assesses recognition memory. Mice are first familiarized with two identical objects. In a subsequent session, one of the objects is replaced with a novel one. The time spent exploring the novel object compared to the familiar one is measured.
-
Benzodiazepines: Human Cognitive Assessment
The cognitive effects of benzodiazepines in humans are typically assessed using a battery of standardized neuropsychological tests. These tests cover a wide range of cognitive domains. While specific protocols vary between studies, the following tests are commonly employed:
-
Global Cognitive Function: Mini-Mental State Examination (MMSE), Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).
-
Memory: Hopkins Verbal Learning Test-Revised (HVLT-R), Brief Visuospatial Memory Test-Revised (BVMT-R), Wechsler Memory Scale (WMS).
-
Attention and Processing Speed: Digit Symbol Substitution Test (DSST), Trail Making Test Part A, Stroop Test.
-
Executive Function: Trail Making Test Part B, Wisconsin Card Sorting Test (WCST), verbal fluency tests.
-
Visuospatial Skills: Block Design, Rey-Osterrieth Complex Figure Test.
Mandatory Visualization
Signaling Pathways
The distinct mechanisms of action of this compound and benzodiazepines are central to understanding their differing cognitive side effect profiles.
Experimental Workflow: Preclinical Cognitive Testing
The following diagram illustrates a typical workflow for assessing the cognitive effects of a novel compound in preclinical models, as was done for this compound.
Discussion
The available evidence clearly delineates a significant risk of cognitive impairment associated with benzodiazepine use, particularly over the long term. This is a critical consideration in clinical practice and drug development, especially for patient populations where cognitive function is already compromised.
The preclinical data for this compound are promising, suggesting that antagonism of the NK2 receptor may not carry the same cognitive liabilities as modulation of the GABA-A receptor. The lack of impairment in rodent models of learning, working memory, and recognition memory positions this compound as a potentially safer alternative from a cognitive standpoint. However, the translation of these preclinical findings to human cognitive performance remains to be established.
Future research should prioritize the inclusion of comprehensive neuropsychological testing in clinical trials of this compound and other NK2 receptor antagonists. This will be essential to definitively characterize their cognitive safety profile in humans and to provide a robust evidence base for comparison with existing treatments like benzodiazepines.
Conclusion
References
Cross-Study Validation of Saredutant's Antidepressant-Like Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antidepressant-like effects of Saredutant, a selective neurokinin-2 (NK2) receptor antagonist, with other antidepressant compounds, supported by experimental data from preclinical and clinical studies. This compound (SR48968) was under development by Sanofi-Aventis as a novel treatment for major depressive disorder and anxiety but was discontinued in 2009 despite reaching Phase III clinical trials.[1] This analysis focuses on its mechanism of action, and comparative efficacy in established preclinical models of depression, and summarizes its clinical trial designs.
Mechanism of Action: Targeting the Neurokinin-2 Receptor
This compound exerts its effects by blocking the neurokinin-2 (NK2) receptor, for which neurokinin A (NKA) is the preferential endogenous ligand.[2] NK2 receptors are G protein-coupled receptors (GPCRs) that, upon activation by NKA, primarily couple to Gq proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is implicated in various physiological processes, and its modulation is a target for therapeutic intervention in mood disorders.
Preclinical Efficacy: Comparative Studies in Animal Models
This compound has demonstrated antidepressant-like effects in various rodent models. A key study by Griebel et al. (2010) investigated its efficacy in the Flinders Sensitive Line (FSL) rats, a genetic animal model of depression, and compared it with the tricyclic antidepressant desipramine.[2][3]
Data Presentation
Table 1: Effect of this compound and Desipramine on Immobility Time in the Forced Swim Test in FSL Rats [2]
| Treatment Group (FSL Rats) | Dose (mg/kg) | Mean Immobility Time (s) ± SEM |
| Vehicle | - | 195 ± 10 |
| This compound | 1 | 185 ± 12 |
| This compound | 3 | 120 ± 15 |
| This compound | 10 | 105 ± 18 |
| Desipramine | 5 | 110 ± 20 |
| p<0.05 compared to Vehicle |
Table 2: Effect of this compound and Desipramine on Social Interaction Time in FSL Rats
| Treatment Group (FSL Rats) | Dose (mg/kg) | Mean Social Interaction Time (s) ± SEM |
| Vehicle | - | 45 ± 5 |
| This compound | 1 | 50 ± 6 |
| This compound | 3 | 75 ± 8 |
| This compound | 10 | 95 ± 10 |
| Desipramine | 5 | 85 ± 9 |
| p<0.05 compared to Vehicle |
Table 3: Synergistic Effect of this compound and Desipramine on Immobility Time in the Forced Swim Test in FSL Rats
| Treatment Group (FSL Rats) | Dose (mg/kg) | Mean Immobility Time (s) ± SEM |
| Vehicle | - | 200 ± 11 |
| This compound | 1 | 190 ± 13 |
| Desipramine | 2.5 | 188 ± 14 |
| This compound + Desipramine | 1 + 2.5 | 130 ± 16 |
| p<0.05 compared to Vehicle, this compound alone, and Desipramine alone |
These preclinical data indicate that this compound, at doses of 3 and 10 mg/kg, significantly reduces depressive-like behavior in the forced swim test and increases social interaction in a genetic model of depression, with an efficacy comparable to the established antidepressant desipramine. Furthermore, a sub-effective dose of this compound in combination with a sub-effective dose of desipramine produced a significant antidepressant-like effect, suggesting a potential synergistic action.
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent behavioral test to screen for antidepressant efficacy. The protocol used in the this compound studies with FSL rats is as follows:
-
Apparatus: A transparent plexiglass cylinder (40 cm high, 18 cm in diameter) is filled with water (25°C) to a depth of 30 cm, preventing the rat from touching the bottom or escaping.
-
Procedure: The test consists of two sessions. On day one, rats are placed in the cylinder for a 15-minute pre-test session. Twenty-four hours later, they are placed back in the cylinder for a 5-minute test session.
-
Data Collection: The duration of immobility (the rat making only minimal movements to keep its head above water) during the 5-minute test session is recorded.
-
Drug Administration: this compound, desipramine, or vehicle were administered intraperitoneally (i.p.) once daily for 14 consecutive days, with the final injection given approximately 22 hours before the test session.
Social Interaction Test
This test assesses the anxiolytic and antidepressant potential of a compound by measuring the social behavior of a rat when placed in a novel environment with an unfamiliar conspecific.
-
Apparatus: A brightly lit open-field arena (e.g., 100 x 100 cm) with which the animal is unfamiliar.
-
Procedure: Two unfamiliar rats of the same sex and similar weight are placed in the arena simultaneously for a 10-minute session.
-
Data Collection: The total time spent in active social interaction (e.g., sniffing, grooming, following, crawling over/under) is recorded.
-
Drug Administration: Similar to the FST, drugs were administered daily for 14 days, with the test conducted after the final dose.
Clinical Trials: A Look into the Discontinued Development
This compound progressed to Phase III clinical trials for the treatment of major depressive disorder. One such study was the COMPASS trial, which evaluated this compound as an add-on therapy to paroxetine. However, Sanofi-Aventis ceased the development of this compound for this indication in 2009, and detailed quantitative results from these trials have not been published.
Table 4: Overview of the COMPASS Phase III Clinical Trial Design (NCT00250614)
| Study Title | An Eight-week Study of this compound and Paroxetine as Combination Treatment for Major Depressive Disorder (COMPASS) |
| Objective | To evaluate the efficacy of this compound (30mg or 100mg) in combination with paroxetine (20mg) compared to placebo in combination with paroxetine in patients with major depressive disorder. |
| Study Design | Randomized, double-blind, placebo-controlled, parallel-group study. |
| Treatment Arms | 1. This compound (30mg) + Paroxetine (20mg)2. This compound (100mg) + Paroxetine (20mg)3. Placebo + Paroxetine (20mg)4. Double Placebo (this compound placebo + Paroxetine placebo) |
| Primary Outcome | Change from baseline in the Hamilton Depression Rating Scale (HAM-D) total score at week 8. |
| Status | Completed, but detailed results not publicly available. |
The lack of published efficacy data from the Phase III clinical trials makes a direct comparison of this compound's clinical performance with other antidepressants impossible. The reasons for the discontinuation of its development have not been fully disclosed.
Conclusion
Preclinical evidence strongly supported the antidepressant-like potential of this compound, demonstrating efficacy comparable to the tricyclic antidepressant desipramine and a synergistic effect when used in combination. Its novel mechanism of action as an NK2 receptor antagonist presented a promising alternative to existing monoaminergic-based antidepressants. However, the discontinuation of its clinical development for major depressive disorder and the subsequent lack of published Phase III trial data leave a critical gap in understanding its true clinical potential and comparative efficacy in humans. Researchers in drug development may still find value in the exploration of the NK2 receptor as a target for novel antidepressant therapies, building upon the foundational preclinical work conducted with this compound.
References
Evaluating the Specificity of Saredutant for the Tachykinin NK2 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed evaluation of the specificity of Saredutant for the tachykinin NK2 receptor, with objective comparisons to other selective NK2 receptor antagonists. The information presented is supported by experimental data to aid in research and development decisions.
Introduction to Tachykinin Receptors and this compound
The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), mediates a wide range of biological effects through three distinct G-protein coupled receptors: NK1, NK2, and NK3. The NK2 receptor, preferentially activated by NKA, is a key target in various physiological processes, including smooth muscle contraction, inflammation, and neurotransmission. This compound (SR48968) is a non-peptide, selective antagonist of the NK2 receptor that has been investigated for its therapeutic potential in conditions such as anxiety and depression. This guide critically assesses its receptor specificity against other known NK2 receptor antagonists.
Comparative Binding Affinity of NK2 Receptor Antagonists
The binding affinity of a ligand for its receptor is a primary indicator of its potency and selectivity. The following table summarizes the binding affinities (expressed as pKi or pIC50 values) of this compound and other selective NK2 receptor antagonists for the three tachykinin receptor subtypes. A higher pKi value indicates a higher binding affinity.
| Compound | NK2 Receptor Affinity (pKi/pIC50) | NK1 Receptor Affinity (pKi/pIC50) | NK3 Receptor Affinity (pKi/pIC50) | Selectivity for NK2 vs. NK1/NK3 |
| This compound (SR48968) | 9.2 - 9.6 | Not explicitly quantified in a single study, but stated to be >1000-fold less than for NK2[1] | ~6.5 (IC50 = 350 nM)[2] | Highly selective for NK2[1] |
| Ibodutant | 9.9 | 6.1 | 6.4 | High |
| Nepadutant (MEN 11420) | ~8.6 (Ki = 2.5 nM) | < 6 | < 6 | High |
| GR159897 | 9.5 | 5.3 | < 5 | High |
Data Interpretation: this compound demonstrates high affinity for the human NK2 receptor, with pKi values generally in the low nanomolar range. Notably, its affinity for the NK1 and NK3 receptors is significantly lower, with at least a 1000-fold selectivity for the NK2 receptor subtype, underscoring its high specificity.[1] When compared to other selective antagonists, this compound's affinity for the NK2 receptor is comparable to that of GR159897 and slightly lower than that of Ibodutant. However, it exhibits a more favorable selectivity profile than some of the earlier developed antagonists.
Functional Antagonism at the NK2 Receptor
Beyond binding, the functional activity of an antagonist is crucial for its therapeutic efficacy. The following table presents data on the functional antagonism of this compound and its comparators, typically measured as their ability to inhibit agonist-induced responses in isolated tissues. The pA2 or pKB value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve; higher values indicate greater potency.
| Compound | Functional Antagonist Potency (pA2/pKB) | Tissue/Assay |
| This compound (SR48968) | 9.36 - 9.6 | Human isolated smooth muscle[1] |
| Ibodutant | 9.1 | Human colon smooth muscle strips |
| Nepadutant (MEN 11420) | 8.6 | Rabbit isolated pulmonary artery |
| GR159897 | 8.7 | Guinea-pig trachea |
Data Interpretation: this compound is a potent functional antagonist of the NK2 receptor in human tissues, with pA2 values indicating strong competitive antagonism. Its potency in functional assays is comparable to or greater than other selective NK2 receptor antagonists, confirming that its high binding affinity translates to effective receptor blockade.
Experimental Protocols
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a compound for a specific receptor.
Objective: To quantify the affinity (Ki) of this compound and comparator compounds for human tachykinin NK1, NK2, and NK3 receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human NK1, NK2, or NK3 receptor.
-
Radioligand: A specific radiolabeled ligand for each receptor is used (e.g., [³H]-SR48968 for NK2, [¹²⁵I]-[MePhe⁷]-neurokinin B for NK3).
-
Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the unlabeled antagonist (this compound or comparator).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow
Isolated Tissue (Smooth Muscle Contraction) Assays
These functional assays assess the ability of an antagonist to inhibit the physiological response to an agonist.
Objective: To determine the functional potency (pA2 or pKB) of this compound and comparator compounds in blocking NKA-induced smooth muscle contraction.
Methodology:
-
Tissue Preparation: A strip of smooth muscle tissue (e.g., human colon, guinea-pig trachea) is dissected and mounted in an organ bath containing a physiological salt solution.
-
Agonist Stimulation: The tissue is contracted by the addition of a specific NK2 receptor agonist (e.g., Neurokinin A).
-
Antagonist Treatment: The experiment is repeated in the presence of increasing concentrations of the antagonist (this compound or comparator).
-
Response Measurement: The contractile response of the tissue is measured using an isometric force transducer.
-
Data Analysis: Concentration-response curves for the agonist are constructed in the absence and presence of the antagonist. The Schild plot analysis is used to determine the pA2 or pKB value.
Caption: Smooth Muscle Contraction Assay Workflow
Tachykinin NK2 Receptor Signaling Pathway
The tachykinin NK2 receptor is a member of the Gq/11 protein-coupled receptor family. Upon activation by an agonist like Neurokinin A, it initiates a well-defined intracellular signaling cascade.
Caption: NK2 Receptor Signaling Pathway
Activation of the NK2 receptor by NKA leads to the activation of Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC). The increase in intracellular Ca²⁺ is the primary driver of smooth muscle contraction. This compound, as a competitive antagonist, blocks the binding of NKA to the NK2 receptor, thereby inhibiting this entire signaling cascade.
Conclusion
The available experimental data robustly support the characterization of this compound as a highly specific and potent antagonist of the tachykinin NK2 receptor. Its high binding affinity for the human NK2 receptor, coupled with a significant selectivity margin over NK1 and NK3 receptors, is a key attribute. Furthermore, this high affinity translates into potent functional antagonism in human tissues. When compared to other selective NK2 receptor antagonists such as Ibodutant, Nepadutant, and GR159897, this compound demonstrates a comparable and, in some aspects, superior profile of specificity and potency. This comprehensive evaluation underscores the value of this compound as a pharmacological tool for investigating the physiological and pathophysiological roles of the NK2 receptor and as a potential therapeutic agent.
References
Safety Operating Guide
Navigating the Safe Disposal of Saredutant in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Saredutant, a selective NK2 receptor antagonist, requires careful handling and adherence to established disposal protocols to mitigate risks to personnel and the environment. This guide provides essential safety and logistical information for the proper disposal of this compound in a research setting.
Core Safety and Handling Principles
Before proceeding with disposal, it is imperative to consult the official Safety Data Sheet (SDS) for this compound. While a specific, publicly available SDS with detailed disposal instructions is not readily found, the Globally Harmonized System (GHS) classification for this compound indicates it "May cause damage to organs through prolonged or repeated exposure" (H373)[1][2]. This classification necessitates cautious handling and a formalized disposal process.
Key Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat.
-
Avoid Contamination: Prevent contact with skin and eyes. Do not breathe dust, fumes, gas, mist, vapors, or spray[1].
-
Engineered Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
For unused this compound, proper storage is crucial to maintain its integrity and prevent accidental exposure. The following table summarizes the recommended storage conditions.
| Storage Condition | Duration |
| -80°C | 2 years |
| -20°C | 1 year |
Table 1: Recommended Storage of this compound Stock Solution[3]
Step-by-Step Disposal Protocol
The disposal of this compound, as with many research pharmaceuticals, falls under strict regulatory frameworks such as those from the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA)[3]. The following is a generalized protocol based on best practices for hazardous pharmaceutical waste.
Experimental Protocol: this compound Disposal
-
Waste Characterization: The first and most critical step is to determine if this compound is classified as a hazardous waste according to the Resource Conservation and Recovery Act (RCRA) or other local regulations. Given its GHS classification, it is prudent to manage it as hazardous waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.
-
Consult Institutional EHS: Contact your institution's EHS department. They will provide specific guidance and protocols for the disposal of pharmaceutical waste and are the ultimate authority on compliance with local, state, and federal regulations.
-
Segregation of Waste: Do not mix this compound waste with non-hazardous laboratory trash. It should be collected in a designated, properly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and any other information required by your institution.
-
Secure Storage: Store the sealed waste container in a secure, designated area away from incompatible materials until it is collected by a licensed hazardous waste disposal company.
-
Professional Disposal: Arrange for the pickup and disposal of the this compound waste through a certified hazardous waste management service. These services are equipped to handle and dispose of chemical waste in an environmentally sound manner, often through high-temperature incineration.
Note: Under no circumstances should this compound be disposed of down the drain or in regular solid waste. Improper disposal can lead to environmental contamination of water sources.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
By adhering to these procedures and prioritizing safety and regulatory compliance, research professionals can ensure the responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Saredutant
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Saredutant. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear operational plan for the use of this compound.
Hazard Identification and Safety Summary
This compound is a neurokinin-2 (NK2) receptor antagonist that was investigated for its antidepressant and anxiolytic properties.[1][2][3] While a comprehensive Safety Data Sheet (SDS) is not publicly available, existing data indicates potential health risks upon prolonged or repeated exposure.
GHS Classification:
-
Warning: H373 - May cause damage to organs through prolonged or repeated exposure.[4]
Primary Health Hazards:
-
Based on the GHS classification, this compound is considered a specific target organ toxicant on repeated exposure.[4]
-
As a neurokinin-2 antagonist, it is designed to be biologically active and may have off-target effects.
-
It may increase the central nervous system (CNS) depressant activities of other substances.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C31H35Cl2N3O2 | PubChem |
| Molecular Weight | 552.5 g/mol | PubChem |
| Appearance | Solid (assumed) | MedChemExpress |
| Purity | 98.09% | MedChemExpress |
Personal Protective Equipment (PPE)
Due to the potential for organ damage upon repeated exposure, stringent adherence to PPE protocols is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin absorption. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or dust. |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling powders or creating solutions. | To minimize inhalation of dust or aerosols. |
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of the compound and ensure personnel safety.
Handling:
-
Engineering Controls: Handle this compound in a well-ventilated laboratory. For operations that may generate dust or aerosols (e.g., weighing, preparing solutions), use a chemical fume hood.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Long-term storage: -80°C (stable for up to 2 years).
-
Short-term storage: -20°C (stable for up to 1 year).
Experimental Protocols
Solution Preparation: this compound can be prepared in various solvents depending on the experimental needs. Here is an example protocol for preparing a stock solution:
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure:
-
To prepare a 10 mM stock solution, add 1 mL of DMSO to the appropriate mass of this compound.
-
Vortex or sonicate to ensure complete dissolution.
-
For in vivo studies, further dilutions in vehicles such as corn oil or a mixture of PEG300, Tween-80, and saline may be necessary.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.
Waste Characterization:
-
Due to its biological activity, this compound waste should be considered hazardous chemical waste.
Disposal Procedure:
-
Segregation: Collect all this compound waste, including empty containers, contaminated PPE, and unused solutions, in a designated and clearly labeled hazardous waste container.
-
Containerization: Use a leak-proof, sealable container for solid and liquid waste.
-
Labeling: Label the waste container with "Hazardous Waste," the name "this compound," and any other information required by your institution's environmental health and safety (EHS) office.
-
Collection: Arrange for pickup and disposal by a certified hazardous waste contractor through your institution's EHS office.
-
Spill Cleanup:
-
Wear appropriate PPE.
-
For small spills of solid material, gently sweep up to avoid creating dust and place in the hazardous waste container.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in the hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
Logical Relationships in this compound Handling
The following diagram illustrates the key decision points and logical flow for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
